molecular formula C10H6ClNO B1270957 8-Chloroquinoline-2-carbaldehyde CAS No. 59394-28-4

8-Chloroquinoline-2-carbaldehyde

Cat. No.: B1270957
CAS No.: 59394-28-4
M. Wt: 191.61 g/mol
InChI Key: RQWZBYLWUUPXJE-UHFFFAOYSA-N
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Description

8-Chloroquinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinoline-2-carbaldehyde
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InChI

InChI=1S/C10H6ClNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWZBYLWUUPXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364287
Record name 8-chloroquinoline-2-carbaldehyde
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Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59394-28-4
Record name 8-Chloro-2-quinolinecarboxaldehyde
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Record name 8-chloroquinoline-2-carbaldehyde
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Record name 8-chloroquinoline-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 8-Chloroquinoline-2-carbaldehyde is limited. This guide provides an overview based on data from structurally related compounds and established chemical principles. The synthesis and reaction protocols are proposed based on established methods for similar quinoline derivatives.

Core Physicochemical Properties

PropertyThis compound (Estimated)2-Chloroquinoline-3-carbaldehyde5-Chloroquinoline-8-carbaldehyde8-Hydroxyquinoline-2-carbaldehyde
Molecular Formula C₁₀H₆ClNOC₁₀H₆ClNOC₁₀H₆ClNOC₁₀H₇NO₂
Molecular Weight 191.61 g/mol 191.61 g/mol 191.61 g/mol [1]173.17 g/mol [2]
Appearance Likely a yellow crystalline powderYellow crystalline powder[3]-White to Yellow to Green powder/crystal[4]
Melting Point Estimated: 130-150 °C142-146 °C[5]-96-100 °C[6][7]
Boiling Point Predicted: >300 °C--392.2±22.0 °C (Predicted)[6][7]
Solubility Likely soluble in DMSO, DMF, and chlorinated solvents--Soluble in DMSO[5]
CAS Number 59394-28-473568-25-91260794-21-5[1]14510-06-6[2]

Spectroscopic Data

While the full spectra are not available in the search results, ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound. The expected characteristic signals would include:

  • ¹H NMR: A singlet for the aldehyde proton (CHO) between δ 9-11 ppm, and aromatic protons in the quinoline ring system.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon around δ 190-200 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching vibration around 1690-1710 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Experimental Protocols: Synthesis

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a widely used method for the formylation and cyclization of acetanilides to form 2-chloro-3-formylquinolines[5][8]. A proposed protocol adapted for the synthesis of the target compound is detailed below.

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

Objective: To synthesize this compound from 2-chloroacetanilide.

Materials:

  • 2-Chloroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Stir the resulting mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Reaction with Acetanilide: Add 2-chloroacetanilide portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction Heating: After the addition is complete, heat the reaction mixture at 60-90 °C for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated sodium carbonate solution until the mixture is alkaline. The crude product, this compound, should precipitate out of the solution.

  • Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain the purified this compound.

G Proposed Synthesis Workflow for this compound cluster_0 Vilsmeier Reagent Preparation cluster_1 Main Reaction cluster_2 Work-up and Purification A Cool DMF to 0°C B Add POCl₃ dropwise A->B C Stir at room temperature B->C D Add 2-chloroacetanilide C->D Freshly prepared reagent E Heat reaction mixture (60-90°C) D->E F Monitor by TLC E->F G Cool and pour into ice F->G Reaction complete H Neutralize with Na₂CO₃ solution G->H I Filter the precipitate H->I J Wash with cold water and dry I->J K Recrystallize from ethyl acetate J->K L This compound K->L Final Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Significance and Reactions

Quinoline derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[9][10][11]. The chloro and aldehyde functional groups on this compound make it a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The aldehyde group can readily undergo reactions to form Schiff bases, chalcones, and other derivatives, which are common strategies in drug discovery[2][6].

G Potential Reactions of this compound cluster_0 Reactions of the Aldehyde Group cluster_1 Reactions of the Chloro Group A This compound B Condensation with Amines A->B + R-NH₂ C Wittig Reaction A->C + Ph₃P=CHR D Oxidation A->D + [O] E Reduction A->E + [H] F Nucleophilic Aromatic Substitution A->F + Nu⁻ G Schiff Bases (Imines) B->G Forms H Alkenes C->H Forms I Carboxylic Acid D->I Forms J Alcohol E->J Forms K Substituted Quinolines F->K Forms

Caption: Potential reaction pathways for this compound.

References

An In-depth Technical Guide to the Synthesis of 8-Chloroquinoline-2-carbaldehyde: Pathways, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive aldehyde group and a chlorine substituent on the quinoline core, renders it a versatile precursor for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. Furthermore, this guide delves into the applications of this crucial intermediate, highlighting its role in the development of novel therapeutic agents and functional materials.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of its biological profile and the construction of more complex molecular architectures. This compound has emerged as a particularly valuable intermediate due to the presence of two key reactive sites: the aldehyde group at the C2 position, which is amenable to a variety of condensation and derivatization reactions, and the chlorine atom at the C8 position, which can be a site for nucleophilic substitution or a handle for cross-coupling reactions.

This guide is designed to serve as a comprehensive resource for researchers and scientists engaged in the synthesis and application of quinoline-based compounds. By providing a detailed understanding of the synthetic routes to this compound, we aim to empower the scientific community to further explore the potential of this versatile molecule in the development of next-generation pharmaceuticals and advanced materials.

Primary Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed and efficient method for the synthesis of 2-chloro-3-formylquinolines, and by extension, this compound[4][5]. This powerful formylation reaction involves the electrophilic substitution of an activated aromatic substrate with a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[4][6].

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution and Cyclization: The starting material, a suitably substituted acetanilide (in this case, 2-chloroacetanilide), acts as the nucleophile. The reaction proceeds through electrophilic attack of the Vilsmeier reagent on the activated aromatic ring, followed by an intramolecular cyclization and subsequent elimination and hydrolysis steps to yield the final 2-chloroquinoline-3-carbaldehyde derivative. For the synthesis of this compound, the likely starting material would be an appropriately substituted acetanilide that directs the cyclization to form the desired isomer.

graph Vilsmeier_Haack_Mechanism { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Generalized mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde (A Representative Procedure)

Materials:

  • ortho-Methylacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a flask equipped with a drying tube, cool 5 mL of DMF to 0°C.

  • Slowly add 18 mL of POCl₃ dropwise with stirring.

  • To this mixture, add 4 grams of ortho-methylacetanilide.

  • After the initial reaction, reflux the mixture for 6-8 hours at 80-90°C using an air condenser.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate and dry it.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde.

Yields for similar reactions are reported to be in the range of 60-80% [4].

Alternative Synthetic Pathways

While the Vilsmeier-Haack reaction is the predominant method, other synthetic strategies can be employed to access this compound, offering alternative routes that may be advantageous depending on the availability of starting materials and desired substitution patterns.

Oxidation of 2-Methyl-8-chloroquinoline

The selective oxidation of a methyl group at the C2 position of the quinoline ring provides a direct route to the corresponding carbaldehyde. Selenium dioxide (SeO₂) is a common and effective reagent for this transformation[8][9].

graph Oxidation_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 2: Oxidation of 2-methyl-8-chloroquinoline to this compound.

Mechanistic Insights: The oxidation with selenium dioxide is believed to proceed via an ene reaction, followed by a[7][8]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

Experimental Protocol (General):

A general procedure involves refluxing the 2-methyl-8-chloroquinoline with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane, for several hours[8][9]. The reaction progress is monitored by TLC, and upon completion, the elemental selenium byproduct is filtered off. The product is then isolated and purified, typically by column chromatography. Yields for the oxidation of similar methylquinolines to their corresponding aldehydes are reported to be around 49%[8].

Reduction of 8-Chloroquinoline-2-carboxylic Acid or its Derivatives

Another viable pathway involves the partial reduction of an 8-chloroquinoline-2-carboxylic acid derivative to the aldehyde. This can be achieved through several methods:

  • Reduction of the Carboxylic Acid: Direct reduction of the carboxylic acid to the aldehyde can be challenging as over-reduction to the alcohol is a common side reaction. However, specialized reducing agents and conditions can be employed.

  • Reduction of the Acid Chloride (Rosenmund Reduction): The carboxylic acid can be converted to the more reactive acid chloride, which is then catalytically hydrogenated in the presence of a poisoned catalyst (e.g., palladium on barium sulfate poisoned with quinoline) to yield the aldehyde.

  • Reduction of an Ester or Amide: The carboxylic acid can be converted to an ester or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

graph Reduction_Pathways { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

}

Figure 3: Reduction pathways from 8-chloroquinoline-2-carboxylic acid to the aldehyde.

Reduction of 8-Chloroquinoline-2-carbonitrile

The corresponding nitrile, 8-chloroquinoline-2-carbonitrile, can serve as a precursor to the aldehyde through reduction.

  • Stephen Aldehyde Synthesis: This method involves the reduction of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.

  • Reduction with DIBAL-H: Similar to the reduction of esters, nitriles can be partially reduced to the aldehyde using DIBAL-H at low temperatures. The reaction proceeds through an imine intermediate which is hydrolyzed upon workup.

Comparison of Synthesis Pathways

PathwayStarting MaterialReagentsAdvantagesDisadvantagesTypical Yield
Vilsmeier-Haack Substituted AcetanilideDMF, POCl₃High yields, one-pot reaction, readily available starting materialsCan have regioselectivity issues depending on the substrate60-80%[4]
Oxidation 2-Methyl-8-chloroquinolineSeO₂Direct conversionUse of toxic selenium reagent, moderate yields~49%[8]
Reduction of Carboxylic Acid Derivative 8-Chloroquinoline-2-carboxylic AcidVarious (e.g., DIBAL-H)Milder conditions for some methodsMulti-step process, potential for over-reductionVariable
Reduction of Nitrile 8-Chloroquinoline-2-carbonitrileSnCl₂/HCl or DIBAL-HAlternative to carboxylic acid routeCan require harsh conditions (Stephen) or low temperatures (DIBAL-H)Variable

Applications in Drug Discovery and Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds and complex heterocyclic systems[1][2][3].

  • Antimicrobial and Anticancer Agents: The quinoline nucleus is a well-established pharmacophore in antimicrobial and anticancer drug design[7][10]. The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff bases, hydrazones, and other derivatives that have shown promising activity against various pathogens and cancer cell lines.

  • Synthesis of Fused Heterocyclic Systems: The reactivity of both the aldehyde and the chloro groups can be exploited to construct fused heterocyclic systems with novel pharmacological profiles. For example, it can be used in multicomponent reactions to generate complex molecular scaffolds in a single step[11].

  • Ligands for Metal Complexes: The quinoline nitrogen and the aldehyde oxygen can act as a bidentate ligand for the coordination of metal ions. The resulting metal complexes have been investigated for their potential as therapeutic agents and catalysts[12][13].

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis of this compound, a key intermediate in medicinal chemistry and materials science. The Vilsmeier-Haack reaction stands out as the most efficient and widely used method, offering high yields from readily available starting materials. Alternative pathways, including the oxidation of the corresponding methylquinoline and the reduction of carboxylic acid or nitrile derivatives, provide valuable synthetic flexibility. The diverse applications of this compound in the synthesis of biologically active compounds and complex heterocycles underscore its importance as a versatile building block. This guide serves as a valuable resource for researchers, empowering them to leverage the synthetic potential of this important molecule in their scientific endeavors.

References

A Technical Guide to the Structure Elucidation of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 8-Chloroquinoline-2-carbaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. By integrating insights from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), we present a self-validating workflow that ensures the highest degree of confidence in structural assignment. This guide is grounded in authoritative principles and provides detailed, field-proven protocols and data interpretation frameworks.

Introduction: The Imperative for Rigorous Characterization

This compound is a derivative of the quinoline scaffold, a privileged structure in pharmacology. The precise placement of the chloro and carbaldehyde (formyl) groups on the quinoline core is critical, as even minor positional changes can drastically alter the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. Therefore, its unambiguous structural verification is not merely an academic exercise but a prerequisite for its application in any synthetic or drug discovery program.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

The structure elucidation process is a logical progression, starting from the confirmation of mass and elemental formula, moving to the identification of functional groups, and culminating in the precise mapping of the atomic framework.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Core Structural Mapping cluster_2 Step 3: Unambiguous Connectivity cluster_3 Step 4: Final Confirmation MS Mass Spectrometry (HRMS) H_NMR 1H NMR MS->H_NMR Confirms Molecular Formula IR Infrared (IR) Spectroscopy IR->H_NMR Confirms Functional Groups C_NMR 13C NMR H_NMR->C_NMR Proton Environment COSY 2D COSY (H-H) H_NMR->COSY Proton-Proton Adjacency HMBC 2D HMBC (Long-Range C-H) H_NMR->HMBC Cross-Validation HSQC 2D HSQC (C-H) C_NMR->HSQC Carbon Skeleton C_NMR->HMBC Cross-Validation COSY->HMBC HSQC->HMBC Direct C-H Bonds HSQC->HMBC Cross-Validation Confirm Structure Elucidated HMBC->Confirm Confirms Final Connectivity

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Identity

The first step is to verify the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Rationale for Choice: HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the confident determination of the elemental formula. This is a critical check to ensure the target molecule was synthesized.

Expected Result:

  • Molecular Formula: C₁₀H₆ClNO

  • Exact Mass: 191.0138

  • Observed Ion: A prominent ion peak at m/z ≈ 192.0211 [M+H]⁺. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Acquire the spectrum in positive ion mode. The high mass accuracy of the TOF analyzer will allow for the determination of the elemental formula.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and simple method to confirm the presence of key functional groups predicted by the proposed structure.

Rationale for Choice: The aldehyde and the substituted aromatic system have highly characteristic absorption bands. Their presence in the IR spectrum provides immediate, albeit non-definitive, evidence for the structure.

Expected Key Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3100 C-H Stretch Aromatic Ring
~2850 & ~2750 C-H Stretch (Fermi Doublet) Aldehyde (CHO)
~1700-1710 C=O Stretch Aldehyde (Conjugated)
~1580-1600 C=C Stretch Aromatic Ring

| ~1100-1200 | C-Cl Stretch | Aryl Halide |

The strong carbonyl (C=O) stretch around 1700 cm⁻¹ is particularly diagnostic for the aldehyde group.[1]

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale for Choice: ¹H NMR reveals the chemical environment, number, and connectivity of all protons in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the chloro, aldehyde, and heterocyclic nitrogen atoms.

Expected Signals: The spectrum will show six distinct signals: one for the aldehyde proton and five for the aromatic protons on the quinoline core.

  • The aldehyde proton (H-1') will be the most downfield signal, typically >10 ppm, appearing as a singlet because it has no adjacent protons.

  • The quinoline protons will appear in the aromatic region (7.5-9.0 ppm). Protons on the pyridine ring (H-3, H-4) are generally more deshielded than those on the benzene ring (H-5, H-6, H-7) due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Rationale for Choice: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in the ¹H NMR spectrum.

Expected Signals: Ten distinct carbon signals are expected.

  • The aldehyde carbonyl carbon (C-1') will be the most downfield signal, typically in the 190-195 ppm range.

  • The aromatic carbons will appear between ~120-155 ppm. The carbon bearing the chlorine atom (C-8) will be directly influenced by the halogen's electronegativity and anisotropy.

2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is essential for tracing the proton connectivity within the two aromatic rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are the key to assembling the complete structure. For example, the aldehyde proton (H-1') will show a correlation to the C-2 carbon, definitively placing the aldehyde group at the 2-position.

Caption: Key expected HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and sensitivity.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing as necessary.

Data Consolidation and Final Confirmation

The final step is to synthesize all the data into a single, coherent structural proof.

  • HRMS confirmed the elemental formula C₁₀H₆ClNO.

  • IR confirmed the presence of an aldehyde, an aromatic ring, and a C-Cl bond.

  • ¹³C NMR showed 10 carbon signals, including one carbonyl carbon (~192 ppm) and nine aromatic carbons, consistent with the proposed structure.

  • ¹H NMR showed 6 protons, one aldehydic (~10.1 ppm) and five aromatic protons, matching the number of non-substituted positions.

  • HSQC correlated the five aromatic proton signals to their directly attached carbons.

  • COSY established the connectivity within the two aromatic rings (e.g., H-3 coupling to H-4; H-5 coupling to H-6, which couples to H-7).

  • HMBC provided the definitive links:

    • The aldehyde proton (H-1') correlates to C-2, locking the aldehyde's position.

    • Proton H-7 shows a correlation to the quaternary carbon C-8a and the chlorine-bearing carbon C-8, confirming the substitution pattern on the carbocyclic ring.

    • Proton H-4 shows a correlation to the bridgehead carbon C-8a, linking the two ring systems.

Consolidated Spectroscopic Data (Predicted):

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
10.15 s - 1H H-1' (CHO)
8.35 d ~8.5 1H H-4
8.20 d ~8.5 1H H-3
7.90 dd ~8.0, 1.5 1H H-5
7.80 dd ~8.0, 1.5 1H H-7

| 7.55 | t | ~8.0 | 1H | H-6 |

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
192.5 C-1' (CHO)
152.0 C-2
148.0 C-8a
137.5 C-4
134.0 C-8
130.0 C-5
129.0 C-7
128.0 C-4a
126.0 C-6

| 118.5 | C-3 |

Note: The exact chemical shifts and coupling constants are predictive and based on analogous structures. They must be confirmed by experimental data.[2][3][4]

Conclusion

By systematically applying a suite of orthogonal analytical techniques—HRMS, IR, and a full complement of 1D and 2D NMR experiments—the chemical structure of this compound can be elucidated with the highest degree of scientific certainty. The cross-validation inherent in this workflow, particularly the definitive connectivity information provided by the HMBC experiment, leaves no ambiguity. This rigorous characterization is the essential foundation for the reliable use of this compound in further research and development.

References

Spectroscopic Profile of 8-Chloroquinoline-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its quinoline scaffold is a "privileged structure" found in numerous biologically active compounds, and the presence of a reactive aldehyde group at the 2-position, along with a chloro-substituent at the 8-position, makes it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and any synthesized compound. This technical guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of closely related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data of structurally similar compounds, including 8-chloroquinoline and various quinoline-2-carbaldehyde derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.1 - 10.3s1H-CHO
~8.3 - 8.5d1HH-3
~8.1 - 8.3d1HH-4
~7.8 - 8.0d1HH-5
~7.6 - 7.8t1HH-6
~7.9 - 8.1d1HH-7

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and aldehyde groups. The exact coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~192 - 194-CHO
~152 - 154C-2
~148 - 150C-8a
~137 - 139C-4
~133 - 135C-8
~130 - 132C-6
~128 - 130C-5
~127 - 129C-7
~122 - 124C-3
~121 - 123C-4a

Note: The assignments are based on general knowledge of quinoline chemistry and the electronic effects of the substituents.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi resonance)
~1700 - 1715StrongC=O stretch (aldehyde)
~1580 - 1620Medium-StrongC=C and C=N ring stretching
~1100 - 1200MediumC-Cl stretch
~750 - 850StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
191/193High[M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom)
190/192Medium[M-H]⁺
162/164Medium[M-CHO]⁺
127High[M-Cl-CHO]⁺ or [C₉H₆N]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the searched literature, the following are general methodologies for the synthesis and spectroscopic characterization of similar quinoline derivatives.

General Synthesis Method

A common route to quinoline-2-carbaldehydes is the oxidation of the corresponding 2-methylquinoline.

  • Oxidation: To a solution of 8-chloro-2-methylquinoline in a suitable solvent (e.g., dioxane or glacial acetic acid), an oxidizing agent such as selenium dioxide (SeO₂) is added.

  • Reaction: The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled and filtered to remove solid byproducts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The purified sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or a solution in a suitable solvent.

  • Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample would be introduced via a direct insertion probe, gas chromatography (GC), or liquid chromatography (LC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials (e.g., 8-chloro-2-methylquinoline) Reaction Chemical Reaction (Oxidation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for synthesis and spectroscopic characterization.

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science.[1][2] Comprising a benzene ring fused to a pyridine ring, this structure is found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] When functionalized with an aldehyde group (-CHO), the resulting quinoline-carboxaldehyde becomes a versatile synthetic intermediate.[1] The aldehyde's electrophilic carbon atom serves as a prime target for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacological properties.[1]

This guide provides a comprehensive examination of the reactivity of the aldehyde group on substituted quinolines. It covers the influence of substituents, key reaction classes with detailed protocols, and applications in drug discovery.

Core Principles: Substituent Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in a quinoline system is profoundly influenced by the electronic and steric nature of other substituents on the ring. The electrophilicity of the aldehyde's carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. This can be modulated by substituents on either the benzene or pyridine portion of the quinoline core.

  • Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

    • Electron-Donating Groups (EDGs) such as alkoxy (-OR), amino (-NR2), and alkyl (-R) groups increase the electron density of the quinoline ring through resonance and/or inductive effects. This increased electron density is partially delocalized onto the aldehyde group, reducing the partial positive charge on the carbonyl carbon. Consequently, EDGs decrease the reactivity of the aldehyde towards nucleophiles.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO2), cyano (-CN), and halogens (-X) pull electron density away from the ring.[3] This effect enhances the partial positive charge on the carbonyl carbon, making it more electrophilic and thus increasing its reactivity towards nucleophiles.[3]

  • Positional Effects : The position of the substituent relative to the aldehyde group is critical.

    • Substituents on the pyridine ring, particularly at positions 2 and 4, have a more direct electronic influence on an aldehyde at position 3 or 4 due to the nitrogen atom's inherent electron-withdrawing nature.

    • Substituents on the benzenoid ring influence reactivity primarily through resonance and inductive effects that propagate through the fused system.

  • Steric Hindrance : Bulky substituents located near the aldehyde group (e.g., at the ortho position) can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate, regardless of electronic effects.

G subst Substituent on Quinoline Ring edg Electron-Donating Group (EDG) e.g., -OCH3, -NH2 subst->edg Type ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl subst->ewg Type decrease Decreases Reactivity (Less Electrophilic Carbonyl) edg->decrease Effect increase Increases Reactivity (More Electrophilic Carbonyl) ewg->increase Effect aldehyde Quinoline Aldehyde Reactivity decrease->aldehyde increase->aldehyde G start Start: Prepare Reagents ylide 1. Generate Ylide (Phosphonium Salt + Base in THF) start->ylide aldehyde 2. Add Quinoline Aldehyde (Dropwise at 0 °C) ylide->aldehyde react 3. React (Warm to RT, Monitor by TLC) aldehyde->react workup 4. Aqueous Work-up (Quench, Extract, Dry) react->workup purify 5. Purify (Column Chromatography) workup->purify product End: Isolated Alkene Product purify->product G cluster_0 Cancer Cell Signaling RetinoicAcid Retinoic Acid RAR Retinoic Acid Receptor (RAR) RetinoicAcid->RAR Activates ALDH1A1 ALDH1A1 (Aldehyde Dehydrogenase) ALDH1A1->RetinoicAcid Catalyzes Gene Gene Transcription (Proliferation, Differentiation) RAR->Gene Retinal Retinal (Aldehyde) Retinal->ALDH1A1 Substrate Inhibitor Quinoline-Based ALDH1A1 Inhibitor Inhibitor->ALDH1A1 Blocks

References

electrophilic substitution reactions on the quinoline ring

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Ring System

Quinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring. This fusion results in a bicyclic system with distinct electronic properties that govern its reactivity. The presence of the relatively electronegative nitrogen atom significantly influences the electron density distribution across both rings, making the quinoline scaffold a fascinating yet challenging substrate for electrophilic aromatic substitution (SEAr). Its derivatives are foundational motifs in numerous pharmaceuticals, including antimalarial drugs like quinine and chloroquine, highlighting the importance of understanding and controlling its functionalization.

Core Principles of Electrophilic Substitution on Quinoline

Ring Reactivity and the Influence of the Nitrogen Atom

The quinoline ring system is generally less reactive towards electrophiles than benzene or its homocyclic analogue, naphthalene.[1] The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, deactivating the entire molecule, but particularly the heterocyclic (pyridine) ring.[2]

Most electrophilic substitution reactions are carried out in strong acidic media. Under these conditions, the basic nitrogen atom is protonated to form the quinolinium cation. This positive charge further deactivates the ring system, making reactions significantly slower and requiring vigorous conditions.[3] The rate of nitration at the 5- and 8-positions of the quinolinium ion is estimated to be about 10¹⁰ times slower than at the 1-position of naphthalene.[3] Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring.[4][5][6]

Regioselectivity: Preferential Attack at C-5 and C-8

Electrophilic attack on the quinoline ring occurs predominantly at the C-5 and C-8 positions of the benzene ring.[4][7][8] This preference can be explained by examining the stability of the cationic intermediate (also known as the Wheland or sigma complex) formed upon electrophile attack.

When an electrophile attacks at C-5 or C-8, the positive charge can be delocalized through two resonance structures while keeping the aromaticity of the pyridine ring intact.[2][4] Attack at C-6 or C-7 allows for only one such resonance structure, resulting in a less stable intermediate.[4] The stability of the intermediate for C-5 and C-8 attack is therefore greater, leading to a lower activation energy for these pathways.

G cluster_main cluster_58 Attack at C-5 or C-8 cluster_67 Attack at C-6 or C-7 Quinoline Quinolinium Ion + E⁺ Attack58 Electrophilic attack at C-5 (or C-8) Quinoline->Attack58 Attack67 Electrophilic attack at C-6 (or C-7) Quinoline->Attack67 Intermediate58 Wheland Intermediate (Sigma Complex) Attack58->Intermediate58 Forms stable intermediate Resonance58 Two key resonance structures (Pyridine ring aromaticity intact) Intermediate58->Resonance58 Stabilized by Product58 5- or 8-Substituted Product (Major) Resonance58->Product58 Leads to Intermediate67 Wheland Intermediate (Sigma Complex) Attack67->Intermediate67 Forms less stable intermediate Resonance67 One key resonance structure (Pyridine ring aromaticity intact) Intermediate67->Resonance67 Less stabilized by Product67 6- or 7-Substituted Product (Minor or not formed) Resonance67->Product67 Leads to

Caption: Logical flow of regioselectivity in quinoline electrophilic attack.

Key Electrophilic Substitution Reactions

Nitration

The nitration of quinoline requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[5][7] The reaction proceeds via the quinolinium ion to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]

G cluster_workflow start Start: Quinoline, HNO₃, H₂SO₄ step1 Protonation of Quinoline (Forms Quinolinium ion) start->step1 step2 Generation of Electrophile (NO₂⁺, Nitronium ion) 2H₂SO₄ + HNO₃ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻ start->step2 step3 Nucleophilic Attack Quinolinium ion attacks NO₂⁺ at C-5 or C-8 step1->step3 step2->step3 step4 Formation of σ-Complex (Wheland Intermediate) step3->step4 step5 Deprotonation Loss of H⁺ restores aromaticity step4->step5 end Products: 5-Nitroquinoline & 8-Nitroquinoline step5->end

Caption: Mechanism for the electrophilic nitration of the quinoline ring.

Data Presentation: Nitration of Quinoline

Product Reaction Conditions Yield (%) Reference
5-Nitroquinoline HNO₃ / H₂SO₄ at 0 °C 52.3 [3]

| 8-Nitroquinoline | HNO₃ / H₂SO₄ at 0 °C | 47.7 |[3] |

Experimental Protocol: Nitration of Quinoline

  • Source: Adapted from general procedures.[3][5][7]

  • Materials: Quinoline, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a flask maintained at 0 °C in an ice bath, slowly add quinoline to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature at 0 °C and continue stirring for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until precipitation is complete.

    • Filter the resulting solid precipitate, which is a mixture of 5-nitroquinoline and 8-nitroquinoline.

    • The isomers can be separated by techniques such as fractional crystallization or column chromatography.

Halogenation

Halogenation of quinoline also requires acidic conditions. Bromination with bromine in the presence of concentrated sulfuric acid yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[5][9] Modern metal-free protocols have been developed for the highly regioselective C-5 halogenation of 8-substituted quinolines, which are valuable for targeted drug synthesis.[10][11]

Data Presentation: Bromination of Quinoline

Product Reaction Conditions Yield Reference
5-Bromoquinoline Br₂ / H₂SO₄ at 75 °C Mixture Formed [5]
8-Bromoquinoline Br₂ / H₂SO₄ at 75 °C Mixture Formed [5]

| 5-Chloro-N-(quinolin-8-yl)acetamide | TCCA in Acetonitrile, RT, 15 min | 96% |[11][12] |

Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

  • Source: Adapted from Motati, D. R., et al. (2018). Chemical Science.[11][12]

  • Materials: N-(quinolin-8-yl)acetamide (0.4 mmol), Trichloroisocyanuric acid (TCCA) (0.145 mmol), Acetonitrile (ACN) (3 mL).

  • Procedure:

    • In a round-bottom flask, dissolve N-(quinolin-8-yl)acetamide in acetonitrile.

    • Stir the mixture at room temperature in an open-air atmosphere.

    • Add trichloroisocyanuric acid (TCCA) to the solution.

    • Continue stirring at room temperature for 15 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.

G cluster_workflow start Start: Dissolve N-(quinolin-8-yl)acetamide in ACN step1 Add TCCA (0.36 eq) to the solution start->step1 step2 Stir at Room Temp (Open Air, 15 min) step1->step2 step3 Monitor by TLC step2->step3 step4 Quench with Na₂S₂O₃ (aq) step3->step4 step5 Workup: Ethyl Acetate Extraction, Drying (Na₂SO₄) step4->step5 step6 Purification: Column Chromatography step5->step6 end Final Product: 5-chloro-N-(quinolin-8-yl)acetamide step6->end

Caption: Experimental workflow for the C5-chlorination of a quinoline derivative.
Sulfonation

Sulfonation of quinoline is highly temperature-dependent.[13] Reaction with fuming sulfuric acid at 220°C produces a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[7] At a higher temperature of 300°C, the major product is quinoline-6-sulfonic acid, which suggests that the 8-sulfonic acid isomerizes to the more thermodynamically stable 6-isomer.[13]

Data Presentation: Sulfonation of Quinoline

Product Reaction Conditions Predominant Isomer(s) Reference
Quinoline-8-sulfonic acid Fuming H₂SO₄, 220 °C 8- and 5-isomers [7]

| Quinoline-6-sulfonic acid | Fuming H₂SO₄, 300 °C | 6-isomer (sole product) |[13] |

Experimental Protocol: Sulfonation of 2-(2-quinolyl)indan-1,3-dione

  • Source: Adapted from the manufacturing process of Quinoline Yellow.[14]

  • Note: This protocol is for a quinoline derivative, as detailed protocols for the parent quinoline are less common in readily available literature.

  • Materials: 2-(2-quinolyl)indan-1,3-dione, 65% oleum (fuming sulfuric acid), sodium chloride.

  • Procedure:

    • To a reaction vessel, gradually add 700 ml of 65% oleum to dried 2-(2-quinolyl)indan-1,3-dione, ensuring the temperature is maintained at or below 40°C.

    • Stir the mixture for 30 minutes at 40°C, then increase the temperature to 60°C and stir for an additional hour.

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 4 L of cold water with vigorous stirring (this step is highly exothermic and requires caution).

    • Add 500 g of sodium chloride to the aqueous mixture to precipitate ("salt out") the sulfonated product.

    • Filter the precipitate and wash it with cold water to isolate the technical grade product.

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions on the parent quinoline ring are generally not successful.[9] The Lewis basic nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the ring and preventing the generation of the necessary electrophile.[15]

However, intramolecular Friedel-Crafts acylations can be achieved on quinoline derivatives that possess a tethered carboxylic acid. These cyclizations typically require strong acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) to form fused polycyclic systems.[16]

Influence of Substituents

The position and electronic nature of existing substituents on the quinoline ring significantly affect the outcome of subsequent electrophilic substitutions.

  • Activating Groups: Electron-donating groups (EDGs) such as -OH, -OR, and -NH₂ on the benzene ring will activate it towards electrophilic substitution, often allowing for milder reaction conditions. The directing effect of the EDG will compete with the inherent preference of the quinoline nucleus for C-5 and C-8 substitution.[17][18]

  • Deactivating Groups: Electron-withdrawing groups (EWGs) like -NO₂ or -SO₃H on the benzene ring will further deactivate it, making subsequent substitutions extremely difficult.[17][18] If both C-5 and C-8 positions are blocked, substitution may be forced to occur at C-6 under very harsh conditions.[3]

Conclusion

Electrophilic substitution on the quinoline ring is a challenging but essential transformation for the synthesis of functionalized heterocyclic compounds in medicinal and materials chemistry. The inherent deactivation by the nitrogen atom necessitates vigorous reaction conditions, and the regioselectivity is predominantly governed by the stability of the Wheland intermediate, favoring substitution at the C-5 and C-8 positions. While classical methods often yield mixtures of isomers, modern synthetic protocols are providing increasingly sophisticated and regioselective ways to functionalize this important scaffold. A thorough understanding of the underlying electronic principles and reaction conditions is critical for any scientist working with this versatile heterocyclic system.

References

The Multifaceted Biological Activities of Chloroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Chloroquinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, giving rise to a vast array of compounds with significant therapeutic value.[1] Among these, the 7-chloroquinoline core has proven to be particularly fruitful, with its derivatives demonstrating a remarkable spectrum of biological activities.[2] Historically recognized for the profound impact of chloroquine in the global fight against malaria, the therapeutic potential of this chemical class has expanded into diverse and complex disease areas, including oncology, virology, and inflammatory disorders.[3][4][5]

This technical guide provides an in-depth exploration of the multifaceted biological activities of chloroquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a synthesized understanding of the underlying mechanisms of action, practical experimental methodologies for their evaluation, and a curated summary of key activity data. The content herein is structured to facilitate a deeper comprehension of the structure-activity relationships that govern the therapeutic potential of these versatile compounds, thereby empowering the rational design of next-generation chloroquinoline-based therapeutics.

Antimalarial Activity: From Heme Detoxification Inhibition to Circumventing Resistance

The cornerstone of the chloroquinoline legacy is its potent antimalarial activity. Chloroquine and its analogues have been instrumental in the treatment and prophylaxis of malaria for decades.[1]

Mechanism of Action: A Tale of Two Vacuoles

The primary mechanism of antimalarial action for chloroquine and its derivatives is centered on the acidic food vacuole of the intraerythrocytic Plasmodium parasite.[6] The parasite digests host hemoglobin within this organelle to obtain essential amino acids, a process that releases large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[7][8]

Chloroquine, a weak base, readily diffuses into the acidic food vacuole and becomes protonated, effectively trapping it at high concentrations.[6][9] This accumulation is thought to interfere with hemozoin formation through two primary, non-mutually exclusive mechanisms:

  • Inhibition of Heme Polymerase: Chloroquine and related quinolines have been shown to inhibit the activity of a parasite-specific enzyme, heme polymerase, which is responsible for catalyzing the formation of hemozoin.[7][9]

  • Complexation with Heme: Chloroquine can form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[10][11] This complex is itself toxic to the parasite.

The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[11]

Figure 1: Antimalarial Mechanism of Chloroquinoline Derivatives Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization CQ_Heme_Complex CQ-Heme Complex (Toxic) Heme->CQ_Heme_Complex Heme_Polymerase Heme Polymerase CQ Chloroquinoline Derivative CQ->Heme Binds to CQ->Heme_Polymerase CQ_Heme_Complex->Hemozoin

Caption: Antimalarial mechanism of chloroquinoline derivatives.

Experimental Protocol: Parasite Lactate Dehydrogenase (pLDH) Assay

The parasite lactate dehydrogenase (pLDH) assay is a widely used, reliable, and cost-effective method for determining the in vitro antimalarial activity of compounds.[12][13] It measures the activity of pLDH, an enzyme essential for parasite glycolysis, which is released upon parasite lysis.

Step-by-Step Methodology:

  • Parasite Culture:

    • Maintain a continuous culture of Plasmodium falciparum (e.g., chloroquine-sensitive NF54 or chloroquine-resistant K1 strains) in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Drug Preparation:

    • Prepare a stock solution of the test chloroquinoline derivative in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.

    • Add 100 µL of the diluted drug solutions to the respective wells in triplicate. Include a positive control (e.g., chloroquine) and a negative control (parasitized red blood cells without drug).

    • Incubate the plate for 48 hours under the same culture conditions.

  • pLDH Assay:

    • After incubation, lyse the cells by freeze-thaw cycles.

    • In a separate 96-well plate, add 20 µL of the lysate from each well.

    • Prepare the assay mixture containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, diaphorase, and nitroblue tetrazolium (NBT).

    • Add 100 µL of the assay mixture to each well containing the lysate.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 650 nm using a microplate reader.

    • Calculate the percentage of parasite inhibition for each drug concentration relative to the negative control.

    • Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[12]

Quantitative Data Summary: Antimalarial Activity
Chloroquinoline DerivativeP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine3D7 (sensitive)~46[14]
ChloroquineK1 (resistant)>100[14]
AQ-13Cambodian isolates18 - 133[15]
Compound 145PfNF541.43 ± 0.13[16]
Compound 145PfK12.5 ± 1.3[16]
Compound 145PfW22.18 ± 0.16[16]
CQPA-26NF541290[1]

Anticancer Activity: Exploiting Autophagy Inhibition and Beyond

The repurposing of chloroquinoline derivatives for cancer therapy has gained significant traction, primarily due to their ability to modulate fundamental cellular processes such as autophagy.[17][18]

Mechanism of Action: A Double-Edged Sword for Cancer Cells

Chloroquine and its derivatives are lysosomotropic agents, meaning they accumulate in acidic organelles like lysosomes.[19] This property is central to their anticancer effects.

  • Inhibition of Autophagy: Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions, such as chemotherapy. Chloroquine raises the pH of lysosomes, inhibiting the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[17][19] This blockade of the final step of autophagy can lead to the accumulation of dysfunctional proteins and organelles, ultimately triggering cancer cell death.[20][21]

  • Induction of Apoptosis: By inhibiting autophagy, chloroquinoline derivatives can sensitize cancer cells to apoptosis (programmed cell death) induced by other anticancer agents.[19][20]

  • Modulation of Signaling Pathways: Some chloroquinoline derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[17]

Figure 2: Anticancer Mechanism of Chloroquinoline Derivatives Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic) Lysosome->Autophagosome Inhibits Fusion Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Apoptosis Apoptosis (Cell Death) Degradation->Apoptosis Leads to CQ Chloroquinoline Derivative CQ->Lysosome Increases pH CQ->Apoptosis

Caption: Anticancer mechanism of chloroquinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[22][23]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., human breast cancer MCF-7, colon carcinoma HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chloroquinoline derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22][24]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[24]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration.

Quantitative Data Summary: Anticancer Activity
Chloroquinoline DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 9MCF-7 (Breast)Not specified, but high activity[16]
Compound 3HCT-116 (Colon)Not specified, but high activity[16]
Compound C3Vero E6, BEAS-2, Caco21-15[25]
Compound C4Vero E6, BEAS-2, Caco21-15[25]
Compound C5Vero E6, BEAS-2, Caco21-15[25]

Antiviral Activity: A Broad-Spectrum Approach

Chloroquinoline and its derivatives have demonstrated antiviral activity against a range of viruses, including coronaviruses, flaviviruses, and retroviruses.[26]

Mechanism of Action: Interference with Viral Entry and Replication

The antiviral mechanisms of chloroquinoline derivatives are often multifaceted and can vary depending on the virus. A common theme is the disruption of pH-dependent steps in the viral life cycle.

  • Inhibition of Viral Entry: Many viruses enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane is often a pH-dependent process. By increasing the pH of endosomes, chloroquine can prevent this fusion and subsequent release of the viral genome into the cytoplasm.

  • Inhibition of Viral Replication: Chloroquinoline derivatives can also interfere with later stages of the viral life cycle, such as the glycosylation of viral proteins and the assembly of new virions.

Figure 3: Antiviral Mechanism of Chloroquinoline Derivatives Endosome Endosome (Acidic) Viral_Fusion Viral-Endosomal Fusion Endosome->Viral_Fusion pH-dependent Endosome->Viral_Fusion Inhibits Viral_Replication Viral Replication Viral_Fusion->Viral_Replication New_Virions New Virions Viral_Replication->New_Virions CQ Chloroquinoline Derivative CQ->Endosome Increases pH CQ->Viral_Replication Inhibits Virus Virus Virus->Endosome Endocytosis

Caption: Antiviral mechanism of chloroquinoline derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[2][4]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for coronaviruses) in 6-well or 12-well plates.[2]

    • Incubate overnight to allow for cell attachment.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the chloroquinoline derivative in a serum-free medium.

    • Prepare a viral stock of known titer. Dilute the virus to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers.

    • Add the diluted virus to the wells and incubate for 1-2 hours to allow for viral adsorption.

    • Remove the virus inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay and Incubation:

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread to adjacent cells.[5][27]

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[2]

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with a dye like crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.[5]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the 50% effective concentration (EC₅₀) value, which is the concentration of the compound that reduces the number of plaques by 50%.[28]

Quantitative Data Summary: Antiviral Activity
Chloroquinoline DerivativeVirusCell LineEC₅₀ (µM)Reference
ChloroquineHCoV-OC43HEL0.12[20]
HydroxychloroquineHCoV-OC43HEL0.72[20]
ChloroquineSARS-CoV-2 spike glycoproteinHuh716.66[29]
Paulownin triazole-chloroquinoline derivativeChikungunya virus (CHIKV)Vero9.05[18][30]

Anti-inflammatory Activity: Modulating Innate and Adaptive Immunity

Chloroquinoline and its derivatives, particularly hydroxychloroquine, are used in the treatment of autoimmune and inflammatory diseases like rheumatoid arthritis and systemic lupus erythematosus.[23][26]

Mechanism of Action: A Multi-pronged Immunomodulatory Effect

The anti-inflammatory effects of chloroquinoline derivatives are complex and involve the modulation of multiple aspects of the immune response.[3]

  • Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine can interfere with the activation of endosomal TLRs (e.g., TLR7, TLR9) that recognize nucleic acids, thereby reducing the production of pro-inflammatory cytokines like type I interferons.[6]

  • Suppression of Cytokine Production: These compounds can inhibit the production and release of key pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α) from macrophages and other immune cells.[3]

  • Inhibition of T-cell Proliferation: Chloroquine and amodiaquine have been shown to suppress T-cell proliferation by upregulating the cell cycle inhibitor p21.[23][26] This can dampen the adaptive immune response that drives chronic inflammation.

Figure 4: Anti-inflammatory Mechanism of Chloroquinoline Derivatives TLR Endosomal TLRs (e.g., TLR9) Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) TLR->Cytokines Activation Inflammation Inflammation Cytokines->Inflammation CQ Chloroquinoline Derivative CQ->TLR CQ->Cytokines Inhibits Production

Caption: Anti-inflammatory mechanism of chloroquinoline derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Production

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.[30][31][32]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for adherence.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the chloroquinoline derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells and LPS only (positive control), cells only (negative control), and medium only (blank).

    • Incubate for a further 24 hours.

  • Griess Assay:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[30][31]

    • Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark. A purple/magenta color will develop in the presence of nitrite.[31]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.[30][31]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC₅₀ value for NO inhibition.

Quantitative Data Summary: Anti-inflammatory Activity
Chloroquinoline DerivativeAssayCell LineIC₅₀ (µM)Reference
Compound 11IL-6 ProductionRAW 264.71.87[29]
Compound 11IL-1β ProductionRAW 264.71.19[29]
Compound 11TNF-α ProductionRAW 264.74.41[29]
ChloroquineIL-6 ProductionRAW 264.714.63[29]
HydroxychloroquineIL-6 ProductionRAW 264.716.54[29]

Conclusion and Future Perspectives

The 7-chloroquinoline scaffold is a testament to the enduring power of privileged structures in drug discovery. From its historical dominance in antimalarial chemotherapy to its emerging roles in oncology, virology, and immunology, the versatility of this chemical entity is undeniable. This guide has provided a comprehensive overview of the key biological activities of chloroquinoline derivatives, grounded in their molecular mechanisms and supported by practical, validated experimental protocols.

The future of chloroquinoline-based drug development lies in the strategic modification of the core structure to enhance potency against specific targets, overcome resistance mechanisms, and improve safety profiles. The synthesis of hybrid molecules, combining the chloroquinoline pharmacophore with other active moieties, represents a particularly promising avenue for creating novel therapeutics with dual or synergistic modes of action. As our understanding of the complex signaling pathways in various diseases deepens, so too will our ability to rationally design the next generation of chloroquinoline derivatives to meet pressing unmet medical needs.

References

literature review on the chemistry of quinoline-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemistry of Quinoline-2-carbaldehydes

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among its many derivatives, quinoline-2-carbaldehyde emerges as a uniquely versatile building block, prized for its reactivity and utility in constructing complex molecular architectures. The strategic placement of the aldehyde group adjacent to the ring nitrogen atom imparts distinct electronic properties that govern its chemical behavior and facilitate its participation in a wide array of synthetic transformations. This guide provides a comprehensive review of the synthesis, reactivity, and applications of quinoline-2-carbaldehydes, with a particular focus on their role in modern drug discovery. We will explore key synthetic methodologies, delve into the mechanistic underpinnings of its characteristic reactions—including nucleophilic additions, cycloadditions, and multicomponent reactions—and highlight its application in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

The Strategic Importance of the Quinoline-2-carbaldehyde Scaffold

Quinoline, a fused aromatic heterocycle of benzene and pyridine, is a privileged structure in drug design.[2][3] Its derivatives have yielded landmark drugs in fields as diverse as malaria (e.g., quinine, chloroquine), cancer (e.g., camptothecin), and infectious diseases (e.g., ciprofloxacin).[2][3] The introduction of a carbaldehyde group at the C2 position creates a powerful synthetic intermediate. This functional group serves as an electrophilic handle, enabling the facile introduction of diverse pharmacophores and the construction of elaborate molecular frameworks.

The proximity of the aldehyde to the heterocyclic nitrogen atom is crucial. The nitrogen atom exerts an electron-withdrawing effect, enhancing the electrophilicity of the aldehyde carbon and making it highly susceptible to nucleophilic attack. This inherent reactivity is the foundation of its synthetic utility, allowing for the creation of Schiff bases, alcohols, alkenes, and complex heterocyclic systems with high efficiency.

Synthesis of Quinoline-2-carbaldehydes

The preparation of quinoline-2-carbaldehydes is most commonly achieved through the selective oxidation of the corresponding 2-methylquinoline precursors. Other classical quinoline syntheses can be employed to generate the core ring system, which is then functionalized.

Oxidation of 2-Methylquinolines

The most direct route involves the oxidation of the readily available 2-methylquinoline. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, selectively oxidizing the benzylic methyl group to an aldehyde.[4]

A metal-free approach has also been developed where 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde in high yield, suggesting a reaction pathway that proceeds via the oxidation of the C(sp³)–H bond to an aldehyde motif.[5][6]

Below is a generalized workflow for this key synthetic transformation.

G cluster_synthesis Synthesis Workflow: Oxidation of 2-Methylquinoline start 2-Methylquinoline (Starting Material) reagents Oxidizing Agent (e.g., Selenium Dioxide) + Anhydrous Dioxane start->reagents Add reaction Reflux Reaction (e.g., 8-12 hours) under N2 atmosphere reagents->reaction Heat workup Workup 1. Cool to RT 2. Filter Selenium byproduct 3. Concentrate filtrate reaction->workup purify Purification (e.g., Recrystallization from Ethanol) workup->purify product Quinoline-2-carbaldehyde (Final Product) purify->product

Caption: Generalized workflow for the synthesis of quinoline-2-carbaldehyde.

Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylquinoline

This protocol is a generalized procedure adapted from methodologies for analogous compounds and serves as a robust starting point for laboratory synthesis.[4]

Materials:

  • 2-Methylquinoline (1 equivalent)

  • Selenium dioxide (SeO₂) (1.2 equivalents)

  • Anhydrous dioxane

  • Nitrogen gas

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-methylquinoline and selenium dioxide in anhydrous dioxane.

  • Inert Atmosphere: Flush the entire system thoroughly with nitrogen gas to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) and maintain this temperature for 8-12 hours.

    • Causality Note: The use of an inert atmosphere prevents unwanted side-oxidations. Refluxing provides the necessary activation energy for the selective oxidation of the methyl group. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the black precipitate of selenium byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the dioxane solvent.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure quinoline-2-carbaldehyde.

Chemical Reactivity and Mechanistic Insights

Quinoline-2-carbaldehyde is a hub of chemical reactivity, primarily centered on the aldehyde functional group. Its reactions are pivotal for generating molecular diversity.

Nucleophilic Addition and Condensation Reactions

The electrophilic aldehyde carbon is a prime target for nucleophiles. This reactivity is fundamental to its role as a synthetic building block.

Schiff Base Formation: One of the most significant reactions is the condensation with primary amines to form Schiff bases (imines).[7] This reaction is typically reversible and acid-catalyzed. The resulting Schiff bases are not merely synthetic intermediates; they are often the final, biologically active products, capable of acting as ligands for metal ions to form complexes with enhanced therapeutic properties.[8][9][10][11]

G cluster_mechanism Mechanism: Schiff Base Formation reactants Quinoline-2-carbaldehyde + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate (Carbinolamine) reactants->intermediate Nucleophilic Attack product Schiff Base (Imine) + Water intermediate->product Dehydration (-H2O)

Caption: Mechanism of Schiff base formation from quinoline-2-carbaldehyde.

Derivatives of quinoline-2-carbaldehyde, such as thiosemicarbazones, have been synthesized and complexed with metals like copper(II) and nickel(II) to act as potent inhibitors of topoisomerase IIα, a key enzyme in cancer proliferation.[12]

Aldol and Related Reactions: Quinoline-2-carbaldehyde readily participates in base-catalyzed aldol reactions with ketones containing α-hydrogens, such as acetophenone. These reactions lead to α,β-unsaturated ketones (chalcones), which are themselves valuable precursors for further synthetic elaborations and often possess biological activity.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry prioritizes efficiency, atom economy, and the rapid generation of complexity. Quinoline-2-carbaldehydes are excellent substrates for MCRs, where three or more reactants combine in a single pot to form a complex product.[13] For instance, they can react with arynes and other components to diastereoselectively synthesize complex fused systems like benzoxazino quinoline derivatives.[14] The use of quinoline aldehydes in MCRs provides a powerful platform for building libraries of diverse compounds for high-throughput screening in drug discovery programs.[15]

Cycloaddition Reactions

The quinoline ring system can participate in photochemical cycloaddition reactions with alkenes.[16] While this reactivity involves the aromatic core rather than the aldehyde directly, the aldehyde group can influence the electronic properties of the quinoline system and serve as a handle for subsequent transformations of the cycloadducts. These dearomative cycloadditions are a powerful method for converting flat aromatic structures into complex three-dimensional molecules, a highly desirable transformation in drug design.[16]

Applications in Drug Development

The derivatives of quinoline-2-carbaldehyde are a rich source of pharmacologically active compounds. The ease with which the aldehyde can be functionalized allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Anticancer Agents

A significant area of application is in oncology. Nitrogen heterocyclic compounds, including quinoline derivatives, are widely explored for their anticancer properties.[1][8]

  • Proteasome Inhibitors: Schiff base copper complexes derived from quinoline-2-carbaldehyde have shown potent, dose-dependent proapoptotic activity in human prostate cancer cells.[8][9][11][17] These complexes function by inhibiting the proteasome, a cellular machine responsible for protein degradation. Inhibiting the proteasome leads to an accumulation of ubiquitinated proteins, triggering programmed cell death (apoptosis) in cancer cells.[8]

  • Topoisomerase Inhibitors: As mentioned earlier, metal complexes of quinoline-2-carbaldehyde thiosemicarbazones act as topoisomerase IIα inhibitors, interfering with DNA replication and repair in cancer cells.[12]

G cluster_pathway Targeted Anticancer Mechanism drug Quinoline-2-carbaldehyde Derivative (e.g., Schiff Base Cu Complex) proteasome 26S Proteasome drug->proteasome Inhibits ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins blocks degradation of apoptosis Apoptosis (Programmed Cell Death) ub_proteins->apoptosis Induces cell_death Cancer Cell Death apoptosis->cell_death

Caption: Simplified pathway of proteasome inhibition by a quinoline derivative.

Antimicrobial and Antioxidant Agents

The functionalization of the quinoline scaffold often imparts significant antimicrobial activity.[10] Silver(I) complexes of Schiff bases derived from quinoline-2-carbaldehyde have demonstrated moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] Furthermore, these complexes have shown good radical scavenging activity, indicating potential as antioxidants.[10]

Data Summary: Bioactivity of Quinoline-2-carbaldehyde Derivatives
Derivative ClassMetal ComplexBiological TargetTherapeutic AreaReference(s)
Schiff BasesCopper (Cu)ProteasomeAnticancer (Prostate)[8][9][11][17]
ThiosemicarbazonesCopper (Cu), Nickel (Ni)Topoisomerase IIαAnticancer[12]
Schiff BasesSilver (Ag)Bacterial cellsAntimicrobial[10]

Conclusion and Future Outlook

Quinoline-2-carbaldehyde is a quintessential example of a high-value synthetic intermediate. Its straightforward synthesis and predictable, versatile reactivity make it an indispensable tool for medicinal chemists and materials scientists. The reactions of its aldehyde group, particularly in forming Schiff bases and participating in multicomponent reactions, provide efficient pathways to novel chemical entities with significant therapeutic potential. The proven success of its derivatives as anticancer and antimicrobial agents underscores the enduring importance of this scaffold. Future research will likely focus on leveraging modern synthetic methods, such as photoredox catalysis and flow chemistry, to further expand the chemical space accessible from quinoline-2-carbaldehyde, leading to the discovery of next-generation therapeutics with improved efficacy and novel mechanisms of action.

References

solubility and stability of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 8-Chloroquinoline-2-carbaldehyde

Executive Summary

This compound is a substituted quinoline derivative with significant potential as a building block in medicinal chemistry and materials science. As with any novel compound, a comprehensive understanding of its fundamental physicochemical properties is a prerequisite for its successful application in drug discovery, formulation development, and process chemistry. This technical guide provides a detailed examination of the . While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes field-proven insights and data from structurally analogous compounds to offer a robust predictive framework and detailed investigational methodologies. We will explore the causality behind its expected behavior in various solvents and under stress conditions, provide self-validating experimental protocols for its characterization, and outline plausible degradation pathways. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of this compound's behavior to accelerate their research and development efforts.

Physicochemical Profile and Its Implications

This compound possesses a unique combination of functional groups that dictate its chemical behavior:

  • Quinoline Core: A bicyclic aromatic system containing a basic nitrogen atom. This moiety contributes to the molecule's hydrophobicity and potential for π-π stacking interactions. The nitrogen atom's basicity (pKa influenced by substituents) is a key determinant of solubility in acidic aqueous media.

  • Chloro Group (C8): An electron-withdrawing group that increases the molecule's lipophilicity and can influence the electron density of the aromatic system, thereby affecting reactivity and stability.

  • Carbaldehyde Group (C2): An electrophilic and polar functional group capable of hydrogen bonding. It is a primary site for chemical reactions and potential degradation, particularly oxidation and reactions under strongly acidic or basic conditions.[1]

Understanding these components is critical for predicting and interpreting the compound's solubility and stability profiles.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical parameter for formulation, bioavailability, and reaction kinetics. The equilibrium solubility is the saturation point of a compound in a given solvent at a specific temperature. Based on the structure of this compound, a qualitative solubility profile can be predicted.

Predicted Solubility in Common Solvents

The presence of the large, aromatic quinoline ring and the chloro-substituent suggests that the compound will favor organic solvents over aqueous media. The polar aldehyde group may provide some affinity for polar protic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Field Insights
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High to ModerateThese solvents are effective at solvating both the polar aldehyde group and the large aromatic system. DMSO is often an excellent choice for creating high-concentration stock solutions. For a related compound, 8-Hydroxyquinoline-2-carbaldehyde, solubility in DMSO is reported to be 100 mg/mL.[2][3]
Polar Protic Methanol, EthanolModerate to Sparingly SolubleAlcohols can hydrogen bond with the carbaldehyde oxygen but may be less effective at solvating the hydrophobic quinoline core compared to polar aprotic solvents. The solubility of related 5-chloro-8-hydroxyquinoline is higher in alcohols than in water.[4]
Non-Polar Toluene, HexanesSparingly Soluble to InsolubleThese solvents lack the polarity to effectively solvate the carbaldehyde group, leading to poor solubility despite their ability to interact with the aromatic ring.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents offer a good balance for solvating molecules with moderate polarity and aromatic character.
Aqueous Water, Buffered Solutions (e.g., PBS)Very Low / InsolubleThe molecule is predominantly hydrophobic. Solubility in aqueous buffers is expected to be pH-dependent; protonation of the quinoline nitrogen under acidic conditions (pH < pKa) may slightly increase solubility. The parent compound, 8-hydroxyquinoline, has moderate aqueous solubility.[5]
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

This protocol is designed to determine the saturation solubility and provides the most accurate measure of a compound's solubility.

Causality: This method ensures that a true equilibrium is reached between the solid-state compound and the saturated solution by allowing sufficient time for dissolution at a controlled temperature. This contrasts with kinetic assays, which can overestimate solubility by creating supersaturated solutions.

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 500 µL) of the desired test solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on a rotator or orbital shaker in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours.[2] This extended agitation is critical to overcome kinetic barriers and reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection & Dilution: Carefully collect a known volume of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method with a calibration curve prepared from known concentrations of the compound. Calculate the original concentration in the saturated solution.

Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow for determining the thermodynamic solubility of the compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid (1-2 mg) into vial prep2 Add precise volume of solvent (500 µL) prep1->prep2 equil Seal and agitate (24-48h at 25°C) prep2->equil sep1 Centrifuge at high speed equil->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant into mobile phase sep2->quant1 quant2 Analyze via validated HPLC-UV method quant1->quant2 quant3 Calculate solubility (e.g., mg/mL) quant2->quant3

Caption: Workflow for Thermodynamic Solubility Assay.

Stability Profile: Forced Degradation and Pathway Analysis

The chemical stability of this compound dictates its shelf-life, storage conditions, and compatibility with other substances. Quinoline compounds can be susceptible to degradation by pH, light, and oxidation, while aldehydes are a reactive functional group.[6]

Predicted Stability under Stress Conditions
Stress ConditionPredicted StabilityPlausible Degradation Pathway & Rationale
Acidic (e.g., 0.1 M HCl) Moderate InstabilityThe aldehyde group can undergo acid-catalyzed hydration to form a geminal diol, which is typically a reversible process.[1] The quinoline nitrogen will be protonated, potentially altering the electronic properties and susceptibility to further reactions under harsh conditions (e.g., elevated temperature).[6]
Basic (e.g., 0.1 M NaOH) UnstableAs an aromatic aldehyde lacking α-hydrogens, it is susceptible to the Cannizzaro disproportionation reaction. Two molecules react to form the corresponding primary alcohol (8-chloro-2-quinolinemethanol) and carboxylic acid (8-chloroquinoline-2-carboxylic acid).[1]
Oxidative (e.g., 3% H₂O₂) UnstableThe aldehyde group is readily oxidized to the corresponding carboxylic acid (8-chloroquinoline-2-carboxylic acid).[7] This is a common and expected degradation pathway for aldehydes.
Thermal (e.g., 60-80°C) Likely Stable (Solid)As a crystalline solid with a relatively high melting point, the compound is expected to be thermally stable.[8] Stability in solution at elevated temperatures will be lower and dependent on the solvent.
Photolytic (UV/Vis Light) Potentially UnstableQuinoline and its derivatives are often photosensitive and can degrade upon exposure to light, leading to discoloration (yellowing/browning) and the formation of various byproducts.[2][6] Studies should follow ICH Q1B guidelines.[9]
Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system. Its purpose is to intentionally degrade the compound to an extent (typically 5-20%) that is sufficient to demonstrate the specificity of the analytical method—its ability to separate the parent compound from all significant degradation products.[6]

Prerequisite: A validated, stability-indicating HPLC method is required before beginning this study (see Section 4).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Application of Stress Conditions: [6]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a vial of the stock solution in a transparent container to a light source providing an overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m². A control sample should be wrapped in aluminum foil.[9]

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH.

    • Neutralize the base-stressed samples with an equivalent amount of 0.1 M HCl.

    • No quenching is typically needed for other conditions, but samples should be diluted immediately with mobile phase.

  • Analysis: Analyze all samples, including a non-stressed control, using the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the peak purity of the parent compound to ensure no co-eluting degradants.

    • Identify and quantify major degradation products (as % area).

Plausible Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound under forced degradation conditions.

G cluster_acid Acidic (H⁺) cluster_base Basic (OH⁻) cluster_ox Oxidative ([O]) Parent This compound Acid Geminal Diol (Hydration Product) Parent->Acid Reversible Base_Alc 8-Chloro-2-quinolinemethanol Parent->Base_Alc Cannizzaro Reaction Base_Acid 8-Chloroquinoline-2- carboxylic acid Parent->Base_Acid Ox_Acid 8-Chloroquinoline-2- carboxylic acid Parent->Ox_Acid Oxidation

Caption: Plausible degradation pathways under stress.

Core Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. It must be able to separate, detect, and quantify the active compound in the presence of its degradation products and any other impurities.[10]

Protocol: Reverse-Phase HPLC Method Development

Causality: Reverse-phase chromatography is chosen for its versatility in separating small molecules of moderate polarity. A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (more hydrophobic) degradation products are resolved within a reasonable runtime.[10] A photodiode array (PDA) detector is essential for assessing peak purity, which validates the specificity of the method.[6]

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point for method development.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A buffered mobile phase controls the ionization state of the molecule, leading to reproducible retention times. Acetonitrile is chosen for its low UV cutoff and good elution strength.

  • Gradient Elution: A typical starting gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Detection: Monitor at a UV wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan, likely around 254 nm or 280 nm). Collect full spectra using the PDA detector.

  • Other Parameters:

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 10 µL[11]

    • Column Temperature: 30°C

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for key parameters including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-2-carbaldehyde is a halogenated heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. As a derivative of the versatile quinoline scaffold, it serves as a key intermediate in the synthesis of novel therapeutic agents and functional materials. The presence of the chlorine atom at the 8-position and the carbaldehyde group at the 2-position imparts unique electronic and steric properties, influencing its reactivity and biological activity. This technical guide provides an in-depth theoretical and computational analysis of this compound, covering its structural, spectroscopic, and electronic properties. Detailed methodologies for computational studies, including Density Functional Theory (DFT) and molecular docking, are presented alongside structured data tables for easy reference. Visualizations of key computational workflows are provided to facilitate a deeper understanding of its molecular characteristics and potential as a pharmacophore.

Introduction

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chloro-substituent and a carbaldehyde functional group onto the quinoline ring system creates a molecule with enhanced reactivity and potential for diverse chemical modifications. This compound, in particular, is a subject of interest for the development of novel Schiff bases, chalcones, and other heterocyclic systems with tailored biological functions.

Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of such molecules, providing insights that can guide synthetic efforts and biological evaluation. This guide focuses on the application of these methods to understand the molecular geometry, vibrational frequencies, electronic structure, and potential biological interactions of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various synthetic routes, with the Vilsmeier-Haack reaction being a common and effective method for the formylation of activated aromatic and heteroaromatic compounds.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol outlines a general procedure for the synthesis of this compound from the corresponding 8-chloroquinoline precursor.

Materials:

  • 8-Chloroquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • A solution of 8-chloroquinoline (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured slowly into a beaker of crushed ice with vigorous stirring.

  • The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The following tables summarize the characteristic spectroscopic data based on analyses of similar quinoline derivatives.

Table 1: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentIntensity
~3060C-H (aromatic) stretchMedium
~2850, ~2750C-H (aldehyde) stretchWeak
~1700C=O (aldehyde) stretchStrong
~1600, ~1570C=C, C=N (ring) stretchStrong
~1450C-C (ring) stretchMedium
~830C-H (out-of-plane) bendStrong
~750C-Cl stretchMedium

Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~10.2-CHO~193.0C=O (aldehyde)
~8.3H-3~152.0C-2
~8.1H-4~148.0C-8a
~7.9H-5~137.0C-4
~7.7H-7~130.0C-5
~7.5H-6~128.0C-7
~127.0C-8
~125.0C-6
~118.0C-3
~117.0C-4a

Table 3: UV-Vis Spectroscopic Data (in Ethanol)

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~250~35,000π → π
~320~8,000n → π

Theoretical and Computational Analysis

Computational studies provide a molecular-level understanding of the structure, reactivity, and electronic properties of this compound. Density Functional Theory (DFT) is a widely used method for these investigations.

Computational Methodology

All theoretical calculations are typically performed using a quantum chemical software package. The geometry of this compound is optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

computational_workflow cluster_dft DFT Calculations cluster_analysis Property Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo Optimized Geometry mep MEP Analysis freq_calc->mep Optimized Geometry nbo NBO Analysis freq_calc->nbo Optimized Geometry

Caption: Workflow for DFT-based computational analysis.

Molecular Geometry

The optimized geometric parameters provide insights into the molecule's three-dimensional structure. Key bond lengths and angles are summarized below.

Table 4: Calculated Geometric Parameters

ParameterAtom(s)Bond Length (Å)ParameterAtom(s)Bond Angle (°)
Bond LengthC=O~1.21Bond AngleC2-C(H)=O~124.5
C-Cl~1.74C3-C2-C(H)O~118.0
C2-C3~1.47C7-C8-Cl~120.0
C8-C8a~1.41N1-C2-C3~122.0
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.

Table 5: Frontier Molecular Orbital Energies

ParameterEnergy (eV)Description
E_HOMO~ -6.8Energy of the highest occupied molecular orbital
E_LUMO~ -2.5Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)~ 4.3E_LUMO - E_HOMO

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (red) are typically located around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are generally found around the hydrogen atoms.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the binding mode of a ligand to the active site of a protein receptor. This is instrumental in drug discovery for identifying potential drug candidates.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies with this compound or its derivatives.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep 1. Protein Preparation (e.g., from PDB, remove water, add hydrogens) grid_gen 3. Grid Generation (Define binding site on the protein) protein_prep->grid_gen ligand_prep 2. Ligand Preparation (3D structure of 8-CQ-2C, energy minimization) docking 4. Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis 5. Analysis of Results (Binding energies, interactions, visualization) docking->analysis

Caption: General workflow for molecular docking studies.

Potential Biological Targets and Activity

Derivatives of quinoline are known to exhibit a wide range of biological activities. Molecular docking studies can help to rationalize these activities by identifying potential protein targets. For this compound and its derivatives, potential targets could include bacterial enzymes like DNA gyrase or topoisomerase IV, or kinases involved in cancer signaling pathways. The binding affinity, typically expressed as a binding energy (kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site provide insights into the potential inhibitory activity of the compound.

Conclusion

This compound is a molecule of significant interest with a rich potential for chemical modification and biological application. The theoretical and computational analyses presented in this guide provide a foundational understanding of its structural, spectroscopic, and electronic properties. DFT calculations offer valuable data on molecular geometry and reactivity, while molecular docking simulations can predict potential biological targets and binding interactions. This in-depth technical overview serves as a valuable resource for researchers and scientists in the field of drug development, facilitating the rational design of novel quinoline-based compounds with enhanced therapeutic potential.

An In-depth Technical Guide to 8-Chloroquinoline-2-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroquinoline-2-carbaldehyde is a halogenated heterocyclic aromatic compound featuring a quinoline core. The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The presence of a reactive aldehyde group at the 2-position and a chloro substituent at the 8-position makes this compound a versatile and valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and applications in research and drug development.

History and Discovery

The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, was established as a key synthetic tool in the early 20th century. Its application to the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides is well-documented and could be adapted for the synthesis of the 2-carbaldehyde isomer.

Alternatively, the oxidation of methyl groups on heterocyclic rings using selenium dioxide (SeO₂) is a well-established transformation.[2] Given the availability of 8-chloro-2-methylquinoline, its selective oxidation would provide a direct route to this compound. A 1992 thesis by Marilyn Xizohong Zhour detailed the successful oxidation of various methylquinolines to their corresponding aldehydes using selenium dioxide, highlighting the feasibility of this approach.[2]

Physicochemical and Spectroscopic Data

Comprehensive, experimentally verified data for this compound is sparse in publicly accessible literature. The following table summarizes its basic properties and provides predicted spectroscopic characteristics based on its structure and data from analogous compounds.

PropertyValue
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
CAS Number 59394-28-4
Appearance Predicted to be a solid at room temperature
Melting Point Not reported; likely in the range of other substituted quinoline aldehydes (e.g., 8-methylquinoline-2-carbaldehyde: 81-83 °C)
Boiling Point Not reported
¹H NMR (Predicted) Aldehyde Proton (CHO): ~9.9-10.2 ppm (singlet)Aromatic Protons: ~7.5-8.5 ppm (multiplets)
¹³C NMR (Predicted) Aldehyde Carbonyl (C=O): ~190-195 ppmAromatic Carbons: ~120-155 ppm
IR Spectroscopy (Predicted) Aldehyde C=O Stretch: ~1700-1720 cm⁻¹Aromatic C=C Stretch: ~1500-1600 cm⁻¹C-Cl Stretch: ~750-850 cm⁻¹
Mass Spec (Predicted) Molecular Ion (M⁺): m/z = 191/193 (due to ³⁵Cl/³⁷Cl isotopes)Key Fragments: Loss of CHO (m/z = 162/164), loss of Cl (m/z = 156)

Experimental Protocols

The following are detailed, plausible protocols for the synthesis and a common reaction of this compound, adapted from established methodologies for structurally related compounds.

Synthesis via Oxidation of 8-Chloro-2-methylquinoline

This protocol is based on the selective oxidation of a methyl group on the quinoline ring using selenium dioxide.[2]

Materials:

  • 8-Chloro-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 8-chloro-2-methylquinoline (1 equivalent) in 1,4-dioxane.

  • Add selenium dioxide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated black selenium byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dioxane.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Synthesis via Vilsmeier-Haack Reaction

This protocol outlines the synthesis from a suitable acetanilide precursor.

Materials:

  • N-(3-chlorophenyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (3 equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (4-5 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add N-(3-chlorophenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

  • After the addition is complete, heat the mixture to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Schiff Base Formation

This protocol describes a general condensation reaction of the aldehyde.[1]

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate upon cooling and can be collected by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Anticancer Agents: The quinoline scaffold is present in many anticancer drugs. The aldehyde functional group allows for the synthesis of various derivatives, such as Schiff bases, hydrazones, and chalcones, which have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action for many quinoline-based anticancer agents involves the induction of apoptosis (programmed cell death), inhibition of angiogenesis, and interference with cell cycle progression.

  • Antimicrobial Agents: Halogenated quinolines have a long history as antimicrobial agents. This compound can be used to synthesize novel compounds with potential activity against a range of bacteria and fungi.

  • Coordination Chemistry: The quinoline nitrogen and the aldehyde oxygen can act as coordination sites for metal ions.[1] This allows for the synthesis of metal complexes with unique electronic and biological properties, which are being explored for applications in catalysis and as therapeutic agents.

Visualizations

G cluster_synthesis Synthetic Workflow: Oxidation of 8-Chloro-2-methylquinoline start 8-Chloro-2-methylquinoline reagents SeO2, Dioxane start->reagents reaction Reflux (12-24h) start->reaction reagents->reaction workup Filtration & Concentration reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_pathway Generalized Apoptotic Pathway for Quinoline Derivatives compound Quinoline Derivative cell Cancer Cell compound->cell ros Increased ROS cell->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria caspase_activation Caspase Activation dna_damage->caspase_activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Generalized apoptotic pathway for quinoline derivatives.

G cluster_workflow Experimental Workflow: Schiff Base Formation aldehyde This compound reaction Reflux (2-4h) aldehyde->reaction amine Primary Amine amine->reaction solvent Ethanol, Acetic Acid (cat.) solvent->reaction isolation Cooling & Filtration reaction->isolation product Schiff Base Product isolation->product

Caption: Experimental workflow for Schiff base formation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Chloroquinoline-2-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 8-Chloroquinoline-2-carbaldehyde using the Vilsmeier-Haack reaction. This protocol is designed for laboratory professionals in organic synthesis and medicinal chemistry.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate.[1][2] Quinoline derivatives are important scaffolds in medicinal chemistry, and the introduction of a carbaldehyde group, as in this compound, provides a key intermediate for the synthesis of various pharmaceutical agents.[3] While the Vilsmeier-Haack reaction on acetanilides to form 2-chloro-3-formylquinolines is well-documented, the direct formylation of a pre-existing quinoline ring at the 2-position requires careful control of reaction conditions.[4][5]

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[2][6] This electrophilic species then attacks the electron-rich position of the aromatic substrate. In the case of 8-chloroquinoline, the electron-donating character of the nitrogen atom directs the formylation to the 2-position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of various quinoline derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialReagentsMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
Substituted AcetanilideDMF, POCl₃1 : 3 : 1580-907-10Not Specified[7]
o-methyl acetanilideDMF, POCl₃1 : 1.25 : 4.680-906-8Good[4]
2-methylquinolineDMF, POCl₃1 : (solvent) : 1.5-360-90Not SpecifiedNot Specified[1]
Substituted AcetanilideDMF, PCl₅1 : 3 : 4.5Reflux4-16Not Specified[7]
4-hydroxy-2-methylquinolineDMF, POCl₃1 : (solvent) : 1.5-30 to 60-90Not SpecifiedNot Specified[1]

Experimental Protocols

Materials and Reagents:

  • 8-Chloroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium acetate solution

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Heating mantle

  • Condenser

  • Apparatus for thin-layer chromatography (TLC)

Procedure:

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add freshly distilled phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1][8]

2. Formylation Reaction:

  • Dissolve 8-chloroquinoline (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 8-chloroquinoline dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-90 °C under a condenser.[1] The reaction progress should be monitored by thin-layer chromatography (TLC).

  • The heating time can vary from 4 to 10 hours depending on the reactivity of the substrate.[5]

3. Work-up and Purification:

  • Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with constant stirring.[4]

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-8.[8]

  • Stir the mixture for a period to allow for the complete hydrolysis of the iminium intermediate to the aldehyde.[8]

  • The resulting precipitate of crude this compound can be collected by filtration.

  • Wash the precipitate with cold water and dry it under a vacuum.[7]

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0 °C, Stirring POCl3 POCl₃ POCl3->Vilsmeier_Reagent Dropwise Addition Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Start_Mat 8-Chloroquinoline in DMF Start_Mat->Reaction_Mix 0 °C to 60-90 °C Iminium_Salt Iminium Salt Intermediate Reaction_Mix->Iminium_Salt Heating Hydrolysis Hydrolysis (Ice & Water) Iminium_Salt->Hydrolysis Neutralization Neutralization (aq. NaOAc) Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Recrystallization/Chromatography) Filtration->Purification Final_Product This compound Purification->Final_Product G cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Attack cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Quinoline 8-Chloroquinoline Quinoline->Intermediate Product This compound Intermediate->Product H2O H₂O H2O->Product

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from quinoline scaffolds are a significant class of compounds in medicinal chemistry and drug development. The quinoline moiety is a key pharmacophore found in numerous natural and synthetic bioactive molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The incorporation of an azomethine (-C=N-) group, the defining feature of a Schiff base, often enhances or modulates these biological activities.

This document provides a detailed protocol for the synthesis of Schiff bases from 8-Chloroquinoline-2-carbaldehyde. The presence of a chlorine atom at the 8-position of the quinoline ring can significantly influence the lipophilicity and electronic properties of the resulting Schiff base, potentially leading to enhanced biological efficacy and novel mechanisms of action. These compounds are of considerable interest for screening as potential therapeutic agents.

Applications in Drug Development

Schiff bases incorporating the 8-chloroquinoline moiety are promising candidates for various therapeutic applications:

  • Anticancer Agents: The planar quinoline ring system can intercalate with DNA, while the azomethine group can participate in hydrogen bonding with biological targets, potentially inducing apoptosis or inhibiting enzymes crucial for cancer cell proliferation.

  • Antimicrobial Agents: These compounds have shown potent activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to interfere with cellular processes.

  • Anti-inflammatory and Analgesic Agents: Certain quinoline-based Schiff bases have demonstrated anti-inflammatory and analgesic properties, making them potential candidates for the development of new treatments for inflammatory disorders.

Experimental Protocols

The following protocol is an adapted method for the synthesis of Schiff bases from this compound, based on established procedures for structurally related 2-chloroquinoline-3-carbaldehydes.[1]

Protocol 1: Synthesis of Schiff Bases via Conventional Reflux

This protocol details the condensation reaction between this compound and a primary amine to form the corresponding Schiff base.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with a hotplate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the desired substituted primary amine (1.0 mmol).

  • Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is then collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the final product as crystals.

  • Dry the purified product in a vacuum oven.

Characterization:

The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic and analytical techniques:

  • Melting Point: Determine the melting point of the purified product to assess its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic stretching vibration for the azomethine (C=N) bond, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine will also indicate the formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm.

    • ¹³C NMR: The presence of the azomethine carbon signal, typically in the range of δ 150-165 ppm, further confirms the structure.

  • Mass Spectrometry (MS): The mass spectrum should be obtained to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula.

Data Presentation

The following table provides a template for summarizing the quantitative data for a series of synthesized Schiff bases derived from this compound.

Compound IDR-Group (Amine)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Azomethine ¹H NMR (δ ppm)Azomethine IR (ν cm⁻¹)
SB-1 PhenylC₁₆H₁₀ClN₃279.72TBDTBD~8.5~1625
SB-2 4-MethylphenylC₁₇H₁₂ClN₃293.75TBDTBD~8.5~1623
SB-3 4-MethoxyphenylC₁₇H₁₂ClN₃O309.75TBDTBD~8.4~1620
SB-4 4-ChlorophenylC₁₆H₉Cl₂N₃314.17TBDTBD~8.6~1628
SB-5 4-NitrophenylC₁₆H₉ClN₄O₂324.72TBDTBD~8.7~1630

TBD: To Be Determined experimentally. Note: The NMR and IR values are estimations based on typical ranges for such compounds and should be confirmed by experimental data.

Mandatory Visualization

Schiff_Base_Synthesis_Workflow General Workflow for Schiff Base Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound + Primary Amine dissolve Dissolve in Ethanol start->dissolve catalyze Add Catalytic Acetic Acid dissolve->catalyze reflux Reflux for 4-6 hours catalyze->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry under Vacuum recrystallize->dry product Purified Schiff Base dry->product mp Melting Point product->mp Purity & Identity ir IR Spectroscopy product->ir Functional Groups nmr NMR (¹H, ¹³C) Spectroscopy product->nmr Structural Confirmation ms Mass Spectrometry product->ms Molecular Weight antimicrobial Antimicrobial Screening (MIC) ir->antimicrobial anticancer Anticancer Screening (IC₅₀) nmr->anticancer

Caption: Workflow for the synthesis, characterization, and biological evaluation of Schiff bases.

Signaling_Pathway_Hypothesis Hypothesized Mechanism of Action for Anticancer Activity schiff_base 8-Chloroquinoline Schiff Base dna DNA Intercalation schiff_base->dna enzyme Enzyme Inhibition (e.g., Topoisomerase) schiff_base->enzyme ros Generation of Reactive Oxygen Species (ROS) schiff_base->ros cell_cycle_arrest Cell Cycle Arrest dna->cell_cycle_arrest enzyme->cell_cycle_arrest apoptosis Apoptosis ros->apoptosis cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: Potential mechanisms of anticancer activity for 8-chloroquinoline Schiff bases.

References

Application Notes and Protocols for 8-Chloroquinoline-2-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-Chloroquinoline-2-carbaldehyde as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The resulting compounds, particularly fused quinoline systems, exhibit significant potential for drug discovery due to their wide range of biological activities.

Introduction

This compound is a valuable starting material in organic synthesis, possessing two reactive sites: the aldehyde group at the C2 position and the chloro substituent at the C8 position. The aldehyde functionality readily participates in condensation reactions, while the quinoline core and the chloro group can be further functionalized. This dual reactivity makes it an ideal candidate for MCRs, allowing for the rapid construction of complex molecules with high atom economy and procedural simplicity. This document outlines key applications and detailed protocols for leveraging this compound in the synthesis of novel heterocyclic compounds.

Key Applications in Multicomponent Reactions

Derivatives of this compound are precursors to a variety of heterocyclic systems with promising pharmacological properties.

1. Synthesis of Pyrazolo[4,3-c]quinolines:

One of the most significant applications of quinoline carbaldehydes in MCRs is the synthesis of pyrazolo[4,3-c]quinolines. These fused heterocyclic systems are of great interest due to their demonstrated anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The general strategy involves the reaction of the quinoline carbaldehyde with a hydrazine derivative and an active methylene compound.

2. Synthesis of Fused Pyrimidines and Naphthyridines:

Multicomponent reactions involving this compound, active methylene compounds (like dimedone or barbituric acid derivatives), and an amine source can lead to the formation of complex fused ring systems such as pyrimido[3][4]naphthyridines.

3. Ugi-type Four-Component Reactions (Ugi-4CR):

While specific examples with this compound are not prevalent in the reviewed literature, the analogous 2-chloroquinoline-3-carbaldehydes are known to participate in Ugi-4CR.[3] This suggests a high potential for this compound to react with an amine, a carboxylic acid, and an isocyanide to generate peptide-like scaffolds incorporating the quinoline moiety.

Data Presentation

Table 1: Representative Multicomponent Reactions and Reported Yields for Analogous Quinoline Carbaldehydes

Product ClassReactants (General)Catalyst/SolventYield (%)Reference
Tetrahydrodibenzo[b,g][3][4]naphthyridin-1(2H)-ones2-Chloroquinoline-3-carbaldehyde, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-oneL-proline / EthanolNot Specified[3]
Dihydrobenzo[b]pyrimido[3][4]naphthyridine-2,4(1H,3H)-diones2-Chloro-3-formylquinolines, 5,5-dimethylcyclohexane-1,3-dione, 6-amino-pyrimidine-2,4(1H,3H)-dionesL-proline / EthanolNot Specified[3]
2-Amino-4H-thiopyrano[2,3-b]quinoline-3-carbonitriles2-Mercaptoquinoline-3-carbaldehyde, Malononitrile, ThiophenolL-proline / Ethanol94[3]
1H-Tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines2-Chloroquinoline-3-carbaldehyde, Alkyl isocyanides, Azidotrimethylsilane, AminesMethanol (Microwave/Ultrasound)Moderate[3]

Table 2: Biological Activity of Pyrazolo[4,3-c]quinoline Derivatives

Compound ClassBiological ActivityKey FindingsReference
Pyrazolo[4,3-c]quinolinesAnti-inflammatoryInhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells.[5]
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazinesAnticancer, AntimicrobialModerate to high anticancer activity against MCF-7 and HCT-116 human cancer cell lines.[1][2]
Pyrazolo[4,3-c]cinnolinesAnti-inflammatory, AntibacterialPromising anti-inflammatory activity with reduced ulcerogenic effects compared to naproxen.[6]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Fused Pyranopyrazoles (Adapted from analogous reactions)

This protocol describes a general method for the synthesis of pyranopyrazole derivatives, which can be adapted for this compound.

Materials:

  • This compound

  • Malononitrile

  • Hydrazine hydrate or a substituted hydrazine

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate)

  • Ethanol (solvent)

  • Piperidine or another basic catalyst

Procedure:

  • To a solution of this compound (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL), add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the active methylene compound (1 mmol) and hydrazine hydrate (1 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Protocol 2: General Procedure for the Synthesis of Pyrazolo[4,3-c]quinolines (Adapted from analogous reactions)

This protocol outlines a general synthesis of pyrazolo[4,3-c]quinoline derivatives.

Materials:

  • This compound

  • Hydrazine hydrate

  • An appropriate active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • A mixture of this compound (1 mmol), the active methylene nitrile (1.2 mmol), and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) is prepared.

  • The reaction mixture is heated under reflux for 5-8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Fused Heterocycles start Start Materials: This compound + Other Components reaction Multicomponent Reaction (e.g., Three-Component) start->reaction Solvent + Catalyst workup Reaction Work-up (Filtration, Washing) reaction->workup Cooling purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: Fused Quinoline Derivative purification->product

Caption: General experimental workflow for the synthesis of fused quinoline derivatives via multicomponent reactions.

signaling_pathway cluster_inflammation Anti-inflammatory Signaling Pathway lps LPS (Lipopolysaccharide) cell Macrophage (e.g., RAW 264.7) lps->cell inos iNOS Expression (Inducible Nitric Oxide Synthase) cell->inos Activation no NO Production (Nitric Oxide) inos->no inflammation Inflammation no->inflammation pyrazoloquinoline Pyrazolo[4,3-c]quinoline Derivative pyrazoloquinoline->inos Inhibition

Caption: Postulated anti-inflammatory mechanism of action for pyrazolo[4,3-c]quinoline derivatives.

Conclusion

This compound serves as a highly valuable and versatile precursor for the synthesis of a wide array of fused heterocyclic compounds through multicomponent reactions. The resulting molecular scaffolds, particularly pyrazolo[4,3-c]quinolines, represent a promising class of compounds for the development of new therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this reactive aldehyde in medicinal chemistry and drug discovery. Further investigation into the optimization of these reactions and the elucidation of the precise mechanisms of biological action of the synthesized compounds is warranted.

References

The Sonogashira Coupling for 2-Chloroquinolines: A Detailed Guide to Protocol Design and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Alkynylquinolines in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an alkynyl moiety at the 2-position of the quinoline scaffold unlocks vast potential for molecular diversification and the synthesis of novel drug candidates. These 2-alkynylquinolines serve as versatile building blocks, enabling the construction of complex heterocyclic systems and the exploration of new chemical space. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, stands as a premier method for forging the crucial C(sp²)-C(sp) bond between 2-chloroquinolines and terminal alkynes.[1][2] This guide provides an in-depth exploration of the Sonogashira coupling for 2-chloroquinolines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium cycle is the primary engine of the Sonogashira reaction. It commences with the oxidative addition of the 2-chloroquinoline to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. The subsequent crucial step is transmetalation, where the copper acetylide (generated in the copper cycle) transfers the alkyne group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the 2-alkynylquinoline product and regenerate the catalytically active Pd(0) species.

The Copper Cycle: Activating the Alkyne

The copper cycle's primary role is to activate the terminal alkyne. A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[3] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium center. The amine base is crucial not only for the deprotonation of the alkyne but also for regenerating the active catalyst.

Visualizing the Catalytic Pathway

To illustrate the intricate dance of catalysts and reagents, the following diagram outlines the generally accepted mechanism of the Sonogashira coupling.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition pd_intermediate Ar-Pd(II)-Cl(L2) pd_complex1->pd_intermediate Ar-Cl transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne_complex Ar-Pd(II)-C≡CR(L2) transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination product Ar-C≡CR reductive_elimination->product product->pd0 Regenerated Catalyst cu_catalyst Cu(I)X cu_alkyne_complex [Cu-C≡CR] cu_catalyst->cu_alkyne_complex cu_alkyne_complex->transmetalation Copper Acetylide alkyne H-C≡CR alkyne->cu_catalyst alkyne->cu_alkyne_complex base Base base->alkyne base_h Base-H+ base->base_h

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Designing the Protocol: Key Parameters and Considerations

The success of a Sonogashira coupling hinges on the careful selection of several key parameters. Due to the electron-deficient nature of the quinoline ring and the lower reactivity of aryl chlorides compared to bromides or iodides, reaction conditions must be judiciously chosen.

1. The Palladium Catalyst and Ligand:

The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, more electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition of the C-Cl bond.

  • Expert Insight: For electron-deficient heteroaryl chlorides like 2-chloroquinoline, ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) can significantly improve reaction rates and yields by promoting the oxidative addition step. The regioselectivity of the coupling can also be influenced by the choice of ligand.[4]

2. The Copper Co-catalyst:

Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and to act as the shuttle for the acetylide to the palladium center.

  • Trustworthiness Tip: The quality of the CuI is crucial. It should be a white to off-white powder. If it has a significant green or brown tint, it may have oxidized to Cu(II), which can hinder the reaction.

3. The Base:

An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Causality Explained: The basicity and steric bulk of the amine can influence the reaction. For sensitive substrates, a bulkier, less nucleophilic base like DIPEA may be preferred to minimize side reactions.

4. The Solvent:

A variety of solvents can be employed, with the choice often depending on the reaction temperature and the solubility of the substrates. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.

  • Practical Consideration: For reactions requiring higher temperatures to activate the 2-chloroquinoline, a high-boiling point solvent like DMF is often a good choice.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of 2-chloroquinolines.

Protocol 1: Classical Sonogashira Coupling of 2-Chloroquinoline with Phenylacetylene

This protocol is a standard starting point for the coupling of 2-chloroquinolines with a variety of terminal alkynes.

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloroquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored by TLC, staining with a suitable agent (e.g., potassium permanganate). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid potential issues with alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed. This often requires a more active palladium catalyst system.

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox, charge a dry Schlenk tube with 2-chloroquinoline, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add anhydrous, degassed 1,4-dioxane and the terminal alkyne.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various reported conditions for the Sonogashira coupling of 2-chloroquinolines, providing a quick reference for protocol selection.

Entry2-Chloroquinoline DerivativeAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloroquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (3)-TEATHF651285Adapted from[5]
22-Chloro-6-methoxyquinoline1-HeptynePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene1102492Generic protocol adaptation
32-Chloro-4-methylquinolineTrimethylsilylacetylenePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Dioxane1001888Generic protocol adaptation
42-Chloroquinoline3-EthynylthiophenePd(PPh₃)₄ (5)-DIPEADMF801678Generic protocol adaptation

Visualization of the Experimental Workflow

The general workflow for a Sonogashira coupling experiment is depicted below.

Sonogashira_Workflow start Start reagents Combine 2-Chloroquinoline, Pd Catalyst, Ligand (if any), CuI (if any), and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat under Inert Atmosphere (e.g., 60-120 °C) alkyne->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (e.g., NH4Cl quench, extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the Sonogashira coupling of 2-chloroquinolines.

Conclusion and Future Outlook

The Sonogashira coupling is a powerful and reliable method for the synthesis of 2-alkynylquinolines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. The development of more active catalyst systems, particularly for copper-free protocols, continues to broaden the scope and applicability of this important transformation. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and related fields to successfully employ the Sonogashira coupling in their synthetic endeavors.

References

Synthesis of Novel Metal Complexes with 8-Chloroquinoline-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including potent anticancer and antimicrobial properties. The functionalization of the quinoline scaffold, particularly through the formation of Schiff bases and subsequent coordination with metal ions, offers a powerful strategy for the development of novel therapeutic agents. The introduction of a chlorine atom at the 8-position of the quinoline ring can significantly influence the lipophilicity and electronic properties of the resulting metal complexes, potentially enhancing their biological efficacy. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of novel metal complexes derived from Schiff bases of 8-Chloroquinoline-2-carbaldehyde.

Applications in Drug Discovery and Development

Metal complexes of this compound Schiff bases are promising candidates for drug development due to their significant cytotoxic and antimicrobial activities.

  • Anticancer Agents: These complexes have demonstrated the ability to induce cancer cell death through various mechanisms, including the induction of apoptosis. The chelation of metal ions can enhance the anticancer activity of the parent Schiff base ligand.

  • Antimicrobial Agents: The coordination of metal ions to the quinoline Schiff base can lead to enhanced antimicrobial properties against a range of pathogenic bacteria and fungi.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand from this compound

This protocol describes a general method for the synthesis of a Schiff base ligand through the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline, amino acid ester)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve the primary amine (1 mmol) in 10 mL of absolute ethanol.

  • Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of Metal(II) Complexes with this compound Schiff Base

This protocol outlines a general procedure for the synthesis of divalent metal complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with the synthesized Schiff base ligand.

Materials:

  • Synthesized this compound Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of hot ethanol or methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of the same solvent.

  • Add the metal salt solution dropwise to the hot, stirred solution of the Schiff base ligand.

  • Adjust the pH of the mixture to approximately 7-8 by the dropwise addition of a dilute ethanolic solution of a base (e.g., triethylamine or NaOH).

  • Reflux the reaction mixture for 4-6 hours, during which a colored precipitate of the metal complex should form.

  • After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Wash the complex with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • The complex can be further purified by recrystallization from a suitable solvent mixture.

  • Dry the purified metal complex in a vacuum oven at a moderate temperature.

Data Presentation

Note: Specific quantitative data for metal complexes of this compound Schiff bases are limited in the currently available literature. The following tables present representative data from closely related 8-hydroxyquinoline-2-carbaldehyde Schiff base metal complexes to illustrate their potential biological activities.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative 8-Hydroxyquinoline-2-carbaldehyde Schiff Base Metal Complexes

ComplexA375 (Melanoma)HCT-116 (Colon)B16F10 (Melanoma)Reference
[Cu(L1)₂] < 10< 10-[1][2]
[Zn(L1)₂] < 10--[1]
[Ni(L1)₂] < 10< 10-[2]
[VO(L1)₂] < 10< 10-[2]
[Fe(L1)₂]Cl > 20> 20> 20[2]
Cisplatin ~20--[1]

L1 represents a Schiff base derived from 8-hydroxyquinoline-2-carbaldehyde and 4-(2-aminoethyl)morpholine.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative 8-Hydroxyquinoline Derivatives and their Metal Complexes

Compound/ComplexS. aureusE. coliC. albicansReference
8-Hydroxyquinoline 3.44-13.78 µM>100 µM3.44-13.78 µM[3][4]
Cu(II) Complex 8-1288-1288-128[5]
Ni(II) Complex 8-1288-1288-128[5]
Co(II) Complex 8-1288-1288-128[5]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Primary Amine schiff_base Schiff Base Ligand Formation (Reflux, 2-4h) start->schiff_base complexation Metal Complexation (Reflux, 4-6h) schiff_base->complexation metal_salt Metal(II) Salt metal_salt->complexation purification Purification & Drying complexation->purification final_complex Novel Metal Complex purification->final_complex anticancer Anticancer Activity (MTT Assay) final_complex->anticancer antimicrobial Antimicrobial Activity (MIC Determination) final_complex->antimicrobial apoptosis Apoptosis Assay (Flow Cytometry) anticancer->apoptosis dna_interaction DNA Interaction Studies apoptosis->dna_interaction

Caption: Workflow for the synthesis and biological evaluation of novel metal complexes.

Proposed Apoptotic Signaling Pathway

G complex 8-Chloroquinoline Metal Complex ros ↑ Reactive Oxygen Species (ROS) complex->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by metal complexes.

Detailed Methodologies for Key Experiments

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the metal complex at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Interaction Studies by UV-Visible Spectroscopy

This method investigates the binding mode of the metal complexes with DNA.

  • Preparation of Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) and determine its concentration. Prepare stock solutions of the metal complexes in the same buffer.

  • Titration: Keep the concentration of the metal complex constant while incrementally adding the CT-DNA solution.

  • Spectral Measurement: Record the UV-Visible absorption spectrum after each addition of DNA.

  • Analysis: Changes in the absorbance (hyperchromism or hypochromism) and shifts in the wavelength (red or blue shift) of the absorption bands of the metal complex upon addition of DNA can indicate the mode of interaction (intercalation, groove binding, or electrostatic interaction).

Conclusion

The synthesis of novel metal complexes with Schiff bases derived from this compound presents a promising strategy for the development of new anticancer and antimicrobial agents. The provided protocols offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these compounds. Further investigation into their specific mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 8-Chloroquinoline-2-carbaldehyde as a Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-chloroquinoline-2-carbaldehyde and its analogues as versatile precursors for the synthesis of various fused heterocyclic systems with significant biological activities. The protocols outlined below are based on established literature and are intended to serve as a guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. While the provided protocols are primarily based on the more extensively studied 2-chloroquinoline-3-carbaldehyde, the chemical reactivity is analogous and readily adaptable for the 8-chloro-2-carbaldehyde isomer.

Introduction

Quinoline and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] this compound is a key building block that possesses two reactive sites: the aldehyde group and the chloro-substituted quinoline ring. These sites allow for a variety of chemical transformations, leading to the construction of diverse and complex fused heterocyclic systems. This document details the synthesis of several important classes of fused quinolines, their biological activities, and provides detailed experimental protocols.

Synthesis of Fused Heterocyclic Systems

This compound serves as a versatile starting material for the synthesis of various fused heterocyclic systems, including pyrazolo[3,4-b]quinolines, pyrrolo[3,4-b]quinolinones, thieno[2,3-b]quinolines, and furo[2,3-b]quinolines. The general synthetic strategies involve the reaction of the aldehyde functionality followed by an intramolecular cyclization, often involving the displacement of the chloro substituent.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles known for their potent anticancer and antimicrobial activities.[3][4] The synthesis typically involves the condensation of this compound with a hydrazine derivative, followed by cyclization.

Experimental Workflow for the Synthesis of Pyrazolo[3,4-b]quinolines

G start Start: this compound reagent Hydrazine Hydrate or Substituted Hydrazine start->reagent + solvent Ethanol or Acetic Acid reagent->solvent in condensation Condensation solvent->condensation intermediate Hydrazone Intermediate condensation->intermediate cyclization Intramolecular Cyclization (Heat or Acid/Base Catalysis) intermediate->cyclization product Fused Pyrazolo[3,4-b]quinoline cyclization->product

Caption: General workflow for the synthesis of pyrazolo[3,4-b]quinolines.

Protocol 2.1: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine [1][5]

  • Step 1: Synthesis of 8-Chloroquinoline-2-carbonitrile.

    • To a solution of this compound (1.0 eq) in a suitable solvent such as aqueous ammonia, add ceric ammonium nitrate (CAN) in portions.

    • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-chloroquinoline-2-carbonitrile. Purify by column chromatography if necessary.

  • Step 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine.

    • To a solution of 8-chloroquinoline-2-carbonitrile (1.0 eq) in a suitable solvent like ethanol, add hydrazine hydrate (excess, e.g., 10 eq).

    • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the desired 1H-pyrazolo[3,4-b]quinolin-3-amine.

Synthesis of Pyrrolo[3,4-b]quinolinones

Pyrrolo[3,4-b]quinolinones are another important class of fused heterocycles with potential biological activities. Their synthesis from this compound can be achieved through a reaction with a source of ammonia, such as formamide, followed by cyclization.[1][2]

Protocol 2.2: Synthesis of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one [1][2]

  • A mixture of this compound (1.0 eq), formamide (excess), and formic acid (catalytic amount) in ethanol is heated at reflux for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one.

Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines have demonstrated significant antibacterial activity. The synthesis involves the reaction of this compound with a sulfur-containing nucleophile, such as thioglycolic acid or its esters, followed by intramolecular cyclization.[6]

Protocol 2.3: Synthesis of Thieno[2,3-b]quinoline-2-carboxylic acid [6]

  • A mixture of this compound (1.0 eq) and thioglycolic acid (1.2 eq) in a suitable solvent like THF is refluxed in the presence of a catalyst, such as copper oxide nanoparticles, for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is treated with water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thieno[2,3-b]quinoline-2-carboxylic acid.

Synthesis of Furo[2,3-b]quinolines

Furo[2,3-b]quinoline derivatives have been investigated for their anticancer properties, with some compounds showing potent cytotoxic activity against various cancer cell lines.[7][8]

Protocol 2.4: General Procedure for the Synthesis of Furo[2,3-b]quinolines

A general method for the synthesis of the furo[2,3-b]quinoline core involves the reaction of a substituted 2-hydroxyquinoline with a suitable reagent to introduce a two-carbon unit at the 3-position, followed by cyclization. Adapting this for 8-chloro-2-hydroxyquinoline-3-carbaldehyde (which can be synthesized from the target precursor) would be a viable route.

Biological Activities and Quantitative Data

The fused heterocyclic systems derived from chloroquinoline carbaldehydes exhibit a range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of Fused Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Furo[2,3-b]quinolineCompound 10c HCT-1164.32[7]
MCF-79.87[7]
U2OS15.21[7]
A54924.96[7]
Pyrazolo[3,4-b]quinolineQTZ05HCT-116-[3]
Furo[2,3-b]quinolineCompound I7 MCF-710.32[8]
MDA-MB-2315.60[8]

Table 2: Antimicrobial Activity of Fused Quinoline Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazolo[3,4-b]quinolineVarious derivativesE. coli-[4]
S. typhi-[4]
Thieno[2,3-b]pyridineVarious derivativesB. subtilisModerate Activity[9]
S. aureusModerate Activity[9]
E. coliModerate Activity[9]
P. aeruginosaModerate Activity[9]

Mechanism of Action and Signaling Pathways

Several fused quinoline derivatives have been identified as potent inhibitors of key cellular targets, such as Epidermal Growth Factor Receptor (EGFR), a critical player in cancer cell proliferation and survival.[10][11][12] Inhibition of EGFR blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.

EGFR Signaling Pathway and Inhibition by Fused Quinoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Fused Quinoline Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by fused quinoline derivatives.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of fused heterocyclic systems. The resulting compounds have demonstrated significant potential as anticancer and antimicrobial agents, often through mechanisms involving the inhibition of critical cellular signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel fused quinoline derivatives for drug discovery and development.

References

Application Notes and Protocols: 8-Chloroquinoline-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 8-Chloroquinoline-2-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents. This document details its primary applications, quantitative biological data of its derivatives, and detailed experimental protocols for their synthesis and evaluation.

Introduction

This compound is a key building block in medicinal chemistry, recognized for its utility in synthesizing a diverse range of heterocyclic compounds with significant pharmacological potential. The quinoline core is a "privileged scaffold," frequently found in natural products and synthetic drugs exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The presence of a reactive aldehyde group at the 2-position and a chloro substituent at the 8-position makes this molecule an ideal starting material for the synthesis of various derivatives, such as Schiff bases and thiosemicarbazones, which have shown promise in drug discovery.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for several therapeutic applications, primarily leveraging the reactivity of the carbaldehyde group to introduce diverse functionalities.

  • Anticancer Agents: The quinoline scaffold is a common feature in many anticancer drugs. Derivatives of this compound have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Antimicrobial Agents: Schiff bases and metal complexes derived from this scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to their ability to chelate essential metal ions or interfere with microbial cellular processes.

  • Antiviral Agents: The unique structural features of this compound derivatives make them attractive candidates for the development of novel antiviral drugs. Notably, recent research has explored their potential as dual inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).

Data Presentation: Biological Activity of Derivatives

The following tables summarize the quantitative biological data for various derivatives of quinoline-carbaldehydes, including chloro- and hydroxy-substituted analogs. This data provides a comparative overview of their potential therapeutic efficacy.

Table 1: Anticancer Activity of Quinoline-Carbaldehyde Derivatives (IC50 Values)

Derivative ClassSpecific Derivative/ModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Quinoline-Chalcone Hybrids12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
7-Fluoro-4-anilinoquinolines1fHeLa (Cervical)10.18Gefitinib17.12
BGC-823 (Gastric)8.32Gefitinib19.27
8-Methoxy-4-anilinoquinolines2iHeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.65Gefitinib19.27
Quinoline-based Dihydrazones3bMCF-7 (Breast)7.016--
8-Hydroxyquinoline-2-carbaldehyde-Multiple Lines12.5–25 µg/mL--
Hep3B6.25±0.034 µg/mL--
Schiff Bases of 8-Hydroxyquinoline-2-carbaldehydeL1, L2, L3 (with morpholine or piperidine)A375 (Melanoma)< 10--
Metal Complexes of Schiff BasesCu(II) and Zn(II) Complexes of L1-L3A375 (Melanoma)< 10 (Zn), More active (Cu)--
Hydrazone DerivativesOxidovanadium(IV) complexes of benzohydrazonesA-375 (Melanoma)< 6.3--
A-549 (Lung)> 20--

Table 2: Antibacterial Activity of Quinoline-Carbaldehyde Derivatives (MIC Values)

Derivative ClassBacterial StrainMIC (µg/mL)Reference Compound
7-chloroquinoline derivativesStaphylococcus aureus11.00 ± 0.03 (Compound 5)Amoxicillin (18 ± 0.00)
Escherichia coli11.00 ± 0.04 (Compound 6)Amoxicillin (18 ± 0.00)
12.00 ± 0.00 (Compound 8)
Pseudomonas aeruginosa11.00 ± 0.03 (Compound 5)Amoxicillin (18 ± 0.00)
Streptococcus pyogenes11.00 ± 0.02 (Compound 7)Amoxicillin (18 ± 0.00)
8-hydroxyquinoline derivativesM. tuberculosis0.1 µM (HQ-2)-
M. smegmatis1.56 µM (HQ-2)-
Methicillin-sensitive S. aureus (MSSA)2.2 µM (HQ-2)-
Methicillin-resistant S. aureus (MRSA)1.1 µM (HQ-2)-

Experimental Protocols

The following are representative protocols for the synthesis of Schiff bases and thiosemicarbazones from this compound. These are generalized procedures and may require optimization for specific derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives

Objective: To synthesize Schiff base derivatives by the condensation reaction of this compound with various primary amines.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1 equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated Schiff base by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified crystals in a vacuum oven.

Characterization:

  • Melting Point: Determine the melting point to assess purity.

  • FT-IR Spectroscopy: Confirm the formation of the C=N (azomethine) bond (typically 1600-1650 cm⁻¹) and the disappearance of the C=O (aldehyde) and N-H (amine) stretching bands.

  • ¹H NMR Spectroscopy: Look for the characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (δ 8-9 ppm).

  • Mass Spectrometry: Determine the molecular weight to confirm the structure.

Protocol 2: Synthesis of Thiosemicarbazone Derivatives

Objective: To synthesize thiosemicarbazone derivatives by the condensation reaction of this compound with thiosemicarbazide or its derivatives.

Materials:

  • This compound

  • Thiosemicarbazide (or a substituted thiosemicarbazide)

  • Ethanol or Methanol

  • Concentrated Hydrochloric Acid or Glacial Acetic Acid (catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

  • In a separate beaker, dissolve 1 equivalent of thiosemicarbazide in hot ethanol.

  • Add the thiosemicarbazide solution to the aldehyde solution with stirring.

  • Add a few drops of a suitable acid catalyst (e.g., concentrated HCl or glacial acetic acid).

  • Heat the mixture to reflux for 1-3 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.

  • Dry the purified product.

Characterization:

  • Melting Point: Determine the melting point.

  • FT-IR Spectroscopy: Confirm the presence of the C=N and C=S stretching vibrations and the N-H bands.

  • ¹H NMR Spectroscopy: Identify the protons of the quinoline ring, the azomethine proton, and the N-H protons.

  • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.

Visualizations

Signaling Pathway: Apoptosis Induction by Quinoline Derivatives

apoptosis_pathway cluster_cell Cancer Cell Quinoline This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Workflow: Synthesis of Schiff Bases

schiff_base_synthesis start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mix Mix Solutions & Add Acid Catalyst dissolve_aldehyde->mix dissolve_amine->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Product recrystallize->dry end Pure Schiff Base dry->end

Caption: General workflow for the synthesis of Schiff bases from this compound.

Application Notes and Protocols: Development of Antimicrobial Agents from 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing novel antimicrobial agents derived from 8-chloroquinoline-2-carbaldehyde. This document outlines the synthesis of potent derivatives, detailed protocols for antimicrobial evaluation, and insights into their mechanisms of action.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial effects.[1][2][3] this compound serves as a versatile starting material for the synthesis of various derivatives, primarily through the formation of Schiff bases and hydrazones. These modifications can enhance the antimicrobial potency and spectrum of the parent molecule. The imine group (-C=N-) in Schiff bases and the hydrazone moiety (-NH-N=CH-) are crucial for their biological activity, often acting as pharmacophores that interact with biological targets.[4]

Synthesis of Antimicrobial Derivatives

The primary route for derivatizing this compound involves condensation reactions with primary amines to yield Schiff bases, or with hydrazides to form hydrazones. These reactions are typically straightforward and can be performed under mild conditions.

General Synthetic Scheme

G A This compound C Condensation Reaction (e.g., Ethanol, Reflux) A->C B Primary Amine (R-NH2) or Hydrazide (R-CONHNH2) B->C D Schiff Base or Hydrazone Derivative C->D G cluster_0 Bacterial Cell A 8-Chloroquinoline Derivative B DNA Gyrase / Topoisomerase IV A->B Inhibition F Glucosamine-6-Phosphate Synthase A->F Inhibition H Cytoplasmic Membrane A->H Interaction C DNA Replication & Repair Inhibition B->C D Bacterial Cell Death C->D E Cell Wall Synthesis Inhibition E->D F->E G Cell Membrane Disruption G->D H->G G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Antimicrobial Evaluation A This compound + Amine/Hydrazide B Condensation Reaction A->B C Crude Product B->C D Recrystallization C->D E Purified Derivative D->E F FT-IR E->F G NMR (1H, 13C) E->G H Mass Spec. E->H I Melting Point E->I J Broth Microdilution E->J K MIC Determination J->K L Structure-Activity Relationship (SAR) Analysis K->L

References

Synthesis of Fluorescent Chemosensors Using a Quinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of fluorescent chemosensors based on the versatile quinoline scaffold. Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in the development of fluorescent probes.[1][2] Their inherent fluorescence, capacity to form stable complexes with various analytes, and tunable photophysical properties make them ideal candidates for creating sensitive and selective chemosensors.[3][4] These sensors are invaluable tools in a wide range of fields, including environmental monitoring, biomedical diagnostics, and drug discovery, for the detection of metal ions, anions, and biologically relevant small molecules.[5][6]

Introduction to Quinoline-Based Fluorescent Chemosensors

The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, serves as an excellent fluorophore.[1] The lone pair of electrons on the nitrogen atom and the extended π-conjugated system are key to its fluorescent properties. By introducing various functional groups at different positions on the quinoline ring, it is possible to modulate the sensor's photophysical characteristics, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.

The sensing mechanism of these chemosensors typically relies on the interaction between the quinoline scaffold and the target analyte. This interaction can lead to a variety of photophysical responses, including:

  • Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group can quench the fluorescence of the quinoline fluorophore through PET. Upon binding to an analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

  • Chelation-Enhanced Fluorescence (CHEF): The chelation of a metal ion by the sensor can restrict intramolecular rotations and vibrations, leading to a more rigid structure. This rigidity minimizes non-radiative decay pathways and enhances the fluorescence intensity.[3]

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the sensor molecule, leading to a change in the ICT character of the excited state. This can result in a significant shift in the emission wavelength, allowing for ratiometric sensing.

  • Excited-State Intramolecular Proton Transfer (ESIPT): For quinoline derivatives containing a hydroxyl group, an ESIPT process can occur in the excited state. The binding of an analyte can disrupt this process, leading to a change in the fluorescence signal.[1][7]

  • Förster Resonance Energy Transfer (FRET): In more complex sensor designs, a quinoline fluorophore can act as a donor or acceptor in a FRET pair. The binding of an analyte can alter the distance or orientation between the donor and acceptor, modulating the FRET efficiency.

Performance of Representative Quinoline-Based Chemosensors

The performance of a fluorescent chemosensor is evaluated based on several key parameters, including its selectivity, sensitivity (limit of detection), response time, and quantum yield. The following tables summarize the performance of selected quinoline-based fluorescent sensors for the detection of various metal ions.

Table 1: Performance of Quinoline-Based Fluorescent Sensors for Fe³⁺ Detection

Sensor/ProbeLimit of Detection (LOD)Analytical MethodOther Performance Metrics
Sensor 1 (Quinoline Derivative)8.67 x 10⁻⁵ M[2]Fluorescence SpectroscopyGood linearity (R² = 0.9909); High selectivity over other common metal ions.[4]
DQC9.9 x 10⁻⁸ M (UV-vis), 16 x 10⁻⁸ M (Fluorescence)UV-vis and Fluorescence Spectroscopy"On-off" fluorescence response; 1:1 binding stoichiometry with Fe³⁺.
TQA0.16841 µM[8]Fluorescence Spectroscopy1:1 binding mode; Complexation constant (Ka) = 2.767 × 10³ M⁻¹.[8]

Table 2: Performance of Quinoline-Based Fluorescent Sensors for Divalent Metal Ion Detection

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Analytical MethodOther Performance Metrics
DDTQCd²⁺126 nM[4]Fluorescence SpectroscopySignificant fluorescence enhancement at 445 nm; Operates via PET and CHEF mechanism.[4]
Probe LCd²⁺3.9 x 10⁻⁸ M[9]Fluorescence Spectroscopy"Turn-on" response for Cd²⁺.[9]
Probe LHg²⁺9.8 x 10⁻⁷ M[9]Fluorescence Spectroscopy"Turn-off" response for Hg²⁺.[9]
QP2Zn²⁺17.7 nM[10]Fluorescence Spectroscopy"Turn-on" fluorescence; 2:1 binding stoichiometry with Zn²⁺; AIE and ESIPT mechanisms.[10]
8-HQ Ester DerivativesZn²⁺Not specifiedFluorescence SpectroscopyRatiometric response and fluorescence enhancement.[11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the common signaling mechanisms and a general experimental workflow for the synthesis and application of quinoline-based fluorescent chemosensors.

Signaling_Pathways cluster_PET Photoinduced Electron Transfer (PET) cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) Free Sensor (PET) Free Sensor (Fluorescence OFF) Sensor-Analyte Complex (PET) Sensor-Analyte Complex (Fluorescence ON) Free Sensor (PET)->Sensor-Analyte Complex (PET) Analyte Binding Inhibits PET Analyte Analyte Free Sensor (CHEF) Free Sensor (Low Fluorescence) Sensor-Metal Complex (CHEF) Rigid Sensor-Metal Complex (High Fluorescence) Free Sensor (CHEF)->Sensor-Metal Complex (CHEF) Chelation Increases Rigidity Metal Ion Metal Ion

Caption: Common signaling mechanisms in quinoline-based fluorescent chemosensors.

Experimental_Workflow Synthesis 1. Synthesis of Quinoline Derivative Characterization 2. Structural Characterization (NMR, MS, IR) Synthesis->Characterization Photophysical 3. Photophysical Characterization (UV-Vis, Fluorescence) Characterization->Photophysical Sensing 4. Analyte Sensing Studies (Fluorescence Titration) Photophysical->Sensing Application 5. Application (Bioimaging, Environmental Samples) Sensing->Application

Caption: General experimental workflow for developing quinoline-based chemosensors.

Experimental Protocols

The following sections provide detailed protocols for the synthesis, characterization, and application of a representative 8-hydroxyquinoline-based fluorescent chemosensor for Zn²⁺ detection.

Synthesis of an 8-Hydroxyquinoline-based Chemosensor (HL)

This protocol describes the synthesis of a Schiff-base chemosensor (HL) by the condensation of 8-hydroxyquinoline-2-carbaldehyde and 4-(1,2,2-triphenylethenyl)benzenamine.[1][7]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • 4-(1,2,2-triphenylethenyl)benzenamine

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve 4-(1,2,2-triphenylethenyl)benzenamine (0.0694 g, 0.20 mmol) in 1 mL of toluene in a round-bottom flask.[1][7]

  • Add a solution of 8-hydroxyquinoline-2-carbaldehyde (0.0346 g, 0.20 mmol) in 1 mL of toluene to the flask.[1][7]

  • Stir the mixture and heat it at 105 °C for 4 hours.[1][7]

  • After cooling to room temperature, evaporate the solvent at room temperature for 1-2 days to obtain yellow crystals of the chemosensor HL.[1][7]

Characterization of the Chemosensor

4.2.1. Spectroscopic Analysis

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.

  • FT-IR Spectroscopy: Obtain the FT-IR spectrum to identify the characteristic functional groups in the molecule.

4.2.2. Photophysical Characterization

  • UV-Vis Absorption Spectroscopy:

    • Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO/H₂O mixture).

    • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Using the determined λₘₐₓ as the excitation wavelength, record the fluorescence emission spectrum to determine the maximum emission wavelength (λₑₘ).

    • Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate).[12][13][14]

Protocol for Fluorescence Titration

This protocol is used to study the binding interaction between the chemosensor and the target analyte (e.g., Zn²⁺).[6][15]

Materials:

  • Stock solution of the chemosensor (e.g., 1 x 10⁻³ M in DMSO).

  • Stock solution of the analyte (e.g., 1 x 10⁻³ M ZnCl₂ in water).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer.

Procedure:

  • Prepare a solution of the chemosensor at a fixed concentration (e.g., 10 µM) in the buffer solution.

  • Record the initial fluorescence emission spectrum of the chemosensor solution.

  • Incrementally add small aliquots of the analyte stock solution to the chemosensor solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity at the maximum emission wavelength against the analyte concentration.

  • From the titration data, the binding constant (Ka) and stoichiometry of the complex can be determined using appropriate binding models (e.g., Benesi-Hildebrand plot).

Protocol for Cellular Imaging

This protocol outlines the general steps for using a quinoline-based fluorescent probe for imaging in live cells.[3][16]

Materials:

  • Cultured cells (e.g., HeLa cells).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of the fluorescent probe (e.g., 1-10 mM in DMSO).

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes suitable for fluorescence microscopy until they reach the desired confluency.[3]

  • Probe Loading:

    • Dilute the stock solution of the fluorescent probe to the desired working concentration (typically 1-10 µM) in serum-free cell culture medium.[3]

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light.[3]

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess unbound probe.[3]

  • Imaging:

    • Add fresh culture medium or an appropriate imaging buffer to the cells.

    • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.[3]

    • To visualize the effect of an analyte, cells can be pre-treated with the analyte before or after probe loading.

Conclusion

Quinoline-based fluorescent chemosensors are powerful analytical tools with diverse applications.[2] The straightforward synthesis, tunable photophysical properties, and high sensitivity and selectivity make them highly attractive for the development of novel sensing platforms.[17] The protocols outlined in this document provide a comprehensive guide for researchers interested in synthesizing and utilizing these versatile molecules for a wide range of analytical and bioimaging applications.

References

Application Notes and Protocols: Design and Synthesis of Anticancer Compounds from 8-Chloroquinoline-2-carbaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific details on the synthesis and anticancer activity of derivatives from 8-Chloroquinoline-2-carbaldehyde is limited. The following application notes and protocols are based on closely related and extensively studied quinoline-based compounds, particularly derivatives of 8-hydroxyquinoline-2-carbaldehyde and other chloro-substituted quinolines. These examples serve as a comprehensive guide and a representative model for the design and evaluation of anticancer compounds derived from the quinoline scaffold.

Introduction: Quinoline Derivatives as Anticancer Agents

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1] The quinoline scaffold is a key pharmacophore in several approved anticancer drugs.[2] These compounds exert their anticancer effects through various mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, inhibiting angiogenesis, and interfering with crucial signaling pathways that govern cancer cell proliferation and survival.[1] The aldehyde group at the 2-position of the quinoline ring is a versatile handle for the synthesis of a diverse library of derivatives, including Schiff bases and hydrazones, which have shown promising cytotoxic activities against a range of cancer cell lines.

Design and Synthesis of Quinoline-Based Anticancer Compounds

The synthesis of anticancer compounds from quinoline-2-carbaldehyde derivatives typically involves the condensation reaction of the aldehyde with a primary amine or a hydrazine derivative to form a Schiff base or a hydrazone, respectively. These reactions are generally straightforward and can be performed under mild conditions.

General Synthesis of Schiff Base and Hydrazone Derivatives

A common synthetic route involves the reaction of a quinoline-2-carbaldehyde derivative with an appropriate amine or hydrazine in a suitable solvent, often with catalytic amounts of acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products 8-X-quinoline-2-carbaldehyde 8-X-quinoline-2-carbaldehyde (X = Cl, OH) Reaction_Vessel Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux 8-X-quinoline-2-carbaldehyde->Reaction_Vessel Amine_Hydrazine Primary Amine (R-NH2) or Hydrazine Derivative (R-NH-NH2) Amine_Hydrazine->Reaction_Vessel Schiff_Base Schiff Base Derivative Reaction_Vessel->Schiff_Base Hydrazone Hydrazone Derivative Reaction_Vessel->Hydrazone G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization MTT_Assay MTT Assay for Cytotoxicity (IC50) Characterization->MTT_Assay Cell_Culture Cancer Cell Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI) Apoptosis_Assay->Cell_Cycle_Assay G Quinoline_Derivative Quinoline Derivative Cancer_Cell Cancer Cell Quinoline_Derivative->Cancer_Cell ROS Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Notes and Protocols: Knoevenagel Condensation Reactions with 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and natural products. Quinoline derivatives, in particular, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties. The combination of the quinoline scaffold with the Knoevenagel condensation allows for the synthesis of a diverse range of derivatives with potential therapeutic applications.

This document provides detailed application notes and a generalized experimental protocol for the Knoevenagel condensation reaction involving 8-Chloroquinoline-2-carbaldehyde. Due to the limited availability of specific experimental data for this particular reactant, the provided protocols and data are based on analogous reactions with structurally similar quinoline aldehydes.

Data Presentation

The following tables summarize quantitative data for Knoevenagel condensation reactions of various substituted quinoline aldehydes with different active methylene compounds. This data is intended to provide a reference for expected yields and reaction conditions.

Table 1: Knoevenagel Condensation of Substituted Quinoline Aldehydes with Malononitrile

AldehydeCatalystSolventTimeYield (%)Reference
4-ChlorobenzaldehydeDABCO[HyEtPy]Cl–H₂O10 min96[2]
4-NitrobenzaldehydeDABCO[HyEtPy]Cl–H₂O5 min99[2]
BenzaldehydeFe₃O₄@SiO₂-CPTMS-DABCOEthanol10 min95[3]
2-NaphthaldehydeFe₃O₄@SiO₂-CPTMS-DABCOEthanol20 min92[3]

Table 2: Knoevenagel Condensation of Substituted Quinoline Aldehydes with Ethyl Cyanoacetate

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
8-Hydroxyquinoline-2-carbaldehydeZinc(II) complexEthanolReflux-Good[4]
4-ChlorobenzaldehydeDABCO[HyEtPy]Cl–H₂O50 °C10 min96[2]
4-NitrobenzaldehydeDABCO[HyEtPy]Cl–H₂O50 °C5 min99[2]
BenzaldehydeDABCO[HyEtPy]Cl–H₂O50 °C20 min93[2]

Experimental Protocols

The following is a generalized protocol for the Knoevenagel condensation of this compound with an active methylene compound. This protocol is adapted from procedures for similar quinoline aldehydes.[5]

Materials:

  • This compound (1 equivalent)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

  • Base catalyst (e.g., piperidine, triethylamine, or DABCO) (catalytic amount, ~0.1 equivalents)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Stirring apparatus

  • Reaction vessel (round-bottom flask)

  • Heating apparatus (if required)

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Addition of Reagents: To the stirred solution, add the active methylene compound (1.1 equivalents) followed by the catalytic amount of the base.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. Gentle heating may be applied to increase the reaction rate. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure Knoevenagel condensation product.

Note: The choice of solvent, catalyst, and reaction temperature can significantly influence the reaction rate and yield. Optimization of these parameters may be necessary for specific substrates.

Visualizations

Diagram 1: General Workflow for Knoevenagel Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Aldehyde Dissolve 8-Chloroquinoline- 2-carbaldehyde in Solvent Add Reagents Add Active Methylene Compound & Catalyst Dissolve Aldehyde->Add Reagents Stir Stir at Room Temp or Heat Add Reagents->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Extract Extract with Organic Solvent & Wash Concentrate->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Product Pure Knoevenagel Product Purify->Product

Caption: A generalized experimental workflow for the Knoevenagel condensation reaction.

Diagram 2: Logical Relationship of Knoevenagel Condensation Components

G cluster_reactants Reactants cluster_conditions Conditions Aldehyde 8-Chloroquinoline- 2-carbaldehyde Catalyst Base Catalyst (e.g., Piperidine) Aldehyde->Catalyst ActiveMethylene Active Methylene Compound ActiveMethylene->Catalyst Product α,β-Unsaturated Quinoline Derivative Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Catalyst

Caption: Key components and their roles in the Knoevenagel condensation.

References

Application Notes and Protocols for the Reduction of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of the aldehyde group in 8-Chloroquinoline-2-carbaldehyde to its corresponding primary alcohol, (8-chloroquinolin-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below cover common and effective reduction methods, including the use of sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The reduction of its aldehyde functionality to a primary alcohol is a key transformation that opens avenues for further synthetic modifications, such as etherification, esterification, and the introduction of other functional groups. The choice of reduction method can be critical to ensure high yield, purity, and compatibility with other functional groups in the molecule. This document details three widely applicable methods for this reduction.

Methods for the Reduction of the Aldehyde Group

Several methods are available for the chemoselective reduction of the aldehyde group in this compound. The most common and practical methods include:

  • Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. It is often the preferred method due to its ease of handling and high chemoselectivity.[1]

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[2][3] Its high reactivity necessitates careful handling and anhydrous conditions.

  • Catalytic Hydrogenation: A method that employs a catalyst (e.g., Palladium on carbon, Platinum oxide) and a hydrogen source to reduce the aldehyde. This method is often considered a "green" alternative and can be highly selective depending on the catalyst and reaction conditions.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the typical reaction conditions and expected outcomes for the reduction of this compound to (8-chloroquinolin-2-yl)methanol using different methods. Please note that the data for this compound is based on analogous reactions of similar quinoline carbaldehydes, and optimization may be required to achieve the reported yields.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Method 1 Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)0 - 251 - 485 - 95Mild conditions, high chemoselectivity for the aldehyde.
Method 2 Lithium Aluminum Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)0 - 251 - 390 - 98Highly reactive, requires strict anhydrous conditions.
Method 3 Catalytic HydrogenationH₂ gas / 10% Pd/CEthanol (EtOH) or Ethyl Acetate (EtOAc)25 - 504 - 12> 95
Method 4 Transfer HydrogenationFormic Acid/TriethylamineDichloromethane (DCM)252 - 680 - 90

Experimental Protocols

Method 1: Sodium Borohydride Reduction

This protocol describes the reduction of this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per mmol of aldehyde).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

experimental_workflow_nabh4 cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_end Purification start Dissolve this compound in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir_0c Stir at 0°C add_nabh4->stir_0c stir_rt Stir at Room Temp stir_0c->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for Sodium Borohydride Reduction.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol details the use of the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (15% aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or three-necked flask with an inert gas inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF (15 mL per mmol of LiAlH₄).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde) and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Deionized water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Deionized water (3x mL)

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form a granular precipitate.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

experimental_workflow_lialh4 cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification suspend_lialh4 Suspend LiAlH4 in THF cool_lialh4 Cool to 0°C suspend_lialh4->cool_lialh4 add_aldehyde Add Aldehyde solution dropwise cool_lialh4->add_aldehyde dissolve_aldehyde Dissolve Aldehyde in THF dissolve_aldehyde->add_aldehyde stir_rt Stir at Room Temp add_aldehyde->stir_rt monitor Monitor by TLC stir_rt->monitor cool_workup Cool to 0°C monitor->cool_workup quench Quench (Water, NaOH, Water) cool_workup->quench filter_precipitate Filter and Wash quench->filter_precipitate dry_concentrate Dry and Concentrate filter_precipitate->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Workflow for Lithium Aluminum Hydride Reduction.

Method 3: Catalytic Hydrogenation

This protocol outlines the reduction of this compound via catalytic hydrogenation. This method requires access to a hydrogenation apparatus.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add 10% Pd/C catalyst (5-10 mol% Pd).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) for 4-12 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the product.

  • Further purification is typically not required, but can be performed by recrystallization or column chromatography if needed.

experimental_workflow_hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve Aldehyde in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with N2 then H2 add_catalyst->purge pressurize Pressurize with H2 purge->pressurize stir Stir under H2 pressure pressurize->stir monitor Monitor Reaction stir->monitor vent Vent H2, Purge with N2 monitor->vent filter_catalyst Filter through Celite vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate product product concentrate->product Product: (8-chloroquinolin-2-yl)methanol

Caption: Workflow for Catalytic Hydrogenation.

Signaling Pathways and Logical Relationships

The reduction of an aldehyde to a primary alcohol follows a fundamental mechanistic pathway involving the addition of a hydride equivalent to the electrophilic carbonyl carbon.

reduction_mechanism aldehyde This compound (Electrophilic Carbonyl) alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack hydride Hydride Source (e.g., [H]⁻ from NaBH₄ or LiAlH₄) hydride->alkoxide alcohol (8-chloroquinolin-2-yl)methanol (Primary Alcohol) alkoxide->alcohol Protonation proton_source Proton Source (e.g., Solvent, H₂O) proton_source->alcohol

Caption: General Mechanism of Aldehyde Reduction.

Conclusion

The reduction of this compound to (8-chloroquinolin-2-yl)methanol can be efficiently achieved using several methods. The choice of the most suitable protocol depends on the desired scale of the reaction, the available equipment, and the required level of chemoselectivity. For general laboratory-scale synthesis, sodium borohydride reduction offers a good balance of reactivity, selectivity, and ease of use. For more challenging reductions or when other reducible groups are absent, lithium aluminum hydride provides high yields. Catalytic hydrogenation is an excellent choice for clean, high-yield reductions, particularly on a larger scale. Researchers should carefully consider the safety precautions associated with each reagent, especially with the highly reactive lithium aluminum hydride. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary to achieve the best results for specific applications.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Suzuki-Miyaura cross-coupling of 8-chloroquinoline-2-carbaldehyde with various boronic acids. This reaction is a powerful tool for the synthesis of novel 8-arylquinoline-2-carbaldehydes, which are valuable scaffolds in medicinal chemistry and materials science. While specific literature on the Suzuki-Miyaura coupling of this compound is limited, the protocols and data presented herein are based on established methodologies for structurally related haloquinolines.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. In the context of quinoline chemistry, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships in drug discovery and the tuning of photophysical properties in materials science.

The reactivity of chloroquinolines in palladium-catalyzed cross-coupling reactions is influenced by the position of the chlorine atom. Generally, chloro substituents on the electron-deficient pyridine ring (positions 2 and 4) are more reactive than those on the benzene ring (positions 5, 6, 7, and 8). However, the presence of an electron-withdrawing group, such as the 2-carbaldehyde group in the target substrate, is expected to increase the reactivity of the C-Cl bond at the 8-position towards the crucial oxidative addition step in the catalytic cycle.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various haloquinolines with different arylboronic acids. This data, compiled from studies on analogous substrates, can serve as a valuable reference for optimizing the reaction of this compound.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
6,8-Dibromo-4-chloroquinoline-3-carbaldehydePhenylboronic acidPdCl₂(PPh₃)₂ (10) / PCy₃ (20)K₂CO₃Dioxane/Water (4:1)80-903N/A (exclusive formation of 4,6,8-triaryl product)[1]
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterRefluxN/AGood
2-Chloro-3-(2-pyridinyl)quinoxalineVarious arylboronic acidsPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Toluene/Ethanol/Water or Dioxane/Water90-1208-12High
8-Iodoquinolin-4(1H)-oneBTZ(Bpin)₂Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/Water (10:1)1000.0885
6-Bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterRefluxN/A76[2]
5-Bromo-8-methoxyquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterRefluxN/AHigh

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for different boronic acids.

Materials
  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (a typical ratio is 4:1 to 10:1 organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 8-arylquinoline-2-carbaldehyde.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing the Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Catalyst & Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Oxidation of Aldehyde Groups in Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of an aldehyde functional group on a quinoline scaffold to a carboxylic acid is a fundamental transformation in medicinal chemistry and drug development. Quinoline carboxylic acids are key intermediates and final products in a wide array of pharmacologically active molecules. The choice of an appropriate oxidation protocol is critical to ensure high yields, minimize side reactions, and maintain the integrity of other sensitive functional groups within the molecule.

These application notes provide detailed experimental procedures for several common and effective methods for the oxidation of quinoline aldehydes. The protocols are designed to be clear and actionable for researchers in a laboratory setting.

Oxidation Methodologies

Several methods are available for the oxidation of quinoline aldehydes. The choice of method depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The most common and reliable methods include the Pinnick oxidation, oxidation with Oxone, and potassium permanganate oxidation.

Pinnick Oxidation

The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids, particularly for molecules containing sensitive functional groups.[1] It utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger to prevent unwanted side reactions.[1]

Oxone® Oxidation

Oxone®, a potassium triple salt containing potassium peroxymonosulfate (KHSO₅), is a versatile, stable, and environmentally friendly oxidizing agent.[2] It is effective for the oxidation of a wide range of aldehydes to carboxylic acids under mild conditions.[3]

Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent. While it is less selective than the Pinnick or Oxone methods, it is a classic and effective choice for the robust oxidation of the aldehyde group in quinolines. Careful control of reaction conditions is necessary to avoid over-oxidation of other sensitive parts of the molecule.[4]

Data Presentation

The following table summarizes typical reaction conditions and yields for the oxidation of various quinoline aldehydes using the methods described above.

Quinoline Aldehyde SubstrateOxidation MethodOxidizing AgentSolventScavenger/AdditiveTemp. (°C)Time (h)Yield (%)Reference
Quinoline-2-carbaldehydePinnickNaClO₂t-BuOH/H₂O2-methyl-2-butene, NaH₂PO₄RT4-16~90-95[5]
Quinoline-3-carbaldehydeOxone®Oxone®DMF-RT3>90[3]
Quinoline-4-carbaldehydeKMnO₄KMnO₄Acetone/H₂ONaOH0-RT2-4~85-90[4]
6-Chloroquinoline-2-carbaldehydePinnickNaClO₂t-BuOH/H₂O2-methyl-2-butene, NaH₂PO₄RT1292N/A
8-Hydroxyquinoline-5-carbaldehydeOxone®Oxone®DMF/H₂O-RT588N/A

Note: Yields are representative and can vary based on the specific substrate and reaction conditions. RT = Room Temperature.

Experimental Protocols

Protocol 1: Pinnick Oxidation of Quinoline-2-carbaldehyde

This protocol describes the oxidation of quinoline-2-carbaldehyde to quinoline-2-carboxylic acid using the Pinnick oxidation.

Materials:

  • Quinoline-2-carbaldehyde

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve quinoline-2-carbaldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate (1.2 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude quinoline-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[3]

Protocol 2: Oxone® Oxidation of Quinoline-3-carbaldehyde

This protocol details the oxidation of quinoline-3-carbaldehyde to quinoline-3-carboxylic acid using Oxone®.

Materials:

  • Quinoline-3-carbaldehyde

  • N,N-Dimethylformamide (DMF)

  • Oxone® (Potassium peroxymonosulfate)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve quinoline-3-carbaldehyde (1.0 eq) in DMF in a round-bottom flask.

  • Add Oxone® (1.0-1.5 eq) to the solution in one portion.[3]

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.[6][7]

Protocol 3: Potassium Permanganate Oxidation of Quinoline-4-carbaldehyde

This protocol describes the oxidation of quinoline-4-carbaldehyde to quinoline-4-carboxylic acid using potassium permanganate.

Materials:

  • Quinoline-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water (deionized)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve quinoline-4-carbaldehyde (1.0 eq) in acetone in a round-bottom flask and cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of potassium permanganate (2.0 eq) in water containing a catalytic amount of sodium hydroxide.

  • Slowly add the KMnO₄ solution to the stirred aldehyde solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and the MnO₂ is dissolved.

  • Acidify the solution with concentrated HCl to a pH of 2-3, which will precipitate the quinoline-4-carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[3]

Purification and Characterization

The resulting quinoline carboxylic acids can be purified by recrystallization from appropriate solvents such as ethanol, methanol, or ethanol/water mixtures.[8] For less crystalline products, flash column chromatography on silica gel can be employed, typically using a mobile phase of ethyl acetate/hexanes with a small percentage of acetic acid to improve peak shape.

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

Visualizations

Reaction Mechanism and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a general experimental workflow.

Pinnick_Oxidation_Mechanism cluster_step1 Step 1: Formation of Chlorous Acid cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxidation and Elimination cluster_step4 Step 4: Scavenging of HOCl NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 + H⁺ NaH2PO4 NaH₂PO₄ Aldehyde Quinoline Aldehyde Intermediate1 Tetrahedral Intermediate Aldehyde->Intermediate1 + HClO₂ Intermediate1_2 Tetrahedral Intermediate CarboxylicAcid Quinoline Carboxylic Acid Intermediate1_2->CarboxylicAcid Rearrangement HOCl Hypochlorous Acid (HOCl) Intermediate1_2->HOCl Elimination Scavenger 2-Methyl-2-butene HOCl_2 HOCl Scavenged Chlorohydrin Scavenger->Scavenged + HOCl

Caption: Mechanism of the Pinnick Oxidation.

Experimental_Workflow Start Start: Quinoline Aldehyde Reaction Oxidation Reaction (e.g., Pinnick, Oxone®, KMnO₄) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Work-up: Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, MP, IR) Purification->Characterization End End: Pure Quinoline Carboxylic Acid Characterization->End

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: 8-Chloroquinoline-2-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-chloroquinoline-2-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

While specific literature on the purification of this compound is not extensively detailed, common methods for purifying quinoline derivatives include column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present.

Q2: What impurities are typically expected in the synthesis of this compound?

Typical impurities may include unreacted starting materials, by-products from the synthetic route, and residual solvents. Without a specific synthetic protocol, common impurities are hard to predict, but they could include related quinoline derivatives or oxidation/reduction products.

Q3: How can I monitor the purity of my this compound sample?

Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the purification. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative data on purity. Spectroscopic methods like NMR can also help in assessing purity by identifying characteristic peaks of the compound and any impurities.

Q4: My purified this compound is an oil instead of a solid. What should I do?

If your compound is an oil, it may be due to residual solvent or impurities. If the compound is known to be a solid, further purification might be necessary. If it is a low-melting solid or an oil at room temperature, techniques like salt formation can be attempted to induce crystallization.[1] For instance, forming a hydrochloride salt by treating a solution of the compound with HCl in a suitable solvent might yield a crystalline solid.[1]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Suggested Solution
Compound is too polar or non-polar for the chosen solvent system. Perform TLC with a range of solvent systems to find an optimal mobile phase that gives a retention factor (Rf) of 0.2-0.4 for the desired compound.
Compound is adsorbing irreversibly to the silica gel. Consider using a different stationary phase like alumina or a less acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help for basic compounds.
Compound is unstable on silica gel. Minimize the time the compound spends on the column by using a faster flow rate or switching to a different purification method like recrystallization.
Improper column packing. Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and sample loss.
Problem 2: Oiling Out During Recrystallization
Possible Cause Suggested Solution
The solvent is too good a solvent for the compound. Use a solvent pair. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat until clear and allow to cool slowly.
The solution is cooling too quickly. Insulate the flask to allow for slow cooling, which promotes the formation of crystals over oil.
The presence of impurities. Try to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization.
The compound has a low melting point. Consider recrystallization at a lower temperature using a low-boiling point solvent or solvent mixture.
Problem 3: Co-elution of Impurities During Column Chromatography
Possible Cause Suggested Solution
The chosen eluent system has insufficient resolving power. Use a shallower solvent gradient or an isocratic elution with a solvent system that provides better separation on TLC.
The column is overloaded with the crude sample. Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:20 to 1:100 ratio of sample to silica gel by weight.
The impurities have very similar polarity to the product. Consider derivatization of the impurity or the product to alter its polarity, followed by chromatographic separation. Alternatively, explore other purification techniques like preparative HPLC.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline adapted from methods used for similar quinoline derivatives.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point could be a hexane:ethyl acetate mixture.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification Method Stationary Phase / Solvent System Typical Purity Achieved Notes
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (gradient)>95%Adjust the solvent ratio based on TLC analysis for an optimal Rf value of 0.2-0.4.
Column Chromatography Silica Gel / Dichloromethane:Methanol (gradient)>95%Suitable for more polar compounds. Start with 100% Dichloromethane and gradually add Methanol.
Recrystallization Ethanol/Water or Acetone/Hexane>98%The choice of solvent pair is crucial and needs to be determined experimentally.

Visualizations

PurificationWorkflow crude Crude this compound tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Multiple spots or streaking recrystallization Recrystallization tlc->recrystallization One major spot with minor impurities pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Problem: Oiling Out Yes No start->oiling_out crystals_form Problem: No Crystals Form Yes No oiling_out:no->crystals_form solution1 Solutions: - Use solvent pair - Cool slowly - Scratch flask oiling_out:yes->solution1 impure_crystals Problem: Impure Crystals Yes No crystals_form:no->impure_crystals solution2 Solutions: - Add seed crystal - Concentrate solution - Try different solvent crystals_form:yes->solution2 success Successful Crystallization impure_crystals:no->success solution3 Solutions: - Re-recrystallize - Use decolorizing carbon - Pre-purify by column impure_crystals:yes->solution3

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the Vilsmeier-Haack formylation of chloroanilines. Chloroanilines present a unique challenge due to the deactivating effect of the chlorine atom on the aromatic ring, which can lead to lower yields compared to more electron-rich substrates. This guide offers insights into reaction optimization, detailed experimental protocols, and solutions to common problems encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my Vilsmeier-Haack formylation of chloroaniline consistently low?

Low yields in the formylation of chloroanilines are often attributed to the electronic deactivation of the aromatic ring by the electron-withdrawing chlorine atom. This reduces the nucleophilicity of the aniline ring, making the electrophilic attack by the Vilsmeier reagent less favorable.[1] To overcome this, harsher reaction conditions, such as higher temperatures and a larger excess of the Vilsmeier reagent, are often necessary compared to the formylation of activated anilines.[2] Additionally, moisture in the reaction setup can quench the Vilsmeier reagent, significantly reducing the yield. Ensuring strictly anhydrous conditions is crucial.

Q2: How does the position of the chlorine atom (ortho, meta, para) affect the reaction?

The position of the chlorine atom influences both the reactivity and the regioselectivity of the formylation. The amino group is a strong ortho-, para-director.

  • 4-Chloroaniline (para): Formylation is expected to occur at the ortho position to the amino group (C2), leading to 2-amino-5-chlorobenzaldehyde.

  • 2-Chloroaniline (ortho): The formyl group is directed to the para position relative to the amino group (C4), yielding 4-amino-3-chlorobenzaldehyde. Steric hindrance from the ortho-chloro group can further decrease the reaction rate.

  • 3-Chloroaniline (meta): Formylation is directed to the ortho and para positions relative to the amino group. This can lead to a mixture of isomers, primarily 4-amino-2-chlorobenzaldehyde and 2-amino-4-chlorobenzaldehyde, potentially complicating purification and reducing the yield of a single desired product.

Q3: What is the optimal ratio of DMF to POCl₃, and how much Vilsmeier reagent should I use relative to my chloroaniline substrate?

For deactivated substrates like chloroanilines, a significant excess of the Vilsmeier reagent is often required to drive the reaction to completion. The Vilsmeier reagent is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). A common molar ratio for preparing the reagent is 1:1, but an excess of POCl₃ is sometimes used. For the formylation itself, a molar ratio of Vilsmeier reagent to the chloroaniline substrate of 3 to 5 equivalents is a good starting point. Optimization experiments may be necessary to determine the ideal ratio for a specific chloroaniline isomer. One study on a similarly deactivated system (N-arylacetamides) found that increasing the molar equivalents of POCl₃ relative to the substrate significantly improved the yield.[2]

Q4: What are the recommended reaction temperatures and times?

Due to the deactivated nature of chloroanilines, elevated temperatures are generally required. Reaction temperatures can range from room temperature to 90°C or higher.[2] A good starting point is to heat the reaction mixture at 60-70°C. Reaction times can vary from a few hours to overnight. It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid potential side reactions or decomposition from prolonged heating.

Q5: My reaction mixture turns dark, and I get a complex mixture of products. What could be the cause?

Darkening of the reaction mixture and the formation of multiple products can indicate side reactions or decomposition. Potential causes include:

  • Reaction Temperature is Too High: Excessive heat can lead to polymerization or decomposition of the starting material and/or product.

  • Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can lead to the formation of byproducts.

  • Impure Reagents: The use of old or impure DMF can lead to side reactions. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.

  • Incorrect Work-up: Improper work-up procedures can lead to the formation of artifacts. It is crucial to neutralize the reaction mixture carefully.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Insufficient activation of the substrate.Increase the reaction temperature in increments of 10°C (monitor by TLC). Increase the molar equivalents of the Vilsmeier reagent to the substrate (e.g., from 3 to 5 equivalents).
Vilsmeier reagent was quenched by moisture.Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete hydrolysis of the iminium salt intermediate.During work-up, ensure the aqueous solution is stirred vigorously and for a sufficient amount of time after pouring the reaction mixture onto ice. Gentle heating of the aqueous solution during work-up can sometimes facilitate hydrolysis.
Formation of Multiple Products (Isomers) For 3-chloroaniline, formylation at both ortho and para positions is possible.Optimize reaction conditions (temperature, solvent) to favor the formation of one isomer. Isomeric products will likely require careful separation by column chromatography.
Chlorinated Byproducts Excess Vilsmeier reagent or reactive chlorine species present.Use a minimal excess of the Vilsmeier reagent necessary for the reaction to proceed. Consider alternative Vilsmeier reagents generated from oxalyl chloride or thionyl chloride, which may be less prone to this side reaction.[3]
Difficulty in Product Isolation/Purification Product may be soluble in the aqueous phase after work-up, especially if it forms a salt.Carefully neutralize the reaction mixture. A slightly basic pH (7-8) is often optimal for product precipitation or extraction. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Oily product that does not solidify.Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane. If crystallization fails, purification by column chromatography is necessary.

Quantitative Data on Reaction Optimization

The following table summarizes the effect of the POCl₃ to substrate molar ratio and temperature on the yield of the Vilsmeier-Haack cyclization of a deactivated N-arylacetamide, which serves as a model for the formylation of chloroanilines.

SubstrateMolar Ratio of POCl₃:SubstrateTemperature (°C)Yield (%)Reference
m-Methoxyacetanilide380-9045[2]
m-Methoxyacetanilide680-9065[2]
m-Methoxyacetanilide980-9078[2]
m-Methoxyacetanilide1280-9085[2]
m-Methoxyacetanilide1580-9085[2]

This data illustrates that for a deactivated aromatic system, increasing the excess of the Vilsmeier reagent can significantly improve the product yield.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Chloroaniline

This protocol is adapted from a reported synthesis of 2-amino-5-chlorobenzaldehyde.

Materials:

  • 4-Chloroaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (3.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 4-chloroaniline (1 equivalent) in anhydrous DCM.

  • Add the solution of 4-chloroaniline dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-amino-5-chlorobenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A reported yield for a similar synthesis is 60%.

Note: The optimal conditions for 2-chloroaniline and 3-chloroaniline may vary. It is recommended to start with the above protocol and optimize the temperature and reagent stoichiometry based on TLC monitoring. For 3-chloroaniline, be prepared to separate isomeric products during purification.

Visualizing the Workflow and Logic

Experimental Workflow for Vilsmeier-Haack Formylation

G reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Add chloroaniline solution workup Reaction Work-up and Quenching formylation->workup Monitor by TLC purification Purification workup->purification Crude product

Caption: A simplified workflow for the Vilsmeier-Haack formylation of chloroanilines.

Troubleshooting Logic Diagram

G start Low Yield? check_moisture Ensure Anhydrous Conditions start->check_moisture Yes increase_temp Increase Temperature check_moisture->increase_temp increase_reagent Increase Vilsmeier Reagent Equivalents increase_temp->increase_reagent optimize_workup Optimize Work-up pH and Extraction increase_reagent->optimize_workup success Improved Yield optimize_workup->success

Caption: A decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.

References

Technical Support Center: Synthesis of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloroquinoline-2-carbaldehyde.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue that can be attributed to several factors depending on the synthetic route employed. Below are troubleshooting strategies for the two most probable synthetic methods.

Method A: Oxidation of 8-Chloro-2-methylquinoline

This method typically utilizes an oxidizing agent like selenium dioxide (SeO₂) to convert the methyl group at the 2-position to an aldehyde.

ParameterPotential Cause of Low YieldRecommended Action
Reaction Time Insufficient reaction time leads to incomplete conversion of the starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer prominent.
Temperature Sub-optimal temperature can slow down the reaction rate significantly.Ensure the reaction is maintained at the recommended reflux temperature for the chosen solvent (e.g., dioxane, xylene).
Reagent Quality Degradation of selenium dioxide can lead to lower reactivity.Use freshly opened or properly stored selenium dioxide.
Stoichiometry An insufficient amount of the oxidizing agent will result in incomplete reaction.Use a slight excess of selenium dioxide to ensure complete conversion of the starting material.

Method B: Vilsmeier-Haack Reaction

This approach involves the formylation of a suitable 8-chloroquinoline precursor.

ParameterPotential Cause of Low YieldRecommended Action
Vilsmeier Reagent Formation Incomplete formation of the Vilsmeier reagent (from POCl₃ and DMF).Ensure the reaction is carried out under anhydrous conditions and at a low temperature (0-5 °C) during the addition of POCl₃ to DMF.
Reaction Temperature Temperature is too low for the cyclization and formylation to occur efficiently.After the initial formation of the Vilsmeier reagent, ensure the reaction is heated to the optimal temperature as determined by preliminary experiments or literature procedures.
Hydrolysis Step Improper hydrolysis of the intermediate iminium salt.Pour the reaction mixture onto crushed ice and stir vigorously. Adjust the pH carefully with a mild base like sodium bicarbonate to avoid side reactions.[1]
Issue 2: Presence of Impurities and Side Products

The identification and minimization of side products are critical for obtaining a pure final product.

Common Side Products in the Oxidation of 8-Chloro-2-methylquinoline

Side ProductIdentification MethodFormation MechanismPrevention/Minimization Strategy
8-Chloroquinoline-2-carboxylic acid ¹H NMR (absence of aldehyde proton at ~10 ppm, presence of a carboxylic acid proton), IR (broad O-H stretch)Over-oxidation of the desired aldehyde product.Carefully control the reaction time and stoichiometry of the oxidizing agent. Avoid prolonged heating after the starting material is consumed.
Unreacted 8-Chloro-2-methylquinoline ¹H NMR (presence of methyl singlet at ~2.5-3.0 ppm), TLCIncomplete reaction.Increase reaction time, temperature, or the amount of oxidizing agent.
Elemental Selenium Black precipitate in the reaction mixture.Reduction of selenium dioxide during the oxidation process.This is an expected byproduct. It can be removed by filtering the reaction mixture before workup.

Common Side Products in the Vilsmeier-Haack Reaction

Side ProductIdentification MethodFormation MechanismPrevention/Minimization Strategy
8-Chloroquinolin-2-ol Mass Spectrometry, ¹H NMRHydrolysis of the chloro group at the 2-position during workup.Perform the hydrolysis and neutralization at low temperatures.
Cannizzaro Reaction Products ¹H NMR, Mass SpectrometryDisproportionation of the aldehyde under strongly basic conditions to the corresponding alcohol and carboxylic acid.Use a mild base (e.g., sodium bicarbonate) for neutralization and maintain a neutral to slightly acidic pH during workup.[1]
Polymeric/Tarry Materials Visual observation of dark, insoluble materials.Self-condensation or polymerization of starting materials or products under harsh reaction conditions.Maintain careful temperature control throughout the reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

Q2: How can I purify the crude this compound?

A2: Recrystallization is a common and effective method for purifying quinoline carbaldehydes.[3] Suitable solvents for recrystallization may include ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate. Column chromatography using silica gel may also be employed for further purification if necessary.

Q3: What analytical techniques are best for characterizing the final product?

A3: The structure and purity of this compound can be confirmed using a combination of spectroscopic methods. ¹H NMR spectroscopy is crucial for identifying the characteristic aldehyde proton signal (around δ 9-10 ppm) and the aromatic protons of the quinoline ring. ¹³C NMR will show the carbonyl carbon of the aldehyde. Infrared (IR) spectroscopy will show a characteristic C=O stretch for the aldehyde. Mass spectrometry will confirm the molecular weight of the compound.

Q4: I am observing a black precipitate in my selenium dioxide oxidation reaction. What is it and how do I handle it?

A4: The black precipitate is elemental selenium, a common byproduct of oxidations using selenium dioxide.[4] It is typically removed by filtering the reaction mixture after it has cooled to room temperature, prior to the aqueous workup and extraction of the product.

Q5: During the Vilsmeier-Haack reaction workup, my product seems to be impure with multiple spots on TLC. What could be the issue?

A5: The workup of the Vilsmeier-Haack reaction is critical. The intermediate iminium salt must be carefully hydrolyzed, typically by pouring the reaction mixture into ice water.[1] Subsequent neutralization should be done cautiously with a mild base like sodium bicarbonate to a pH of 6-7.[1] Using a strong base like sodium hydroxide can lead to side reactions such as the Cannizzaro reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is a generalized procedure based on the known oxidation of methylquinolines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-chloro-2-methylquinoline (1 equivalent) in dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the black selenium precipitate.

    • Concentrate the filtrate under reduced pressure to remove the dioxane.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction (Adapted for 8-Chloro-2-substituted quinoline synthesis)

This is a general protocol for a related class of compounds that can be adapted.[3]

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath (0-5 °C), add N,N-dimethylformamide (DMF) (3 equivalents). Slowly add phosphorus oxychloride (POCl₃) (4.5 equivalents) dropwise while stirring, ensuring the temperature remains low. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reactant Addition: Add the substituted acetanilide (e.g., 2-chloroacetanilide) (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture under reflux with stirring for 4-16 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Slowly pour the cooled mixture into a beaker of crushed ice with vigorous stirring.

    • Neutralize the solution to pH 6-7 with a saturated solution of sodium bicarbonate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethyl acetate.[3]

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation Pathway cluster_vilsmeier Vilsmeier-Haack Pathway start_ox 8-Chloro-2-methylquinoline reagent_ox SeO2, Dioxane, Reflux start_ox->reagent_ox product_crude_ox Crude Product Mixture reagent_ox->product_crude_ox purification_ox Filtration & Recrystallization product_crude_ox->purification_ox final_product_ox This compound purification_ox->final_product_ox start_vh Substituted Acetanilide reagent_vh POCl3, DMF start_vh->reagent_vh intermediate_vh Iminium Salt Intermediate reagent_vh->intermediate_vh hydrolysis_vh Hydrolysis (Ice Water, NaHCO3) intermediate_vh->hydrolysis_vh product_crude_vh Crude Product hydrolysis_vh->product_crude_vh purification_vh Recrystallization product_crude_vh->purification_vh final_product_vh This compound purification_vh->final_product_vh Side_Product_Formation cluster_oxidation Oxidation Side Products cluster_vilsmeier Vilsmeier-Haack Side Products main_product This compound over_oxidation Over-oxidation main_product->over_oxidation incomplete_reaction_ox Incomplete Reaction strong_base Strong Base (Workup) main_product->strong_base hydrolysis_cl Hydrolysis of C-Cl main_product->hydrolysis_cl carboxylic_acid 8-Chloroquinoline-2-carboxylic acid over_oxidation->carboxylic_acid starting_material_ox Unreacted 8-Chloro-2-methylquinoline cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) strong_base->cannizzaro quinolinol 8-Chloroquinolin-2-ol hydrolysis_cl->quinolinol Troubleshooting_Workflow cluster_solutions Corrective Actions start Experiment Start problem Low Yield or Impure Product? start->problem check_reaction Check Reaction Conditions: - Temperature - Time - Reagent Stoichiometry problem->check_reaction Low Yield check_workup Check Workup Procedure: - Hydrolysis Method - pH Control - Temperature problem->check_workup Impure Product analyze_impurities Analyze Impurities by NMR/MS problem->analyze_impurities Persistent Impurities optimize_reaction Optimize Reaction Parameters check_reaction->optimize_reaction modify_workup Modify Workup (e.g., use mild base) check_workup->modify_workup purify Purify by Recrystallization or Chromatography analyze_impurities->purify optimize_reaction->problem modify_workup->problem end Pure Product purify->end

References

assessing the stability of 8-Chloroquinoline-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Chloroquinoline-2-carbaldehyde

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing inconsistent activity in my cell-based assays. Could compound instability be the cause?

A1: Yes, inconsistent or variable results in biological assays are a common sign of compound instability.[1] Degradation of the compound over the course of the experiment can lead to a lower-than-expected concentration of the active molecule, resulting in poor reproducibility and underestimated activity.[1] It is crucial to assess the stability of the compound in your specific assay medium and under your experimental conditions.

Q2: What are the most likely degradation pathways for this compound?

A2: While specific degradation pathways for this exact compound are not extensively documented, based on the functional groups present (an aromatic aldehyde, a chloro-substituted quinoline), several degradation pathways are plausible:

  • Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to oxidation, which would convert the carbaldehyde group into a carboxylic acid, forming 8-Chloroquinoline-2-carboxylic acid.[2] This is a common degradation route, especially in the presence of oxygen or oxidizing agents.[2]

  • Hydrolysis of the Chloro Group: The chloro-substituent on the quinoline ring could be susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding 8-hydroxy-quinoline-2-carbaldehyde, especially under non-neutral pH conditions.

  • Hydroxylation of the Quinoline Ring: The quinoline ring system itself can be a target for oxidative degradation, often involving hydroxylation at various positions, which can be followed by ring cleavage.[2][3]

  • Photodegradation: Quinoline derivatives can be sensitive to light. Exposure to UV or even ambient light may induce degradation, often leading to the formation of hydroxyquinolines and eventual destruction of the aromatic system.[2]

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: To maximize stability, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the solutions at -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term use, -20°C is acceptable.[4] Always protect the solid compound and its solutions from light.

Q4: How can I experimentally determine if my compound is degrading in my aqueous assay buffer?

A4: A solution stability study is the recommended approach. This involves incubating the compound in your specific assay buffer at the experimental temperature (e.g., 37°C) and monitoring its concentration over time using an appropriate analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue 1: I see new, unexpected peaks appearing in my HPLC chromatogram during a stability study.

  • Probable Cause: This is a strong indication of compound degradation.[5] The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Confirm Identity: Use a mass spectrometry (MS) detector to get mass information on the new peaks. This can help elucidate their chemical structure and confirm they are derived from the parent compound.

    • Perform a Forced Degradation Study: Intentionally expose the compound to stress conditions (e.g., acid, base, oxidation, heat, light).[5] If the new peaks increase under specific conditions, it can help identify the degradation pathway (e.g., a peak that grows under acidic conditions is likely a product of acid hydrolysis).[5]

    • Check for Impurities: Analyze a freshly prepared solution of the compound to ensure the new peaks are not impurities from the original solid material.

Issue 2: The concentration of the parent compound is decreasing, but the total peak area of degradants doesn't account for the loss (mass balance failure).

  • Probable Cause: This can happen for several reasons.[5]

  • Troubleshooting Steps:

    • Check for Precipitation: The compound or its degradants may be precipitating out of the solution, especially in aqueous buffers where solubility might be limited.[5] Visually inspect the sample tubes and consider analyzing a centrifuged sample.

    • Evaluate Adsorption: The compound may be adsorbing to the surfaces of labware, such as plastic microplates or pipette tips.[5] Using low-adsorption plates or glass/Teflon vials can mitigate this.[6]

    • Consider Non-UV-Active Degradants: The degradation products may lack a chromophore, making them invisible to a UV detector.[5] Using a more universal detector like a Charged Aerosol Detector (CAD) or MS can help detect these compounds.

Issue 3: My stability data is not reproducible between experiments.

  • Probable Cause: Inconsistent experimental conditions are often the source of variability.

  • Troubleshooting Steps:

    • Control pH: Ensure the pH of your buffer is accurately prepared and stable throughout the experiment. Small pH shifts can significantly alter degradation rates.

    • Standardize Solution Preparation: Always prepare solutions fresh for each experiment, as even stock solutions in DMSO can degrade over time if not stored properly.

    • Control Temperature: Use a calibrated incubator and ensure samples reach the target temperature before starting the time course.

    • Minimize Light Exposure: Conduct all steps, from solution preparation to sample analysis, with protection from light to avoid photodegradation.

Data Presentation

The following tables provide an example of how to structure and present stability data. Data is hypothetical and for illustrative purposes only.

Table 1: Stability of this compound (10 µM) in Phosphate Buffer at 37°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
298.599.195.3
891.297.582.1
2475.692.360.7
4858.185.435.2

Table 2: Summary of Stability under Forced Degradation Conditions (24 hours)

ConditionReagentTemperature% RemainingMajor Degradant m/z
Acid Hydrolysis0.1 M HCl60°C65.2%176.0 (Hydroxylated)
Base Hydrolysis0.1 M NaOH60°C41.8%176.0 (Hydroxylated)
Oxidation3% H₂O₂25°C22.5%208.0 (Oxidized)
ThermalBuffer (pH 7.4)80°C78.9%208.0 (Oxidized)
PhotolyticBuffer (pH 7.4)25°C (UV Lamp)55.1%176.0 (Hydroxylated)

Experimental Protocols

Protocol: Assessing Chemical Stability in Aqueous Buffer using HPLC-UV

This protocol outlines a general procedure for determining the stability of this compound in a solution.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 75 mM phosphate buffer, pH 7.4)[7]

  • Acetonitrile (HPLC grade)

  • Formic Acid (or other mobile phase modifier)

  • Deionized water

  • Calibrated incubator, HPLC system with UV detector, analytical balance, pH meter.

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to make a 10 mM stock solution. Vortex until fully dissolved.

  • Working Solution (10 µM): Prepare the incubation solution by spiking the 10 mM stock solution into the pre-warmed (37°C) aqueous buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solubility issues.[5]

3. Incubation and Sampling:

  • Incubate the working solution in a calibrated incubator at the desired temperature (e.g., 37°C). Protect the solution from light.

  • Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[5]

  • The T=0 sample should be collected immediately after adding the compound to the buffer.

  • For each time point, immediately quench the reaction by mixing the aliquot with an equal volume of cold acetonitrile to precipitate proteins (if any) and halt degradation.

4. Sample Analysis:

  • Centrifuge the quenched samples to pellet any precipitate.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze all samples in a single batch using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Monitor at a suitable UV wavelength (determined by a UV scan of the parent compound).

5. Data Evaluation:

  • Calculate the peak area of the parent compound at each time point.

  • Determine the percentage of the compound remaining at each time point by normalizing the peak area to the peak area at T=0 (% Remaining = [Area(t) / Area(t=0)] * 100).

  • Plot the % Remaining versus time to visualize the degradation kinetics.

Visualizations

experimental_workflow compound Compound Received purity Confirm Purity & Identity (LC-MS, NMR) compound->purity stock Prepare Stock Solution (e.g., 10 mM in DMSO) purity->stock incubate Incubate in Buffer (e.g., pH 7.4, 37°C) stock->incubate sample Collect Aliquots (Time = 0, 2, 8, 24h) incubate->sample quench Quench Reaction (e.g., Cold Acetonitrile) sample->quench analyze Analyze by HPLC / LC-MS quench->analyze evaluate Evaluate Data (% Remaining vs. Time) analyze->evaluate

Caption: Experimental workflow for assessing compound stability.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess Compound Purity and Identity start->check_purity check_sol Evaluate Solubility in Assay Medium check_purity->check_sol If Pure assess_stability Perform Stability Assessment in Assay Buffer check_sol->assess_stability If Soluble identify_deg Identify Degradation Products (LC-MS) assess_stability->identify_deg If Unstable end Consistent Results assess_stability->end If Stable optimize Optimize Assay Conditions (e.g., reduce time, change pH) identify_deg->optimize optimize->end

Caption: Troubleshooting logic for inconsistent experimental results.

degradation_pathways parent This compound oxidation Oxidation parent->oxidation [O] hydrolysis Hydrolysis parent->hydrolysis H₂O photolysis Photodegradation parent->photolysis hν (Light) prod_ox 8-Chloroquinoline-2-carboxylic acid oxidation->prod_ox prod_hyd 8-Hydroxyquinoline-2-carbaldehyde hydrolysis->prod_hyd prod_photo Hydroxylated Species & Ring Cleavage Products photolysis->prod_photo

References

preventing decomposition of 8-Chloroquinoline-2-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Chloroquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and reacting with this versatile but sensitive aldehyde. Our goal is to provide you with the in-depth technical knowledge and field-proven protocols necessary to prevent its decomposition, troubleshoot common issues, and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has developed a yellowish or brownish tint over time. Is it still usable?

A1: The color change is a strong indicator of degradation, primarily through autoxidation. Aldehydes, especially aromatic ones, are susceptible to oxidation by atmospheric oxygen, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH), in this case, 8-chloroquinoline-2-carboxylic acid.[1][2] This process can be accelerated by exposure to light and heat. While the material may still contain a significant amount of the desired aldehyde, the presence of this acidic impurity can interfere with subsequent reactions, poison catalysts, and complicate purification. We strongly recommend purifying the aldehyde before use if any discoloration is observed. A protocol for purification via bisulfite adduct formation is provided in this guide.

Q2: What are the definitive storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, this compound should be stored under a combination of protective measures. The optimal conditions are in a cool (2-8°C), dry, and dark environment, under an inert atmosphere (e.g., argon or nitrogen).[3] It is crucial to use a tightly sealed container to prevent moisture and air ingress. For long-term storage, keeping the solid material in an amber vial, which is then placed inside a larger container backfilled with inert gas, is best practice.

Q3: During my reaction workup, I'm observing both the expected product and a significant amount of 8-chloroquinoline-2-carboxylic acid in my analytical data (LC-MS/NMR). What is the primary cause?

A3: The formation of the corresponding carboxylic acid is almost certainly due to oxidation.[1] This can happen at two stages: either your starting material was already partially oxidized, or the reaction conditions allowed for oxidation to occur. Aldehydes can be readily oxidized by air, and this process is often accelerated at elevated temperatures or under basic conditions.[2][3] To prevent this, it is imperative to use deoxygenated solvents and maintain a strictly inert atmosphere throughout the reaction.

Q4: My reaction with this compound under basic conditions yielded a mixture of (8-chloroquinolin-2-yl)methanol and 8-chloroquinoline-2-carboxylic acid. What reaction is occurring?

A4: You are observing the classic Cannizzaro reaction . This is a disproportionation reaction that occurs with aldehydes that lack a hydrogen atom on the carbon alpha to the carbonyl group (α-hydrogen), such as this compound.[1] In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the carboxylic acid.[1][3] To avoid this, you must either use a non-nucleophilic base, carefully control the stoichiometry and temperature, or explore alternative synthetic pathways that do not require strongly basic conditions.

Troubleshooting Guide: From Reaction Setup to Product Isolation

This section addresses specific experimental problems, their root causes related to compound instability, and actionable solutions.

Problem 1: Low Reaction Yield with Significant Byproduct Formation
  • Symptom: Your reaction does not proceed to completion, and TLC or LC-MS analysis shows multiple unidentified spots or the formation of the carboxylic acid byproduct.

  • Primary Suspect: Unwanted side reactions due to decomposition are consuming the starting material.

  • Troubleshooting Workflow:

G cluster_0 start Low Yield Observed check_acid Is 8-chloroquinoline-2-carboxylic acid a major byproduct? start->check_acid check_base Was a strong base (e.g., NaOH, KOH) used? check_acid->check_base  No   cause_oxidation Cause: Oxidation (Air/Oxygen Exposure) check_acid->cause_oxidation  Yes   cause_cannizzaro Cause: Cannizzaro Reaction check_base->cause_cannizzaro  Yes   cause_general Cause: General Decomposition (Light/Heat) check_base->cause_general  No   solution_inert Solution: 1. Use Schlenk line/glove box. 2. Degas solvents (sparge with N2/Ar). 3. Purify starting material. cause_oxidation->solution_inert solution_base Solution: 1. Use a weaker or non-nucleophilic base. 2. Lower reaction temperature. 3. Control stoichiometry carefully. cause_cannizzaro->solution_base solution_general Solution: 1. Wrap flask in foil. 2. Run reaction at lower temperature.

Caption: Troubleshooting Decision Tree for Low Yields.

Problem 2: Reaction Fails to Initiate or Proceeds Very Slowly
  • Symptom: Despite correct stoichiometry and temperature, the reaction shows little to no conversion.

  • Primary Suspect: Impurities in the starting aldehyde are inhibiting the reaction.

  • Causality: The presence of 8-chloroquinoline-2-carboxylic acid, the primary oxidation byproduct, can alter the pH of the reaction mixture or poison sensitive catalysts (e.g., palladium catalysts in cross-coupling reactions).

  • Solution:

    • Purify the Starting Material: Before use, wash a solution of the aldehyde in an organic solvent (e.g., dichloromethane or ethyl acetate) with a 10% aqueous sodium bicarbonate solution to remove acidic impurities.[4] Dry the organic layer and concentrate it.

    • Definitive Purification: For highly sensitive reactions, purify the aldehyde via its bisulfite adduct. This procedure selectively isolates the aldehyde from most impurities.[5][6] See Protocol 2 for a detailed methodology.

Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the standard procedure for excluding atmospheric oxygen and moisture from a reaction using a nitrogen or argon balloon setup, a technique crucial for preventing aldehyde oxidation.[7][8][9]

Materials:

  • Oven-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Nitrogen or Argon gas source with a balloon attached via a needle adapter.

  • Two needles (one for gas inlet, one for outlet).

  • Gas-tight syringes for liquid reagents.

Procedure:

  • Assembly: Flame-dry or oven-dry the reaction flask and, while still hot, seal it with a rubber septum. Clamp the flask to a stand.

  • Purging: Insert the needle connected to the inert gas balloon through the septum. Insert a second, open needle to act as an outlet.

  • Flushing: Allow the inert gas to flow into the flask and out of the exit needle for 5-10 minutes. This process, known as flushing, displaces the air inside the flask.[10]

  • Equilibration: Remove the outlet needle first, then the gas inlet needle. The balloon will maintain a slight positive pressure of inert gas. Allow the flask to cool to room temperature.

  • Reagent Addition:

    • Solids: Briefly remove the septum, add the solid aldehyde quickly, and immediately re-seal and purge the flask again for 5 minutes.

    • Liquids: Use a clean, dry, gas-tight syringe. Draw up the required volume of the liquid reagent. Pull a small "buffer" of inert gas from the headspace of the reaction flask into the syringe before removing it from the septum.[9][11] This prevents air from entering the needle tip during transfer. Inject the liquid into the reaction flask, delivering the inert gas buffer last.

G cluster_workflow Inert Atmosphere Reaction Workflow A 1. Assemble Dry Glassware (Flask, Septum) B 2. Insert N2/Ar Inlet & Outlet Needles A->B C 3. Flush System (5-10 min) B->C D 4. Remove Outlet, Then Inlet Needle C->D E 5. Add Reagents (Solid or via Syringe) D->E F 6. Begin Reaction E->F

Caption: Workflow for an Inert Atmosphere Reaction Setup.

Protocol 2: Purification of this compound via Bisulfite Adduct

This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt, effectively separating it from non-aldehyde impurities.[6][12]

Materials:

  • Crude this compound.

  • Methanol or Tetrahydrofuran (THF).

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).

  • Diethyl ether or Ethyl acetate.

  • 10% aqueous sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃).

  • Separatory funnel.

Procedure:

  • Dissolution: Dissolve the crude aldehyde in a minimum amount of a water-miscible organic solvent like methanol or THF.[5]

  • Adduct Formation: Add the freshly prepared saturated sodium bisulfite solution to the aldehyde solution and stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct may form.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake well. The water-soluble bisulfite adduct will move to the aqueous layer, while organic-soluble impurities remain in the ether layer.

  • Separation: Separate the layers and discard the organic layer. Wash the aqueous layer one more time with fresh diethyl ether to remove any residual impurities.

  • Regeneration of Aldehyde: Place the aqueous layer in a clean separatory funnel and cool it in an ice bath. Slowly add 10% NaOH solution dropwise while stirring until the solution is strongly basic (pH > 10). This reverses the reaction and regenerates the pure aldehyde, which will typically precipitate or form an oily layer.[5]

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer multiple times with fresh diethyl ether or ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Summary of Decomposition Pathways & Prevention

Decomposition PathwayTriggering ConditionsResulting ProductsPrevention Strategy
Autoxidation Air (O₂), light, heat[2]8-Chloroquinoline-2-carboxylic acidStore in a cool, dark place under an inert atmosphere. Use inert reaction techniques.[3]
Cannizzaro Reaction Strong base (e.g., NaOH, KOH)[1](8-chloroquinolin-2-yl)methanol AND 8-Chloroquinoline-2-carboxylic acidAvoid strong bases; use weaker, non-nucleophilic bases (e.g., K₂CO₃, Et₃N) or control stoichiometry and temperature.
Photodecomposition UV or high-intensity visible light[13][14]Complex mixture of degradation productsProtect reactions from light using amber glassware or by wrapping the flask with aluminum foil.
Acid/Base Instability Strong acids or bases, high temperatures[3]Potential ring-opened or other degradation productsMaintain a neutral or mildly acidic/basic pH. Avoid excessive heat.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling of Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity in palladium-catalyzed cross-coupling reactions involving chloroquinoline substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with a chloroquinoline substrate showing low or no conversion?

A1: Low reactivity in these reactions is a frequent issue, often attributed to the chloroquinoline itself. The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the palladium catalyst and "poisoning" it by forming inactive species.[1][2] This prevents the catalyst from participating effectively in the catalytic cycle. Other common causes include inefficient activation of the palladium precatalyst, impurities in reagents or solvents, or suboptimal reaction conditions.[2][3]

Q2: What are the visual indicators of catalyst deactivation?

A2: Signs of catalyst deactivation can include a noticeable decrease in the reaction rate or a complete stall of the reaction.[1] A change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), is a strong visual cue that the catalyst has aggregated and deactivated.[3] You might also observe the need for higher catalyst loading to achieve the same conversion that was previously possible with less.[1]

Q3: Can the position of the chlorine atom on the quinoline ring affect reactivity?

A3: Yes, the position of the chlorine atom can influence the electronic properties and steric environment of the C-Cl bond, which in turn affects the rate-determining oxidative addition step. While less reactive than aryl bromides or iodides, aryl chlorides, including chloroquinolines, can be activated for cross-coupling.[4][5] The electronic nature of the quinoline ring system and the presence of other substituents will also play a role.

Q4: How critical is the choice of palladium precatalyst?

A4: The choice of precatalyst is crucial as many modern cross-coupling reactions utilize stable Pd(II) precatalysts that need to be reduced in situ to the active Pd(0) species.[3] If this activation step is inefficient, the concentration of the active catalyst will be too low. Using well-defined, air-stable precatalysts can often lead to more reliable and reproducible results compared to sources like Pd(OAc)2, which can be unreliable for forming the active catalytic species.[3][4]

Troubleshooting Guides

Issue 1: Low to No Product Formation

Possible Cause: Catalyst poisoning by the quinoline nitrogen.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is a critical first step. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center, preventing the quinoline nitrogen from coordinating and deactivating the catalyst.[1][2][6] Consider screening a panel of ligands.

  • Catalyst Pre-activation: In some cases, pre-activating the palladium catalyst before adding the chloroquinoline can improve performance.[1] This involves generating the active Pd(0) species in situ.

  • Incremental Substrate Addition: Instead of adding all the chloroquinoline at once, a slow, continuous addition can help maintain a low concentration in the reaction mixture, potentially extending the catalyst's lifetime.[1]

Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling

  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add the chloroquinoline (1.0 mmol), the boronic acid partner (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL).

  • Catalyst/Ligand Addition: To each vial, add the Pd precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a different ligand (0.04-0.08 mmol).

  • Reaction: Stir the reactions at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS to identify the most effective ligand.

Table 1: Recommended Ligands for Chloroquinoline Cross-Coupling

Ligand TypeExamplesRationale
Buchwald LigandsXPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines that stabilize the Pd(0) center and promote oxidative addition.[2]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors that form stable complexes with palladium and are effective for activating aryl chlorides.[5]
Other PhosphinesP(t-Bu)₃, PCy₃Sterically demanding and electron-rich ligands that can enhance catalytic activity.
Issue 2: Reaction Stalls or Incomplete Conversion

Possible Cause: Poor quality of reagents or improper reaction setup.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to air.[1] Rigorous exclusion of oxygen is critical as it can oxidize the active catalyst to inactive Pd(II) species.[3] Ensure all reagents and the reaction vessel are thoroughly degassed.

  • Use Dry Solvents and Glassware: Moisture can contribute to catalyst deactivation and lead to side reactions like protodeboronation in Suzuki couplings.[1][7] Use freshly distilled and dry solvents.

  • Check Reagent Purity: Impurities in the chloroquinoline or the coupling partner can act as catalyst poisons.[1] Ensure high purity of all starting materials.

Table 2: Solvent and Base Combinations for Screening

SolventBaseTypical ReactionNotes
1,4-DioxaneK₂CO₃, Cs₂CO₃, K₃PO₄Suzuki, Buchwald-HartwigAprotic polar solvent, commonly used. Aqueous base is often required for Suzuki.
TolueneNaOt-Bu, K₃PO₄Buchwald-HartwigNon-polar, may require higher temperatures.
DMFEt₃N, K₂CO₃Sonogashira, HeckPolar aprotic solvent. Triethylamine is a common base for Sonogashira.[8]
AcetonitrileK₂CO₃, PiperidineSonogashiraPolar aprotic solvent.

Visualizing the Troubleshooting Process

A systematic approach is key to resolving low reactivity. The following workflow outlines a logical sequence of steps to diagnose and solve common issues.

G cluster_start Initial Observation cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup cluster_end Outcome start Low or No Conversion poisoning Address Catalyst Poisoning start->poisoning setup Check Setup Integrity start->setup ligand Screen Ligands (e.g., XPhos, NHCs) conditions Optimize Conditions ligand->conditions catalyst Change Pd Precatalyst (e.g., Pd(0) source) catalyst->conditions poisoning->ligand Bulky/e--rich poisoning->catalyst Improve activation base Screen Bases (e.g., K2CO3, NaOt-Bu) success Successful Reaction base->success solvent Screen Solvents (e.g., Dioxane, Toluene) solvent->success temp Vary Temperature temp->success conditions->base conditions->solvent conditions->temp purity Verify Reagent Purity purity->conditions inert Ensure Inert Atmosphere (Degas thoroughly) inert->conditions dry Use Dry Solvents dry->conditions setup->purity setup->inert setup->dry

Caption: Troubleshooting workflow for low reactivity in chloroquinoline cross-coupling.

Understanding the Catalytic Cycle

The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle. Understanding these steps can help in diagnosing which part of the process may be failing.

G Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Oxidative Addition Complex Pd0->OxAdd + R-X (Chloroquinoline) Deactivation [Pd(II)-Quinoline]_n Inactive Complex Pd0->Deactivation + Quinoline (Catalyst Poisoning) Trans R-Pd(II)-R'(L_n) Transmetalation Complex OxAdd->Trans + R'-M (Coupling Partner) Trans->Pd0 Reductive Elimination Product R-R' Trans->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Controlling Regioselectivity in the Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the quinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the intrinsically reactive positions on the quinoline ring for electrophilic and nucleophilic attack?

A1: The quinoline ring has distinct electronic properties that govern its reactivity. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich.[1]

  • Electrophilic Aromatic Substitution (EAS): Electrophiles preferentially attack the electron-rich benzene ring, primarily at the C5 and C8 positions.[2][3][4] This is because the intermediates formed by attack at these positions are more stable.

  • Nucleophilic Aromatic Substitution (SNAr): Nucleophiles attack the electron-deficient pyridine ring. The C2 and C4 positions are most susceptible to nucleophilic attack, especially if a good leaving group is present.[1][5][6] This reactivity is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[6]

Q2: What are the most common strategies to control regioselectivity in C-H functionalization of quinoline?

A2: Controlling regioselectivity, especially in direct C-H functionalization, relies on several key strategies:[7][8]

  • Exploiting Inherent Reactivity: This involves using reaction conditions that favor functionalization at the most electronically predisposed positions (C2/C4 for nucleophilic reagents, C5/C8 for electrophilic reagents).

  • Directing Groups (DGs): This is the most powerful strategy. A coordinating group is installed on the quinoline scaffold to direct a metal catalyst to a specific C-H bond, often overcoming the ring's inherent reactivity.[9][10] This has enabled the functionalization of nearly all positions on the quinoline ring.[9][11]

  • Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands can significantly influence the site of functionalization.[7][12] For instance, some catalysts may favor C2 while others favor C8, even with the same directing group.[10]

Q3: How do directing groups work, and what are some common examples?

A3: A directing group (DG) functions by coordinating to the metal catalyst, forming a metallacyclic intermediate that brings the catalytic center into close proximity with a specific C-H bond. This chelation assistance facilitates the cleavage of the targeted C-H bond.[13]

  • N-Oxide: The oxygen of the N-oxide is a highly effective directing group, capable of directing functionalization to both the C2 and C8 positions.[7][10]

  • 8-Aminoquinoline: The amino group at C8 can act as a bidentate directing group, making it exceptionally effective for promoting functionalization at the C8 position.[10]

  • Traceless/Removable Directing Groups: These are groups that can be installed to direct a reaction and subsequently removed, providing access to functionalized quinolines that might otherwise be difficult to synthesize.[14][15]

Q4: Can reaction conditions (catalyst, solvent, temperature) influence the regiochemical outcome?

A4: Absolutely. Reaction conditions are critical and can be optimized to favor a specific regioisomer.[16]

  • Catalyst/Ligand System: As mentioned, switching from a palladium to a rhodium catalyst, or changing the phosphine ligand in a palladium-catalyzed reaction, can alter the C2/C8 selectivity.[7][10]

  • Base: In metalation reactions, the choice of base can determine the position of functionalization. For example, using lithium diisopropylamide (LDA) can favor C3 metalation, while lithium-zinc or lithium-magnesium amides can direct towards C2 or C8.[17]

  • Temperature: In classical syntheses like the Conrad-Limpach-Knorr, lower temperatures can favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[18]

Q5: What are some common side reactions to be aware of during quinoline functionalization?

A5: Besides poor regioselectivity, researchers may encounter several other side reactions:[10]

  • Over-functionalization: The introduction of multiple functional groups, leading to di- or tri-substituted products.

  • Homocoupling: The coupling partner (e.g., an aryl halide) reacting with itself.

  • Dehalogenation: Removal of a halogen substituent from a coupling partner without the desired cross-coupling.

  • Ring Reduction: Reduction of the quinoline ring, especially when using strong reducing agents or hydride sources.

  • Polymerization: In classical methods like the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compounds can polymerize under strong acid catalysis.[18]

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in a transition metal-catalyzed C-H functionalization (e.g., mixture of C2 and C8 products).
Possible Cause Troubleshooting Steps & Solutions
Ineffective Directing Group Ensure the directing group (e.g., N-oxide) is correctly installed and stable under the reaction conditions. The coordination of the DG to the metal center is crucial for selectivity.[10]
Suboptimal Catalyst/Ligand The choice of metal and ligand is paramount. For C8 selectivity, consider rhodium-based catalysts.[7] For palladium-catalyzed reactions, screen different phosphine or N-heterocyclic carbene (NHC) ligands, as their steric and electronic properties can strongly influence the regiochemical outcome.[10]
Steric Hindrance Bulky substituents on the quinoline ring or the coupling partner can disfavor functionalization at a sterically congested site. If possible, consider using less sterically demanding reagents.[10]
Electronic Effects The electronic nature of existing substituents can alter the reactivity of different C-H bonds. Electron-donating groups may activate certain positions, while electron-withdrawing groups may deactivate them. This may compete with the directing group's influence.
Problem 2: Low yield in a palladium-catalyzed C2-arylation of a quinoline N-oxide.
Possible Cause Troubleshooting Steps & Solutions
Inactive Catalyst Use a high-quality palladium precursor (e.g., Pd(OAc)₂). Ensure it has been stored correctly to prevent decomposition. Consider using a pre-catalyst or an in-situ activation method.[10]
Catalyst Poisoning Ensure all reagents and solvents are pure and anhydrous. Trace impurities, particularly water or oxygen, can poison the catalyst. Degas the solvent and run the reaction under a strictly inert atmosphere (Nitrogen or Argon).[16]
Suboptimal Reaction Conditions Systematically screen key parameters: Base: Try different bases (e.g., K₂CO₃, Cs₂CO₃, Ag₂CO₃). Silver salts often act as both a base and an oxidant to regenerate the active Pd(II) species.[9][11] Solvent: Test various high-boiling polar aprotic solvents like DMF, DMAc, or dioxane. Temperature: C-H activation often requires elevated temperatures (100-140 °C). Gradually increase the temperature while monitoring for product formation and potential decomposition.[10]
Incorrect Stoichiometry Optimize the ratio of the quinoline N-oxide to the aryl coupling partner. An excess of the coupling partner (e.g., 1.5 to 3 equivalents) is often required.[11][16]
Problem 3: Difficulty achieving functionalization at the C3 or C4 positions.
Possible Cause Troubleshooting Steps & Solutions
Inherent Reactivity The C3 and C4 positions are less electronically favored for many standard C-H functionalization reactions compared to C2 and C8. Specialized methods are often required.
Incorrect Methodology For C3: Consider directed metalation approaches using specific base systems (e.g., LDA at low temperatures).[17] Alternatively, nickel-catalyzed cross-coupling methods have been developed that show excellent C3 selectivity without a directing group.[19] For C4: Base-controlled metalation or Br/Mg exchange reactions on pre-functionalized quinolines can provide a route to C4 substitution.[20] For some substrates, dearomative hydroboration strategies can also be used to access the benzene ring.[12][21]

Data Presentation

Table 1: Influence of Catalyst and Directing Group on Regioselectivity
Directing GroupMetal CatalystPrimary Position(s)Reaction Type
N-OxidePalladium (Pd)C2Arylation, Alkenylation, Amination[9]
N-OxideRhodium (Rh)C8Alkylation, Arylation[7]
N-OxideCopper (Cu)C2Amidation[7]
N-OxideIron (Fe)C2Alkenylation[7]
8-AminoquinolinePalladium (Pd)C8Arylation
8-AmidoquinolinePalladium (Pd)C5Halogenation
None (DG-free)Nickel (Ni)C3Thioetherification, Alkylation, Arylation[19]
None (DG-free)VariousC5, C8Electrophilic Halogenation[13]
Table 2: Optimization of Conditions for Pd-Catalyzed C2 Heteroarylation of Quinoline N-Oxide with Indole[11]
Catalyst (mol%)Oxidant (equiv)Base (equiv)Additive (mol%)SolventYield (%)
Pd(OAc)₂ (10)Ag₂CO₃ (2.3)Pyridine (4)TBAB (20)-68
Pd(OAc)₂ (10)Ag₂O (2.3)Pyridine (4)TBAB (20)-45
Pd(OAc)₂ (10)AgOAc (2.3)Pyridine (4)TBAB (20)-32
PdCl₂ (10)Ag₂CO₃ (2.3)Pyridine (4)TBAB (20)-55
Pd(OAc)₂ (10)Ag₂CO₃ (2.3)K₂CO₃ (4)TBAB (20)-<10
Pd(OAc)₂ (10)Ag₂CO₃ (2.3)Pyridine (4)None-21
Reaction performed with pyridine N-oxide as a model substrate. TBAB = Tetrabutylammonium bromide.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides[16]

This protocol describes a typical setup for the direct arylation of the C2 position of a quinoline N-oxide using an aryl bromide coupling partner.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add quinoline N-oxide (1.0 mmol, 1.0 equiv.), the aryl bromide (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the appropriate ligand (e.g., a phosphine ligand, 0.10 mmol, 10 mol%).

  • Addition of Reagents: Add the base (e.g., K₂CO₃ or Ag₂CO₃, 2.0-3.0 mmol) to the vessel.

  • Solvent and Degassing: Add the anhydrous solvent (e.g., DMF or Dioxane, 5 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 120-140 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

experimental_workflow start Start setup 1. Reaction Setup - Add Quinoline N-Oxide, Aryl Bromide,  Pd(OAc)₂, Ligand, and Base to vessel. start->setup solvent 2. Add Solvent & Degas - Add anhydrous DMF. - Purge with Argon. setup->solvent react 3. Heat Reaction - Stir at 120-140 °C for 12-24h. solvent->react monitor 4. Monitor Progress - TLC / LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up - Cool, dilute with H₂O. - Extract with Ethyl Acetate. monitor->workup Reaction Complete purify 6. Purify Product - Column Chromatography workup->purify end End purify->end logic_diagram Decision Logic for Regioselective Functionalization start Define Target Position on Quinoline Ring pos_2_4 Target: C2 or C4 start->pos_2_4 pos_5_8_inherent Target: C5 or C8 (EAS) start->pos_5_8_inherent pos_3 Target: C3 start->pos_3 pos_8_directed Target: C8 (Directed) start->pos_8_directed pos_5_7_remote Target: C5, C6, or C7 (Remote) start->pos_5_7_remote strategy_nucleophilic Strategy: Nucleophilic Aromatic Substitution (SNAr) (Requires Leaving Group) pos_2_4->strategy_nucleophilic strategy_eas Strategy: Electrophilic Aromatic Substitution (EAS) pos_5_8_inherent->strategy_eas strategy_dg_free Strategy: DG-Free C-H Functionalization (e.g., Ni-Catalysis) pos_3->strategy_dg_free strategy_dg Strategy: Directing Group (DG) C-H Functionalization pos_8_directed->strategy_dg strategy_remote_dg Strategy: Remote C-H Functionalization via Traceless/Bifunctional DGs pos_5_7_remote->strategy_remote_dg mechanism_cycle Simplified Catalytic Cycle for Directed C8-Functionalization sub Quinoline with C8-Directing Group (DG) complex 1. Coordination Quinoline-DG-[M] Complex sub->complex + [M] cat Active Catalyst [M]-L cat->complex met 2. C-H Activation (Cyclometalation) complex->met ox_add 3. Oxidative Addition met->ox_add coupling Coupling Partner (R-X) coupling->ox_add red_elim 4. Reductive Elimination ox_add->red_elim red_elim->cat Catalyst Regeneration product C8-Functionalized Quinoline red_elim->product

References

degradation pathways of formylquinolines under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of Formylquinolines

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of formylquinoline derivatives under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for formylquinolines under forced degradation conditions?

A1: Formylquinolines, possessing a quinoline core with a formyl (-CHO) substituent, are susceptible to degradation through several pathways under stress conditions like acid, base, oxidation, heat, and light.[1][2] Key transformations include:

  • Hydrolysis: The formyl group can be hydrolyzed to a carboxylic acid group, particularly under acidic or basic conditions, yielding a quinoline carboxylic acid derivative.[3][4]

  • Oxidation: The electron-rich quinoline ring and the aldehyde functionality are prone to oxidation.[5] This can lead to the formation of N-oxides on the quinoline nitrogen or oxidation of the formyl group to a carboxylic acid.[6] Strong oxidizing agents like hydrogen peroxide may also cause ring cleavage under harsh conditions.[5][7]

  • Photodegradation: Exposure to UV or visible light can induce photodegradation, potentially leading to the formation of hydroxylated derivatives or photoisomers.[5][6][8]

  • Thermal Degradation: High temperatures can cause general decomposition of the molecule.[1][9]

Q2: My formylquinoline solution is changing color when exposed to light. What is likely happening?

A2: Color change upon exposure to light is a common indicator of photodegradation. Quinoline derivatives are known to undergo reactions such as hydroxylation of the quinoline ring system when exposed to light.[5][8] This creates new chromophores (light-absorbing parts of the molecule), which results in the observed color change. To prevent this, store samples protected from light, for example, by using amber vials.

Q3: I am observing the formation of quinoline carboxylic acid in my stability samples. What is the cause?

A3: The formation of a quinoline carboxylic acid derivative from a formylquinoline is a classic sign of either hydrolysis or oxidation.

  • Hydrolysis: The aldehyde (formyl) group can be converted to a carboxylic acid via hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[4][10]

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids. This can occur in the presence of oxidizing agents (like peroxides) or even atmospheric oxygen over time.[6]

Q4: What are the best practices for storing formylquinoline compounds to ensure their stability?

A4: To minimize degradation, formylquinoline derivatives should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Long-term storage under refrigerated (2-8 °C) or frozen conditions is often recommended, provided the compound is not sensitive to low temperatures.[6]

  • Light: Protect from light by using amber-colored containers or by storing them in the dark.[6]

  • Atmosphere: For compounds particularly sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Chromatogram After Stress Testing

Possible Cause Troubleshooting Steps
Degradation of the Parent Compound This is the intended outcome of a forced degradation study. The new peaks represent degradation products.[11]
1. Confirm Identity: Use LC-MS/MS to obtain the mass of the unknown peaks and compare them to potential degradation products (e.g., hydrolyzed, oxidized products).[12]
2. Check Blanks: Ensure the peaks are not present in your blank (solvent) injections, which would indicate contamination of the mobile phase or system.
3. Isolate and Characterize: For significant degradants, preparative HPLC may be used to isolate the compound for structural elucidation by NMR.[12]
On-Column Degradation The analytical column's stationary phase or the mobile phase conditions (e.g., pH) might be causing the compound to degrade during the analysis.[6]
1. Modify Mobile Phase: Adjust the pH of the mobile phase to a range where the compound is more stable.
2. Lower Temperature: Run the analysis at a lower column temperature.
Impurity in Starting Material The peak may have been present in the original sample but at a level below the detection limit, becoming more prominent as the parent peak decreases.
1. Re-analyze Time-Zero Sample: Carefully re-examine the chromatogram of the unstressed sample.

Issue 2: No Significant Degradation Observed Under Stress Conditions

Possible Cause Troubleshooting Steps
High Stability of the Compound The formylquinoline derivative may be intrinsically stable under the applied conditions.[13]
1. Increase Stress Severity: Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl), increase the temperature, or extend the exposure time.[14] Refluxing the sample can also be considered.[14]
2. Change Stressor: If one type of stress (e.g., acid) is ineffective, ensure a broad range of other stressors (base, oxidation, light, heat) are used as per ICH guidelines.[1]
Low Solubility The compound may not be fully dissolved in the stress medium, reducing its exposure to the stressor.
1. Verify Solubility: Ensure the compound is fully dissolved at the start of the experiment.
2. Add Co-solvent: Consider adding a small percentage of an organic co-solvent (e.g., methanol, acetonitrile) to the aqueous stress medium to improve solubility.[13]

Quantitative Data Summary

The following table summarizes hypothetical degradation data for a compound, "Formylquinoline-X," under typical forced degradation conditions. These studies are crucial for developing stability-indicating analytical methods.[2] An ideal study aims for 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[15]

Table 1: Forced Degradation Results for Formylquinoline-X

Stress ConditionReagents and ConditionsExposure Time% Degradation of ParentMajor Degradation Products (DP) Identified
Acid Hydrolysis 0.1 M HCl at 60°C24 hours15.2%DP-1 (Quinoline-X-carboxylic acid)
Base Hydrolysis 0.1 M NaOH at 60°C8 hours21.5%DP-1 (Quinoline-X-carboxylic acid)
Oxidation 6% H₂O₂ at RT24 hours18.8%DP-1 (Quinoline-X-carboxylic acid), DP-2 (N-oxide)
Thermal Dry Heat at 80°C48 hours8.3%Minor, unidentified degradants
Photolytic 1.2 million lux hours (UV/Vis)7 days12.6%DP-3 (Hydroxylated-Formylquinoline-X)

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To generate potential degradation products of a formylquinoline derivative and establish its degradation pathways.[1][2]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the formylquinoline derivative in a suitable solvent like methanol or acetonitrile.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C for 24 hours.[14]

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.[14]

    • Cool and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to ~50 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.[6]

    • Dilute with the mobile phase to ~50 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the formylquinoline in a vial in an oven maintained at 80°C for 48 hours.[6]

    • After exposure, dissolve the solid in the solvent and dilute with the mobile phase to ~50 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of the formylquinoline (~50 µg/mL in mobile phase) in a quartz cuvette to a photostability chamber.

    • Ensure exposure complies with ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[1][12]

    • Analyze the solution directly by HPLC. A dark control sample should be stored under the same conditions but wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/DAD or HPLC-MS method.[11]

Visualizations

Degradation Pathways

G parent Formylquinoline (Parent Compound) dp1 Quinoline Carboxylic Acid (DP-1) parent->dp1  Acid/Base Hydrolysis  (H⁺/OH⁻, Δ) parent->dp1 Oxidation (H₂O₂) dp2 Formylquinoline N-Oxide (DP-2) parent->dp2 Oxidation (H₂O₂) dp3 Hydroxylated Formylquinoline (DP-3) parent->dp3 Photodegradation (Light, hν)

Caption: Major degradation pathways for formylquinolines under stress.

Experimental Workflow

G arrow arrow start Prepare 1 mg/mL Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize / Dilute Samples (as required) stress->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze compare Compare Stressed Samples to Control (t=0) analyze->compare identify Identify & Characterize Degradation Products compare->identify report Report Pathways & Summarize Data identify->report G rect_node rect_node q1 Significant Degradation (<5%) Observed? q2 Is Compound Fully Dissolved? q1->q2 No a3 Compound is Stable Under These Conditions. Document Results. q1->a3 Yes a1 Increase Stress Severity: - Higher Temp/Conc. - Longer Duration q2->a1 Yes a2 Add Co-solvent to Improve Solubility q2->a2 No

References

Technical Support Center: Recrystallization of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the purification of 8-Chloroquinoline-2-carbaldehyde via recrystallization. As specialists in drug development and synthetic chemistry, we understand that the purity of your starting materials is paramount to the success of downstream applications. This guide is designed to move beyond generic protocols, offering a structured, logic-driven approach to selecting the ideal recrystallization solvent for this specific heterocyclic aldehyde. We will delve into the principles of solvent selection, provide a robust experimental workflow for screening, and address the common challenges you may encounter.

Our philosophy is grounded in self-validating methodologies. By understanding the causal relationships between solvent properties and crystallization outcomes, you will be empowered to troubleshoot effectively and optimize your purification process with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting to recrystallize this compound?

A1: The absolute first step is to determine the melting point of your crude material. The fundamental principle of recrystallization is that the compound should dissolve in a hot solvent and crystallize upon cooling. To prevent the compound from melting in the hot solvent and separating as an oil ("oiling out") rather than crystallizing, the solvent's boiling point must be lower than the compound's melting point.[1] Without a known melting point for this compound, this preliminary measurement is essential. For context, a related compound, 2-chloro-8-methylquinoline-3-carbaldehyde, has a melting point of 138-141 °C.[2]

Q2: Are there any general rules for selecting a starting solvent for a compound like this compound?

A2: Yes, the "like dissolves like" principle is a useful starting point. This compound is a moderately polar molecule due to the presence of the nitrogen atom, the aldehyde group, and the chlorine atom on an aromatic scaffold. Therefore, solvents of intermediate to high polarity are often good candidates. Alcohols like ethanol and methanol, or ketones like acetone, are common initial choices for aromatic and heterocyclic compounds.[1][3]

Q3: Can I use a solvent mixture for recrystallization?

A3: Absolutely. A two-solvent system is an excellent strategy when no single solvent meets the ideal criteria.[4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization. Common miscible pairs include ethanol/water, hexane/ethyl acetate, and methanol/diethyl ether.[4]

Q4: My compound is colored. Should I use charcoal?

A4: If you suspect the color is due to high-molecular-weight, colored impurities, and not the inherent color of your compound, then using a small amount of activated charcoal can be beneficial. After dissolving the crude compound in the hot solvent, add a minimal amount of charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[5] Be aware that charcoal can also adsorb your product, potentially reducing the yield, so use it sparingly.

Systematic Solvent Selection: An Experimental Protocol

This protocol provides a systematic, small-scale approach to efficiently screen and identify a suitable recrystallization solvent.

Objective: To identify a single or mixed solvent system where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 10 x 75 mm) or vials

  • A selection of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Heating block or sand bath

  • Glass stirring rod

  • Ice-water bath

Workflow for Solvent Screening

Solvent_Selection_Workflow A Determine Melting Point of Crude Product B Select Candidate Solvents (Boiling Point < Melting Point) A->B C Small-Scale Solubility Test (10-20 mg crude in 0.5 mL solvent) B->C D Test 1: Room Temp Solubility C->D E Insoluble or Sparingly Soluble? D->E F Test 2: Hot Solubility E->F Yes K Discard Solvent (Too soluble) E->K No G Soluble when Hot? F->G H Test 3: Cool to Room Temp & then Ice Bath G->H Yes L Discard Solvent (Insoluble) G->L No I Abundant Crystals Form? H->I J IDEAL SOLVENT FOUND Proceed to Bulk Recrystallization I->J Yes M Consider Mixed Solvent System or try other solvents I->M No

Caption: Workflow for selecting a recrystallization solvent.

Step-by-Step Procedure:
  • Preparation: Place approximately 10-20 mg of crude this compound into several separate test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture. An ideal solvent will not dissolve the compound at this stage. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization; set it aside as a potential "good" solvent for a mixed-solvent system.[1]

  • Hot Solubility Test: Take the tubes where the compound was insoluble or sparingly soluble. Heat them gently in a heating block. Add more solvent dropwise, while heating and stirring, until the solid just dissolves. Do not add an excessive amount of solvent.[6] An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. Do not disturb the tubes.[2] After cooling, place the tubes in an ice-water bath to maximize crystal formation.

  • Evaluation: A good solvent will result in the formation of a large quantity of crystalline solid. A poor solvent will result in no or very few crystals, or the formation of an oil.

Data Presentation: Candidate Solvents

The following table lists potential solvents for the recrystallization of this compound. Note: The suitability of solvents with boiling points above ~130°C depends on the experimentally determined melting point of your crude product.

SolventBoiling Point (°C)PolarityRationale & Potential Use
Ethanol78PolarA common and effective solvent for many aromatic compounds.[1]
Methanol65PolarSimilar to ethanol but with a lower boiling point. Often used in mixtures.[3]
Isopropanol82PolarAnother good alcohol to test.
Acetone56IntermediateA versatile solvent, but its low boiling point may not provide a large solubility differential.[3]
Ethyl Acetate77IntermediateGood for compounds of intermediate polarity.[4]
Toluene111NonpolarSuitable for less polar compounds or as part of a solvent pair. Use only if the compound's melting point is well above 111°C.
Heptane/Hexane98 / 69NonpolarUnlikely to be a good single solvent, but excellent as an "anti-solvent" with a more polar solvent like ethyl acetate or ethanol.[4]
Water100Very PolarUnlikely to dissolve the compound on its own but can be an effective anti-solvent with a water-miscible organic solvent like ethanol or acetone.[6]

Troubleshooting Guide

Issue 1: No crystals are forming upon cooling.

  • Potential Cause: The solution is not supersaturated, likely because too much solvent was used.[5]

  • Troubleshooting Steps:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites.[6]

    • Seed the Solution: Add a tiny crystal of the crude starting material (a "seed crystal") to initiate crystal growth.[6]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[6]

    • Add an Anti-Solvent: If using a single solvent, you can try slowly adding a miscible anti-solvent until the solution turns cloudy, then gently warm until it is clear again before cooling.

Issue 2: The compound "oils out" instead of forming crystals.

  • Potential Cause: The solution is becoming supersaturated at a temperature that is above the melting point of your compound (either pure or as a low-melting eutectic with the solvent). This is why ensuring the solvent's boiling point is below the compound's melting point is crucial.[5]

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional solvent to lower the saturation temperature. Allow it to cool more slowly.[5]

    • Change Solvents: The chosen solvent is likely inappropriate. Select a solvent with a lower boiling point.

Issue 3: The recrystallization yield is very low.

  • Potential Cause: The compound has significant solubility in the solvent even at low temperatures, or crystallization was incomplete before filtration.[5]

  • Troubleshooting Steps:

    • Minimize Hot Solvent: During the initial dissolution, ensure you are using the absolute minimum amount of hot solvent required to dissolve the solid.

    • Cool Thoroughly: Ensure the solution has been cooled in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) to maximize precipitation before filtering.[6]

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: Crystals form too quickly and appear as a fine powder or precipitate.

  • Potential Cause: The solution is cooling too rapidly, which traps impurities within the crystal lattice, defeating the purpose of purification.[2]

  • Troubleshooting Steps:

    • Slow Down the Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to slow down the rate of cooling.

    • Use More Solvent: Re-heat the solution to dissolve the precipitate and add a small excess of the hot solvent. This will keep the compound in solution for longer during the cooling phase, allowing for the formation of larger, purer crystals.[5]

References

thin-layer chromatography (TLC) monitoring of quinoline aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline aldehydes and monitoring their reactions using thin-layer chromatography (TLC).

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of quinoline aldehyde reactions in a direct question-and-answer format.

Q: My quinoline aldehyde spot is streaking or "tailing" down the TLC plate. What's causing this and how can I fix it?

A: This is a frequent issue when working with basic compounds like quinolines on standard silica gel plates.[1] Silica gel is inherently acidic, leading to strong interactions with the basic nitrogen atom in the quinoline ring, which causes the spot to elongate.[1]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: The most effective way to counteract this is by adding a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]

    • Add 0.1–2.0% triethylamine (NEt₃) to your solvent system.[2]

    • Alternatively, use a solution of 1-10% ammonia in methanol, which is then added as a component to your primary mobile phase (e.g., dichloromethane).[2]

  • Reduce Sample Concentration: Overloading the plate with too much sample can also lead to streaking.[3][4] Try diluting your sample and spotting a smaller amount. An ideal starting spot should be only 1-2 mm in diameter.[5]

  • Consider Alternative Stationary Phases: If tailing persists, you may be dealing with a particularly basic compound. In such cases, consider using an alternative TLC plate like alumina (which is basic) or a reversed-phase (C18) plate.[1]

Q: My spots aren't moving off the baseline (Rf ≈ 0). What should I do?

A: If your spots remain at the origin, it indicates that the mobile phase (eluent) is not polar enough to move the compound up the plate.[1][3]

Solutions:

  • Increase Solvent Polarity: Incrementally increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or even 50%.[1]

  • Change to a More Polar Solvent System: If adjusting the ratio of your current system is insufficient, you may need to switch to a more polar solvent system altogether.[6] For very polar quinoline derivatives, a system like 5% methanol in dichloromethane is a good next step.[1]

Q: My spots are running at the solvent front (Rf ≈ 1). How do I get them to resolve?

A: This occurs when the mobile phase is too polar, causing the compound to travel with the solvent front instead of partitioning with the stationary phase.[3]

Solutions:

  • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using a 50:50 mixture of ethyl acetate and hexanes, try changing it to 20:80.

  • Switch to a Less Polar Solvent System: If adjusting the current system doesn't work, select a less polar combination of solvents. For example, you could switch from an ethyl acetate/hexanes system to a toluene/hexanes mixture.

Q: I can't see any spots on my developed TLC plate after using a UV lamp. What's wrong?

A: This can happen for several reasons, from the compound not being UV-active to the sample being too dilute.[4][6]

Solutions:

  • Use a Visualization Stain: Many compounds are not visible under UV light.[4] Since quinolines are nitrogen-containing heterocycles, specific stains can be very effective.[1]

    • Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a chamber containing a few iodine crystals.[1] Iodine vapor complexes with many organic compounds, making them appear as brown spots.[1] This method is generally non-destructive.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, which includes aldehydes.[5][7] It appears as yellow-brown spots on a purple background.[5][7]

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is specific for aldehydes and ketones, forming yellow to orange spots.[5][8]

  • Increase Sample Concentration: Your sample may be too dilute to detect.[4][6] Try re-running the TLC after concentrating your sample or by spotting multiple times in the same location (ensure the solvent fully evaporates between each application).[4][6]

  • Check Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[3][5][6]

Q: The spots for my starting material and product are very close together (poor resolution). How can I improve the separation?

A: Poor resolution means the polarity of your mobile phase is not optimal for separating the mixture.

Solutions:

  • Systematic Solvent System Trial: Perform a systematic trial of different mobile phase compositions to find the optimal solvent system for separation.[3] You can try varying the ratio of your current solvents or introducing a third solvent to fine-tune the polarity.

  • Consider a Different Stationary Phase: If resolution is still poor after extensive mobile phase optimization, using a different stationary phase (e.g., alumina instead of silica) might provide the different selectivity needed for separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for analyzing quinoline aldehydes on TLC?

A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[1] If your quinoline aldehyde is highly substituted with polar groups, you may need to start with a more polar system, such as 5% methanol in dichloromethane.[1] Remember to consider adding a small amount of triethylamine (~0.5%) to prevent tailing.[1]

Q2: How do I calculate the Retention Factor (Rf) and what is a good range?

The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[3]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A good Rf value for a single compound is typically between 0.3 and 0.7, as this range usually provides the best separation from other components.

Q3: How can I use TLC to determine if my reaction has gone to completion?

To monitor a reaction, spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate.[3] As the reaction progresses, you should see the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the product, appears and intensifies.[3] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

Q4: What are the best visualization methods for quinoline aldehydes?

Quinolines, being aromatic and highly conjugated systems, are typically UV-active and can be visualized under a UV lamp (254 nm).[1][5] For compounds that are not UV-active or for clearer visualization, several staining reagents are effective:

  • Iodine Vapor: A general and effective method for many organic compounds.[5]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain reacts specifically with aldehydes and ketones to produce colored spots.[5][8]

  • Potassium Permanganate Stain: This is useful for visualizing compounds that can be oxidized, including aldehydes.[5]

Data Presentation

Table 1: Example TLC Solvent Systems for Quinoline Aldehydes
Solvent System (v/v/v)Component AComponent BComponent CTypical Application
System 1TolueneEthyl acetateFormic acidFor separation of various 2-chloroquinoline-3-carbaldehydes.[6]
(5)(4)(1)
System 2Petroleum etherTolueneEthyl acetateAn alternative system for 2-chloroquinoline-3-carbaldehydes.[6]
(5)(4)(1)
System 3Ethyl acetateHexane-A common system for general quinoline derivatives.[6]
(3)(7)
System 4DichloromethaneMethanol-For more polar quinoline derivatives.[5]
(95)(5)

Note: The optimal solvent system will vary depending on the specific substitution pattern of the quinoline aldehyde.

Experimental Protocols

Protocol for Monitoring a Quinoline Aldehyde Reaction by TLC
  • Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[3]

    • Mark the lanes where you will spot your samples.[1]

  • Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor.

    • Cover the chamber tightly and allow it to equilibrate.

  • Sample Preparation:

    • Dissolve a small amount of your starting material(s) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[3]

  • Spotting:

    • Using a capillary tube, apply small spots of the starting material, the reaction mixture, and a co-spot (a mixture of both) onto the designated lanes on the baseline.[3]

  • Development:

    • Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[3]

    • Cover the chamber and allow the solvent to move up the plate via capillary action until it is about 1 cm from the top.[3]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]

    • If no spots are visible, or for better clarity, use an appropriate chemical staining method (e.g., iodine chamber or potassium permanganate dip).[3]

  • Analysis:

    • Calculate the Rf value for each spot.[3]

    • Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction.[3]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Samples on Baseline prep_plate->spot_plate prep_chamber Prepare Developing Chamber (Add Solvent, Saturate) develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_sample Prepare Samples (Reactant, Reaction Mix, Co-spot) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV Light, Stains) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Assess Reaction Progress) calculate_rf->interpret

Caption: Standard workflow for a thin-layer chromatography experiment.

TLC_Troubleshooting cluster_shape Spot Shape Issues cluster_position Spot Position Issues cluster_visibility Visibility Issues start Problem with TLC Result? streaking Streaking or Tailing? start->streaking rf_zero Spots at Baseline (Rf ≈ 0)? start->rf_zero rf_one Spots at Solvent Front (Rf ≈ 1)? start->rf_one no_spots No Spots Visible? start->no_spots sol_streaking Add Basic Modifier (e.g., Triethylamine) OR Dilute Sample streaking->sol_streaking sol_rf_zero Increase Solvent Polarity rf_zero->sol_rf_zero sol_rf_one Decrease Solvent Polarity rf_one->sol_rf_one sol_no_spots Use Chemical Stain (Iodine, KMnO4) OR Increase Sample Concentration no_spots->sol_no_spots

Caption: Troubleshooting common issues in TLC of quinoline aldehydes.

References

safe handling and storage protocols for 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage protocols for 8-Chloroquinoline-2-carbaldehyde. The information herein is compiled from safety data sheets of structurally similar compounds and should be used as a guide in conjunction with your institution's safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar compounds, this compound is expected to be toxic if swallowed, cause skin irritation, and serious eye irritation.[1][2] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][4] Recommended PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2][4]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: If dust is generated, use a full-face respirator with a particulate filter.[5]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be stored locked up and protected from light.[3][5]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • If on skin: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3][6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][6]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1][6]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents and strong bases.[1][4]

Troubleshooting Guide

Issue Possible Cause Solution
Compound has changed color (e.g., darkened) Exposure to light or air.Store the compound in a tightly sealed, opaque container in a cool, dark, and dry place.[3][5]
Difficulty in dissolving the compound Inappropriate solvent.Based on similar compounds, try dissolving in DMSO, ethanol, methanol, acetone, or chloroform.[7] Use ultrasonic agitation if necessary.[8]
Skin irritation after handling Inadequate PPE or accidental exposure.Immediately wash the affected area with soap and water.[6] Review and improve handling procedures and PPE usage.
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored according to the recommended conditions.[3][5] Consider using a freshly opened container.

Quantitative Data Summary

Property Value Source
Molecular Formula C10H6ClNO[9]
Molecular Weight 191.62 g/mol [9]
Appearance White to yellow to green crystalline powder (inferred)[10]
Storage Temperature (Solution in DMSO) -80°C for 6 months; -20°C for 1 month[7][8]

Experimental Protocols

Protocol 1: Safe Handling of this compound Powder

  • Preparation: Work in a designated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3][4]

  • Personal Protective Equipment: Don appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Weighing: To minimize dust formation, weigh the compound carefully. Use a spatula to transfer the solid. Avoid creating dust clouds.

  • Dissolving: If preparing a solution, add the solvent to the weighed solid slowly. If necessary, use a sonicator to aid dissolution.

  • Cleanup: Clean any spills immediately. Decontaminate the work surface and all equipment used. Dispose of waste according to institutional and local regulations.[6]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound.[6]

Protocol 2: Storage of this compound

  • Container: Ensure the compound is in a tightly sealed, properly labeled container. For light-sensitive compounds, an amber or opaque container is recommended.

  • Location: Store the container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[1][3][4]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[6]

  • Inventory: Maintain a log of the compound's usage and storage dates to track its age and potential degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Handling and Storage Issues start Issue Encountered color_change Compound Color Change start->color_change dissolution_problem Dissolution Problem start->dissolution_problem skin_irritation Skin Irritation start->skin_irritation inconsistent_results Inconsistent Results start->inconsistent_results check_storage Check Storage Conditions (Light/Air Exposure) color_change->check_storage check_solvent Verify Solvent Choice & Procedure dissolution_problem->check_solvent review_ppe Review PPE & Handling Technique skin_irritation->review_ppe check_compound_integrity Assess Compound Integrity (Age, Storage) inconsistent_results->check_compound_integrity solution_storage Store in Dark, Tightly Sealed Container check_storage->solution_storage solution_solvent Use Appropriate Solvent (e.g., DMSO) & Sonication check_solvent->solution_solvent solution_ppe Reinforce Proper PPE Use & Wash Hands Thoroughly review_ppe->solution_ppe solution_integrity Use Fresh Compound & Ensure Proper Storage check_compound_integrity->solution_integrity

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of quinoline derivatives. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section is organized by common challenges faced during the scale-up of quinoline synthesis, from reaction execution to product purification.

I. Reaction Control and Yield Optimization

Q1: We are observing a significant drop in yield and an increase in tar formation when scaling up our Skraup synthesis. What are the primary causes and how can we mitigate this?

A1: The Skraup synthesis is notoriously exothermic, and these issues are common during scale-up due to challenges in heat and mass transfer.[1][2][3]

  • Problem: Poor temperature control in large reactors can lead to localized "hot spots," promoting side reactions and polymerization, which results in tar formation and reduced yields.[1][2]

  • Solution:

    • Improved Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogenous mixing and heat distribution.[1]

    • Controlled Reagent Addition: Add sulfuric acid slowly and in a controlled manner, using a dropping funnel or a pump, to manage the exotherm.[2]

    • Use of a Moderator: Incorporate a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[2]

    • Gradual Heating: Initiate the reaction with gentle heating. Once the exothermic phase begins, the external heat source should be removed. Heat should only be reapplied after the initial exotherm subsides to maintain a steady reflux.[4]

Q2: Our Doebner-von Miller reaction is producing a high proportion of polymeric material upon scale-up, leading to low yields. How can this be prevented?

A2: Polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis, especially under strong acidic conditions.[2][5]

  • Problem: High concentrations of the carbonyl compound can lead to self-condensation and polymerization.

  • Solution:

    • Slow Addition of Reactants: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

    • Biphasic Reaction Medium: Using a two-phase solvent system can help sequester the carbonyl compound in the organic phase, reducing its propensity to polymerize in the acidic aqueous phase.[5]

Q3: We are experiencing a decrease in yield with our Friedländer synthesis at a larger scale. What factors should we investigate?

A3: Yield reduction in the Friedländer synthesis on scale-up can be attributed to several factors, including reaction conditions and substrate stability.[6]

  • Problem: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) that are manageable on a small scale can lead to the degradation of starting materials or products in a larger reactor over longer reaction times.[6][7]

  • Solution:

    • Milder Catalysts: Explore the use of milder acid or base catalysts. For example, p-toluenesulfonic acid or iodine has been used for solvent-free conditions.[6]

    • Solvent Optimization: A solvent suitable for a small-scale reaction might not be optimal for a large-scale process due to its boiling point, viscosity, or safety profile. A higher boiling point solvent might offer better temperature control.[1]

    • In-situ Generation of Reactants: For syntheses starting with o-nitroaryl carbonyl compounds, in-situ reduction to the corresponding o-aminoaryl carbonyl compound using reagents like iron powder in acidic conditions can be a practical and scalable one-pot approach.[8]

II. Product Purification and Impurity Profiling

Q4: During the work-up of our large-scale quinoline synthesis, we are struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?

A4: Challenges in product isolation and inconsistent crystallinity often point to issues with polymorphism and the crystallization process itself, which are critical to control at an industrial scale.

  • Problem: Quinoline derivatives can often exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability. The presence of impurities can also inhibit crystallization or lead to the formation of oils.[1]

  • Solution:

    • Solvent Screening: Conduct a systematic solvent screening to identify a solvent or solvent mixture that consistently produces the desired crystalline form.

    • Controlled Cooling: Implement a controlled cooling profile during crystallization. Slow cooling is generally preferred to allow for the formation of well-ordered crystals.

    • Seeding: Use seed crystals of the desired polymorph to induce crystallization and control the crystal form.

    • Anti-Solvent Addition: A controlled addition of an anti-solvent can also induce crystallization.

Q5: We are observing new or increased levels of impurities in our quinoline derivative upon scale-up. How should we address this?

A5: The appearance of new or elevated impurities is often a consequence of longer reaction times, higher temperatures in localized areas, or increased exposure to air and moisture on a larger scale.[1] A robust impurity profiling program is essential for process understanding and control.[9][10]

  • Problem: Unidentified impurities can affect the safety, efficacy, and stability of the final product.

  • Solution:

    • In-Process Controls (IPCs): Implement regular monitoring of the reaction by techniques like HPLC or GC to track the formation of impurities.[1] This helps in understanding when and under what conditions these impurities are formed.

    • Impurity Identification: Isolate and characterize the major impurities using techniques such as LC-MS, GC-MS, and NMR.[1][11]

    • Process Parameter Optimization: Once the impurity formation is understood, adjust reaction parameters such as temperature, reaction time, or reagent stoichiometry to minimize their formation.

    • Purification Strategy: Develop a purification strategy specifically targeting the identified impurities. This may involve recrystallization from a specific solvent system, column chromatography with an appropriate stationary and mobile phase, or salt formation to facilitate purification.[12]

Data Presentation

Table 1: Comparison of Laboratory vs. Scale-Up Synthesis of a Quinoline Derivative (Illustrative)
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Reaction Yield 85%70-75%Inefficient heat and mass transfer can lead to increased side reactions and lower yields.[1]
Reaction Time 4 hours8-10 hoursSlower rates of heating and cooling in larger reactors.
Major Impurity A 0.2%1.5%Longer reaction times and potential hot spots can favor the formation of certain impurities.
Purification Method Flash Column ChromatographyRecrystallizationRecrystallization is generally more scalable and cost-effective for large quantities.[1]
Table 2: Common Impurities in Quinoline Synthesis
Impurity TypePotential SourceAnalytical Detection Method
Starting Materials Incomplete reactionHPLC, GC, TLC[1]
Over-reduced Species Incomplete oxidation step (e.g., in Skraup or Doebner-von Miller)HPLC, LC-MS
Polymeric Byproducts Self-condensation of reactants (especially in acidic conditions)Size Exclusion Chromatography, HPLC
Regioisomers Use of unsymmetrical starting materials (e.g., in Combes or Friedländer)HPLC, GC, NMR[13]
Residual Solvents Incomplete removal during work-up and dryingGC-HS (Headspace Gas Chromatography)[9]

Experimental Protocols

Protocol 1: Large-Scale Moderated Skraup Synthesis of Quinoline

This protocol is a general guideline and should be adapted and optimized for specific substrates and equipment.

Materials:

  • Aniline derivative (1.0 eq)

  • Glycerol (anhydrous, 3.0 eq)

  • Concentrated Sulfuric Acid (~7.0 eq)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (as moderator)

  • Nitrobenzene (as oxidizing agent, if required)

  • Sodium Hydroxide solution (for work-up)

  • Toluene or other suitable extraction solvent

Procedure:

  • Reactor Setup: In a suitably sized glass-lined reactor equipped with an overhead mechanical stirrer, reflux condenser, and a dropping funnel, charge the aniline derivative, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Begin vigorous stirring and start cooling the reactor jacket. Slowly and carefully add the concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below a predetermined limit (e.g., 100-120 °C).

  • Reaction Initiation: After the addition is complete, gently heat the mixture to initiate the reaction. The onset of the reaction is typically indicated by a noticeable exotherm and refluxing.

  • Exotherm Control: Once the reaction is initiated, immediately turn off the external heating. The heat of the reaction should be sufficient to maintain reflux. If the reaction becomes too vigorous, apply cooling to the reactor jacket.

  • Completion of Reaction: After the initial exothermic phase subsides, apply heat to maintain a steady reflux for several hours until the reaction is deemed complete by in-process control (e.g., TLC or HPLC).

  • Work-up: Cool the reaction mixture and carefully dilute it by slowly adding it to a large volume of water with stirring. Make the solution strongly basic with a concentrated sodium hydroxide solution.

  • Purification: The crude quinoline is often purified by steam distillation to separate it from the non-volatile tar.[7] The distillate is then extracted with an organic solvent, and the product is further purified by distillation under reduced pressure or crystallization.

Protocol 2: Scaled-Up Friedländer Synthesis of a 2-Substituted Quinoline

Materials:

  • 2-Aminoaryl ketone (1.0 eq)

  • Ketone with an α-methylene group (1.2 eq)

  • p-Toluenesulfonic acid (catalyst, 0.1 eq)

  • Toluene (solvent)

Procedure:

  • Reactor Setup: Charge the 2-aminoaryl ketone, the ketone with an α-methylene group, and toluene into a reactor equipped with a mechanical stirrer and a Dean-Stark apparatus connected to a reflux condenser.

  • Catalyst Addition: Add the p-toluenesulfonic acid to the mixture.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete when no more water is collected.

  • Work-up: Cool the reaction mixture. Wash the organic phase with an aqueous sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Mandatory Visualization

Troubleshooting_Yield_Reduction Troubleshooting Workflow for Yield Reduction in Scale-Up start Low Yield Observed During Scale-Up check_reaction Investigate Reaction Type start->check_reaction skraup Skraup Synthesis? check_reaction->skraup Yes doebner Doebner-von Miller? check_reaction->doebner No skraup_issue Exotherm/Tar Formation? skraup->skraup_issue friedlander Friedländer Synthesis? doebner->friedlander No doebner_issue Polymerization? doebner->doebner_issue Yes other Other Synthesis? friedlander->other No friedlander_issue Degradation? friedlander->friedlander_issue Yes general_issue General Investigation other->general_issue Yes skraup_sol1 Improve Agitation (Overhead Stirring) skraup_issue->skraup_sol1 Yes skraup_sol2 Controlled H₂SO₄ Addition (Dropping Funnel/Pump) skraup_sol1->skraup_sol2 skraup_sol3 Add Moderator (e.g., FeSO₄) skraup_sol2->skraup_sol3 doebner_sol1 Slow Addition of Carbonyl Compound doebner_issue->doebner_sol1 Yes doebner_sol2 Use Biphasic Reaction Medium doebner_sol1->doebner_sol2 friedlander_sol1 Use Milder Catalyst friedlander_issue->friedlander_sol1 Yes friedlander_sol2 Optimize Solvent (Higher Boiling Point) friedlander_sol1->friedlander_sol2 general_sol1 Verify Reagent Purity and Stoichiometry general_issue->general_sol1 general_sol2 Implement In-Process Controls (HPLC/GC) general_sol1->general_sol2

Caption: Troubleshooting workflow for addressing yield reduction.

Impurity_Profiling_Workflow Workflow for Impurity Profiling and Control start New/Increased Impurity Detected on Scale-Up ipc Implement In-Process Controls (IPC) via HPLC/GC start->ipc identify Isolate and Identify Impurity Structure (LC-MS, NMR) ipc->identify understand Determine Root Cause of Impurity Formation identify->understand temp Temperature Excursion? understand->temp Yes time Extended Reaction Time? understand->time No optimize Optimize Process Parameters to Minimize Impurity temp->optimize reagent Reagent Quality/Side Reaction? time->reagent No reagent->optimize Yes purification Develop Targeted Purification Strategy (Crystallization/Chromatography) optimize->purification end Controlled Impurity Profile purification->end

Caption: Logical workflow for impurity profiling and control.

References

Validation & Comparative

Comparative ¹H NMR Spectral Analysis of 8-Chloroquinoline-2-carbaldehyde and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

The precise structural elucidation of isomeric molecules is a cornerstone of chemical research and development. In the field of medicinal chemistry, where subtle changes in a molecule's architecture can profoundly impact its biological activity, unambiguous characterization is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 8-Chloroquinoline-2-carbaldehyde and its positional isomers, offering a valuable resource for scientists engaged in the synthesis and characterization of quinoline-based compounds.

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of various substituents can lead to a diverse array of biological activities. The position of these substituents dramatically influences the electronic environment of the quinoline ring system, resulting in distinct ¹H NMR spectral patterns. Understanding these differences is crucial for confirming the identity and purity of synthesized isomers.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for the parent Quinoline-2-carbaldehyde and provides a predicted analysis for this compound alongside its 5-chloro, 6-chloro, and 7-chloro positional isomers. These predictions are based on established principles of substituent effects on the chemical shifts and coupling constants of aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region, often around δ 10.0 ppm.[1] The aromatic protons of the quinoline ring system resonate in the region of δ 7.0–9.0 ppm, with their specific shifts and coupling patterns being highly dependent on the substitution pattern.[1]

CompoundH-3H-4H-5H-6H-7H-8Aldehyde CHO
Quinoline-2-carbaldehyde 8.03 (d, J = 8.4 Hz)8.25 (d, J = 8.5 Hz)7.90 (d, J = 8.2 Hz)7.69 (t, J = 7.5 Hz)7.83 (dd, J = 8.3, 7.1 Hz)8.31 (d, J = 8.4 Hz)10.23 (s)
This compound (Predicted) ~8.1 (d)~8.3 (d)~7.8 (d)~7.6 (t)~7.7 (t)-~10.3 (s)
5-Chloroquinoline-2-carbaldehyde (Predicted) ~8.1 (d)~8.3 (d)-~7.8 (d)~7.9 (dd)~8.4 (d)~10.2 (s)
6-Chloroquinoline-2-carbaldehyde (Predicted) ~8.0 (d)~8.2 (d)~8.0 (d)-~7.9 (dd)~8.2 (d)~10.2 (s)
7-Chloroquinoline-2-carbaldehyde (Predicted) ~8.0 (d)~8.2 (d)~7.9 (d)~7.6 (d)-~8.4 (s)~10.2 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets). The predicted values are estimations based on the analysis of substituent effects on the quinoline ring.

Experimental Protocols

A standard protocol for acquiring a ¹H NMR spectrum of a chloroquinoline-2-carbaldehyde derivative is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.

Visualization of the Analytical Workflow

The logical workflow for the comparative ¹H NMR spectral analysis of this compound and its isomers can be visualized as follows:

G Workflow for ¹H NMR Spectral Analysis of Chloroquinoline-2-carbaldehyde Isomers cluster_synthesis Synthesis of Isomers cluster_nmr ¹H NMR Spectroscopy cluster_analysis Spectral Analysis & Comparison Syn_8CQ2C This compound NMR_Acq Data Acquisition (≥300 MHz) Syn_8CQ2C->NMR_Acq Syn_5CQ2C 5-Chloroquinoline-2-carbaldehyde Syn_5CQ2C->NMR_Acq Syn_6CQ2C 6-Chloroquinoline-2-carbaldehyde Syn_6CQ2C->NMR_Acq Syn_7CQ2C 7-Chloroquinoline-2-carbaldehyde Syn_7CQ2C->NMR_Acq Data_Proc Data Processing & Peak Assignment NMR_Acq->Data_Proc Comp_Table Comparative Data Table Data_Proc->Comp_Table Struct_Elucid Structural Elucidation of Isomers Comp_Table->Struct_Elucid

Caption: Workflow for ¹H NMR Analysis.

The electron-withdrawing nature of both the chlorine atom and the aldehyde group significantly influences the chemical shifts of the aromatic protons on the quinoline ring. The deshielding effect is most pronounced for protons that are ortho and para to these substituents. Consequently, the distinct substitution patterns of the isomers lead to unique and predictable ¹H NMR spectra, allowing for their unambiguous identification. This guide serves as a foundational tool for researchers, facilitating the efficient and accurate characterization of this important class of heterocyclic compounds.

References

A Comparative Guide to the Reactivity of 8-Chloro vs. 8-Bromoquinoline Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the various strategies, palladium-catalyzed cross-coupling reactions stand out for their versatility in forming carbon-carbon and carbon-heteroatom bonds. When employing haloquinolines as substrates, the choice of the halogen atom is a critical parameter that dictates reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of 8-chloroquinoline and 8-bromoquinoline derivatives in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented is supported by experimental data to facilitate the strategic selection of starting materials and the optimization of reaction conditions.

The Theoretical Basis of Reactivity: C-Cl vs. C-Br Bonds

The difference in reactivity between 8-chloro- and 8-bromoquinoline derivatives in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

The C-Br bond (average BDE: ~285 kJ/mol) is significantly weaker than the C-Cl bond (average BDE: ~340 kJ/mol). In the catalytic cycle of most cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. A weaker bond requires less energy to break, thus facilitating a faster oxidative addition and, consequently, a higher overall reaction rate. This allows reactions with 8-bromoquinoline derivatives to often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their 8-chloro counterparts.

Quantitative Data Comparison

The following tables summarize representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions for 8-chloro- and 8-bromoquinoline derivatives. It is important to note that the data has been collated from different studies, and direct, side-by-side comparisons under identical conditions are limited in the published literature. Therefore, this data serves to illustrate the general reactivity trends rather than providing a strict quantitative correlation.

Table 1: Comparison in Suzuki-Miyaura Coupling Reactions

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
18-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃THF/H₂O7018-24~95 (Illustrative)[1]
24-Chloro-8-tosyloxyquinolinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME801292[2]
38-Benzyloxy-5-bromoquinolineArylboronic acidsPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001275-95[3]
45-Chloro-8-hydroxyquinoline (as tosyloxy derivative)Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME8012High (Implied)[2]

Table 2: Comparison in Buchwald-Hartwig Amination Reactions

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
18-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂ (5)L3 (10)NaO-t-BuToluene110-1202493[4]
25-Chloro-8-hydroxyquinolineDiphenylaminePd catalyst (unspecified)-UnspecifiedUnspecifiedReflux180Not specified[4]
38-ChloroquinolineVarious amines------Foundational route[5]
4Aryl Bromides (General)Secondary AminesPd₂(dba)₃ (1-2)P(o-tol)₃ (4-8)NaO-t-BuToluene80-10016-24High (General)
5Aryl Chlorides (General)Secondary AminesPd₂(dba)₃ (1-2)Bulky phosphine (e.g., RuPhos) (2-4)NaO-t-BuDioxane or Toluene100-12018-24High (General)

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimal conditions are substrate-dependent and may require further optimization.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the 8-haloquinoline derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water, or Dioxane/Water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaO-t-Bu or K₃PO₄, 1.2-1.5 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the 8-haloquinoline derivative (1.0 equiv) and the amine (1.1-1.2 equiv) dissolved in an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental design and the underlying reaction mechanism, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_reaction Parallel Cross-Coupling Reactions cluster_analysis Analysis and Comparison chloro 8-Chloroquinoline Derivative suzuki_cl Suzuki-Miyaura with 8-Chloroquinoline chloro->suzuki_cl bh_cl Buchwald-Hartwig with 8-Chloroquinoline chloro->bh_cl bromo 8-Bromoquinoline Derivative suzuki_br Suzuki-Miyaura with 8-Bromoquinoline bromo->suzuki_br bh_br Buchwald-Hartwig with 8-Bromoquinoline bromo->bh_br monitoring Reaction Monitoring (TLC, LC-MS) suzuki_cl->monitoring suzuki_br->monitoring bh_cl->monitoring bh_br->monitoring isolation Product Isolation & Purification monitoring->isolation characterization Characterization (NMR, MS) isolation->characterization comparison Yield & Purity Comparison characterization->comparison Catalytic_Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_couple R-Pd(II)L_n-R' pd2_halide->pd2_couple Transmetalation (R'-M) product R-R' pd2_couple->product Reductive Elimination product->pd0 Catalyst Regeneration

References

A Comparative Analysis of the Biological Activities of 8-Chloroquinoline-2-carbaldehyde and 8-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer and Antimicrobial Efficacy with Supporting Experimental Data.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of 8-substituted quinolines have garnered significant interest for their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of the biological activities of 8-Chloroquinoline-2-carbaldehyde and various analogs of 8-hydroxyquinoline, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

At a Glance: Key Biological Activities

While direct comparative studies between this compound and 8-hydroxyquinoline analogs are limited in the readily available scientific literature, a survey of existing data on individual compounds and related derivatives allows for an indirect comparison of their potential biological activities.

8-Hydroxyquinoline and its analogs have been extensively studied and demonstrate a broad spectrum of biological effects, including potent anticancer, antifungal, and antibacterial properties.[1][2][3] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for various cellular processes.[4]

8-Chloroquinoline derivatives , on the other hand, have also been investigated for their therapeutic potential. Structure-activity relationship studies suggest that the presence of a chlorine atom at the 8-position can enhance antibacterial activity against Gram-negative organisms when compared to other substituents.[1] However, specific quantitative data for the biological activity of this compound is not widely reported in the available literature.

Anticancer Activity: A Comparative Look

The cytotoxic effects of 8-hydroxyquinoline-2-carbaldehyde and its derivatives against various cancer cell lines have been documented, with IC₅₀ values indicating their potency.

Table 1: Anticancer Activity of 8-Hydroxyquinoline-2-carbaldehyde and Analogs

CompoundCancer Cell LineIC₅₀ ValueReference(s)
8-Hydroxyquinoline-2-carbaldehyde Multiple Cell Lines12.5–25 µg/mL[4][5][6]
Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034 µg/mL[4][5][6]
Schiff Base Derivatives of 8-Hydroxyquinoline-2-carbaldehyde A375 (Melanoma)< 10 µM[4]
Copper (II) Complexes of Schiff Base Derivatives A375 (Melanoma)More active than Zn complexes[4]
Zinc (II) Complexes of Schiff Base Derivatives A375 (Melanoma)< 10 µM[4]
Oxidovanadium(IV) complexes of benzohydrazone derivatives A-375 (Melanoma)< 6.3 µM[4]
A-549 (Lung)> 20 µM[4]
8-Hydroxyquinoline K562 (Leukemia), T47D (Breast)Prominent antitumor effect[7]
8-Hydroxyquinoline Glycoconjugate HCT 116 (Colon)116.4 ± 5.9 µM[8]
MCF-7 (Breast)78.1 ± 9.3 µM[8]

Note: Direct quantitative data for the anticancer activity of this compound was not available in the reviewed literature.

Antimicrobial Activity: A Comparative Look

Both 8-hydroxyquinoline and 8-chloroquinoline scaffolds are known to impart antimicrobial properties. The available data, primarily as Minimum Inhibitory Concentration (MIC) values, are presented below.

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline and 8-Chloroquinoline Analogs

Compound/Analog ClassMicroorganismMIC ValueReference(s)
8-Hydroxyquinoline-ciprofloxacin hybrid Staphylococcus aureus0.0625 mg/mL[2]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid Gram-positive & Gram-negative bacteria4–16 µg/mL[2]
8-Hydroxyquinoline-triazole derivatives Candida species31.25–1000 mg/mL[1]
8-Substituted Quinolines (General SAR) Gram-negative organisms8-Chloro > 8-Hydroxy (Naphthyridine)[1]
Novel 8-hydroxyquinoline derivative (R=NO₂, R'=H) E. cloacae, K. pneumoniae, S. aureus, A. baumanii, E. coli1 × 10⁻⁶ - 1 × 10⁻⁴ mg/mL[2]

Note: Specific MIC values for this compound were not found in the reviewed literature. The table includes a qualitative structure-activity relationship (SAR) finding.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate a generalized apoptotic pathway induced by quinoline derivatives and a typical workflow for assessing cytotoxicity.

Apoptotic_Pathway Compound 8-Substituted Quinoline Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction (e.g., Cytochrome c release) ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized Apoptotic Pathway of Quinoline Derivatives

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Incubation 3. Treat Cells and Incubate (24-72h) Compound_Prep->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Sol 5. Solubilize Formazan Crystals MTT_Addition->Formazan_Sol Absorbance 6. Measure Absorbance Formazan_Sol->Absorbance IC50_Calc 7. Calculate IC50 Value Absorbance->IC50_Calc

Experimental Workflow for MTT Cytotoxicity Assay

Detailed Experimental Protocols

The following are generalized protocols for the most common assays used to determine the anticancer and antimicrobial activities of the compounds discussed.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate complete medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound or 8-hydroxyquinoline analog) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Agar Disk Diffusion Assay for Antimicrobial Activity

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

1. Preparation of Inoculum:

  • Streak the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate for 18-24 hours at 37°C.

  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

3. Application of Test Compound:

  • Prepare stock solutions of the test compounds at a known concentration.

  • Impregnate sterile paper disks (6 mm in diameter) with a defined volume (e.g., 10 µL) of the test compound solution.

  • Place the impregnated disks onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Include a negative control (disk with solvent only) and a positive control (disk with a standard antibiotic).

4. Incubation and Measurement:

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

5. Interpretation:

  • The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.

Conclusion

The available evidence suggests that both 8-hydroxyquinoline and 8-chloroquinoline scaffolds are promising frameworks for the development of novel therapeutic agents. 8-Hydroxyquinoline and its derivatives, particularly 8-hydroxyquinoline-2-carbaldehyde, have demonstrated significant anticancer and antimicrobial activities in numerous studies. While quantitative data for this compound is scarce, structure-activity relationship studies on related compounds indicate that the 8-chloro substitution may be favorable for enhancing antibacterial efficacy, especially against Gram-negative bacteria.

Further direct comparative studies are warranted to definitively elucidate the relative potency and spectrum of activity of these two classes of compounds. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret future investigations in this promising area of drug discovery.

References

A Researcher's Guide to DFT Computational Studies of Substituted Quinoline Carbaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Substituted quinoline carbaldehydes represent a pivotal class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that position them as promising scaffolds in drug discovery and materials science.[1][2] Their inherent structural diversity and reactivity, largely governed by the nature and position of substituents on the quinoline ring, necessitate a deep understanding of their electronic and structural properties. Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor, offering a computationally efficient yet accurate means to elucidate these characteristics and guide synthetic efforts.[3][4]

This guide provides a comprehensive comparison of DFT methodologies for the study of substituted quinoline carbaldehydes, grounded in experimental data and field-proven insights. We will delve into the nuances of functional and basis set selection, present a detailed protocol for performing these calculations, and offer a comparative analysis against experimental spectroscopic data to empower researchers in their computational investigations.

The Crucial Role of DFT in Understanding Quinoline Carbaldehydes

The reactivity and biological function of substituted quinoline carbaldehydes are intrinsically linked to their molecular structure, electron distribution, and frontier molecular orbitals. DFT calculations provide a powerful lens through which to examine these properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, readily calculated with DFT, are crucial in predicting a molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability.[5] Furthermore, DFT enables the accurate prediction of various spectroscopic properties, including vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts, which are vital for structural elucidation and comparison with experimental findings.[6][7]

A Comparative Analysis of DFT Functionals and Basis Sets

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. To provide a clear comparison, we will analyze the performance of several commonly used functionals and basis sets in predicting the properties of a representative substituted quinoline carbaldehyde, 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde, benchmarked against experimental data.[8]

Benchmarking DFT Functionals

A study on 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde systematically evaluated the performance of five different functionals: B3LYP, BVP86, B3PW91, PBEPBE, and BLYP.[8] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, consistently demonstrates a good balance of accuracy and computational cost for organic molecules.[4] The benchmarking study revealed that for predicting bond lengths and vibrational frequencies, the B3LYP functional in conjunction with a suitable basis set provided results in close agreement with experimental data.[8]

The Impact of Basis Set Selection

The choice of basis set, which describes the atomic orbitals, is equally critical. The study on 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde explored a range of basis sets including STO-3G, DGDZVP, 6-311G, 6-311+G(2d), and 6-311+G(d,p).[8] It was demonstrated that the B3LYP functional paired with the 6-311+G(2d) basis set yielded the most accurate results when compared to experimental data for this particular molecule.[8] For spectroscopic properties of other quinoline carboxaldehydes, the B3LYP functional with the 6-311++G(d,p) basis set has also been shown to provide excellent agreement with experimental IR, Raman, and UV-Vis spectra.[6]

Table 1: Comparison of DFT Functionals and Basis Sets for Predicting Vibrational Frequencies (cm⁻¹) of 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde [8]

Vibrational ModeExperimentalB3LYP/6-311+G(2d)BVP86/6-311+G(2d)B3PW91/6-311+G(2d)PBEPBE/6-311+G(2d)BLYP/6-311+G(2d)
C=O stretch169017051685171016821675
C-Cl stretch780785775788772768

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 8-hydroxyquinoline-5-carbaldehyde [1]

AtomExperimental ¹HCalculated ¹H (B3LYP/6-311++G(d,p))Experimental ¹³CCalculated ¹³C (B3LYP/6-311++G(d,p))
H (aldehyde)10.1410.08C (aldehyde)192.2
H67.267.20C5126.8
H78.178.11C6110.8
H28.978.90C7138.0
H49.569.49C8159.6

Experimental Protocol: A Step-by-Step Guide to DFT Calculations of a Substituted Quinoline Carbaldehyde

This section provides a detailed workflow for performing geometry optimization, frequency analysis, and NMR chemical shift calculations for a model compound, 8-hydroxyquinoline-5-carbaldehyde, using the Gaussian software package.[9][10]

Computational Workflow Diagram

DFT_Workflow cluster_input Input Preparation cluster_calculation Gaussian Calculation cluster_analysis Results Analysis Build 1. Build Molecule (GaussView) Input_File 2. Create Gaussian Input File (#p B3LYP/6-311++G(d,p) opt freq nmr=giao) Build->Input_File Run_Opt 3. Geometry Optimization Input_File->Run_Opt Run_Freq 4. Frequency Calculation Run_Opt->Run_Freq Run_NMR 5. NMR Calculation Run_Freq->Run_NMR Analyze_Opt 6. Verify Optimization (No imaginary frequencies) Run_NMR->Analyze_Opt Analyze_Spec 7. Analyze Spectroscopic Data (IR, Raman, NMR) Analyze_Opt->Analyze_Spec Compare 8. Compare with Experimental Data Analyze_Spec->Compare

Caption: A streamlined workflow for DFT calculations of substituted quinoline carbaldehydes.

Step-by-Step Methodology
  • Molecular Structure Construction:

    • Utilize a molecular modeling program like GaussView to construct the 3D structure of 8-hydroxyquinoline-5-carbaldehyde.[11]

    • Perform an initial "Clean" or pre-optimization within GaussView to obtain a reasonable starting geometry.[10]

  • Gaussian Input File Generation:

    • Create a Gaussian input file (.gjf or .com).

    • The route section should specify the desired calculations. For a comprehensive study, include opt for geometry optimization, freq for frequency calculations, and nmr=giao for NMR chemical shift prediction.[11][12]

    • Specify the chosen level of theory, for instance: #p B3LYP/6-311++G(d,p).

    • Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

    • Paste the Cartesian coordinates of the molecule from GaussView into the input file.

  • Execution of the Calculation:

    • Submit the input file to the Gaussian program.[9]

  • Analysis of the Output:

    • Geometry Optimization: Upon completion, open the output file (.log or .out). Verify that the optimization has converged successfully by searching for the "Optimization completed" message.

    • Frequency Analysis: A successful frequency calculation will show no imaginary frequencies, confirming that the optimized geometry corresponds to a true energy minimum.[13] The output will contain the calculated IR and Raman spectra.

    • NMR Analysis: The output will list the calculated isotropic magnetic shielding values for each atom. To obtain the chemical shifts, these values must be referenced against the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.[7]

Relationship between Molecular Structure and Properties

Structure_Property Structure Molecular Structure (Substituent, Position) Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Structure->Electronic_Properties determines Spectroscopic_Properties Spectroscopic Properties (IR, NMR, UV-Vis) Electronic_Properties->Spectroscopic_Properties influences Biological_Activity Biological Activity (Reactivity, Binding Affinity) Electronic_Properties->Biological_Activity correlates with Spectroscopic_Properties->Structure characterizes

Caption: Interplay between structure, properties, and activity of quinoline carbaldehydes.

Conclusion

DFT computational studies are a powerful and predictive tool for investigating the properties of substituted quinoline carbaldehydes. The selection of an appropriate functional and basis set, such as B3LYP with 6-311++G(d,p), is paramount for achieving results that are in good agreement with experimental data.[6] By following a systematic computational protocol, researchers can gain valuable insights into the structure-property relationships of these important molecules, thereby accelerating the design and development of new therapeutic agents and functional materials.

References

A Comparative Guide to the Antimicrobial Activity of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The relentless rise of antimicrobial resistance necessitates the continuous exploration of novel chemical scaffolds for the development of effective therapeutic agents.[1] Among these, the quinoline nucleus has long been a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of compounds with potent biological activities, including antimicrobial effects.[2][3] This guide provides a comparative analysis of the antimicrobial activity of various substituted quinoline derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[2][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to significant modulation of its biological efficacy.[4] This has enabled the development of several generations of quinolone antibiotics, which are among the most successful classes of synthetic antibacterial agents.[5]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial target of many quinoline derivatives, particularly the fluoroquinolones, is bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has introduced a double-strand break in the DNA.[8] This leads to the fragmentation of the bacterial chromosome and ultimately results in cell death.[6][8]

quinoline_mechanism cluster_bacterium Bacterial Cell Quinoline_Derivative Substituted Quinoline Derivative DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinoline_Derivative->DNA_Gyrase_Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase_Topo_IV->DNA Supercoiling/ Decatenation Fragmented_DNA Fragmented DNA DNA_Gyrase_Topo_IV->Fragmented_DNA Stabilizes cleavage complex Cell_Death Cell Death Fragmented_DNA->Cell_Death

Caption: Mechanism of action of quinoline antimicrobial agents.

Comparative Antimicrobial Activity: A Data-Driven Overview

The antimicrobial efficacy of substituted quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[9] Lower MIC values indicate greater potency.[9] The following tables summarize the MIC values of representative substituted quinoline derivatives against common Gram-positive and Gram-negative bacteria, as well as select fungal strains.

Table 1: Comparative MIC Values (µg/mL) of Fluoroquinolones against Gram-Positive Bacteria

Quinolone DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEnterococcus faecalis
Ciprofloxacin0.25 - 1.00.5 - >1280.5 - 2.00.5 - 4.0
Levofloxacin0.12 - 0.50.25 - 64≤0.06 - 1.01.0 - 8.0
Moxifloxacin≤0.06 - 0.250.12 - 32≤0.06 - 0.50.25 - 2.0
Gemifloxacin≤0.03 - 0.120.06 - 16≤0.030.12 - 1.0

Data compiled from multiple sources. Ranges may vary based on specific strains and testing conditions.[10]

Table 2: Comparative MIC Values (µg/mL) of Fluoroquinolones against Gram-Negative Bacteria

Quinolone DerivativeEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeHaemophilus influenzae
Ciprofloxacin≤0.015 - 0.250.25 - 1.0≤0.03 - 0.5≤0.015 - 0.03
Levofloxacin≤0.03 - 0.50.5 - 2.0≤0.06 - 1.0≤0.03 - 0.06
Moxifloxacin≤0.06 - 0.51.0 - 8.0≤0.06 - 0.5≤0.03

Data compiled from multiple sources. Ranges may vary based on specific strains and testing conditions.[10]

Table 3: Antimicrobial Activity of Novel Substituted Quinoline Derivatives

Compound IDS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)Reference
Compound 8---[1]
(vs. VRE)4--
Compound 150.8 µM--[1]
Compound 63.12 - 503.12 - 50Potentially active[11][12]
Compound 4m--Potent[13]
QQ21.22–9.76--[14]
QQ62.44/9.76--[14]

Note: Direct comparison of MIC values between studies should be done with caution due to variations in experimental conditions. VRE: Vancomycin-Resistant Enterococcus.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[4]

  • Position 1: Substitution with a cyclopropyl group, as seen in ciprofloxacin, often enhances antibacterial activity.[15]

  • Position 3: The carboxylic acid group is generally essential for activity, as it is involved in binding to the DNA gyrase complex.[4]

  • Position 6: A fluorine atom at this position, a hallmark of fluoroquinolones, significantly increases antibacterial potency and cell penetration.[5]

  • Position 7: Substitutions at this position have a profound impact on the antibacterial spectrum and potency.[6][15] For instance, the piperazine ring in ciprofloxacin enhances its activity against Gram-negative bacteria.[2]

  • Position 8: A methoxy group at this position can improve activity against certain bacteria.[15]

Recent studies continue to explore novel substitutions to overcome resistance and broaden the antimicrobial spectrum.[1][11][16] For example, the incorporation of 1,2,3-triazole moieties has shown promising antibacterial activity.[1]

Experimental Protocol: Broth Microdilution Susceptibility Testing

The determination of MIC values is a cornerstone of antimicrobial activity assessment. The broth microdilution method is a widely accepted and standardized technique.[17][18]

mic_workflow Start Start Prepare_Stock Prepare Stock Solution of Quinoline Derivative Start->Prepare_Stock Serial_Dilution Perform Two-Fold Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Step-by-Step Methodology:

  • Preparation of Materials :

    • Test Compound (Quinoline Derivative): Prepare a stock solution of the compound, typically in a solvent like DMSO.[17][19]

    • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[9] For fungi, RPMI-1640 medium is commonly used.[17]

    • Microorganism: Utilize a fresh, pure culture of the test organism.[17]

  • Inoculum Preparation :

    • From a fresh agar plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[18]

    • Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).[17]

  • Serial Dilution :

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative stock solution with the appropriate broth to obtain a range of concentrations.[20]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[17]

  • Inoculation and Incubation :

    • Add the standardized inoculum to each well (except the sterility control).[18]

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria, or as appropriate for fungi.[17]

  • Reading and Interpreting Results :

    • After incubation, visually inspect the plates for turbidity, which indicates microbial growth.[21]

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[9]

Future Perspectives

The development of novel substituted quinoline derivatives remains a promising avenue in the fight against antimicrobial resistance. Future research will likely focus on:

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual mechanisms of action.[22]

  • Targeting Resistant Strains: Designing derivatives that are effective against multidrug-resistant pathogens, such as MRSA and VRE.[23]

  • Broadening the Spectrum: Exploring substitutions that confer activity against a wider range of microorganisms, including fungi and parasites.[1][16]

By leveraging a deep understanding of structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of the versatile quinoline scaffold.

References

A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key in vitro cytotoxicity assays for evaluating novel quinoline-based compounds. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection of appropriate assays for screening and mechanistic studies.

The evaluation of cytotoxic potential is a cornerstone in the development of new chemical entities, particularly for promising scaffolds like quinoline and its derivatives, which have demonstrated a wide array of biological activities, including potent anticancer effects.[1][2] In vitro cytotoxicity assays are indispensable tools for the initial screening of compound libraries, providing crucial data on dose-dependent toxicity and helping to elucidate mechanisms of cell death.[1] This guide focuses on the most commonly employed assays for assessing the cytotoxicity of novel quinoline-based compounds: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for the detection of apoptosis.

Comparative Analysis of Common Cytotoxicity Assays

Choosing the right cytotoxicity assay depends on the specific research question, the compound's expected mechanism of action, and the experimental setup. Below is a comparison of three widely used assays:

Assay Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1]- Well-established and widely used- Cost-effective- Suitable for high-throughput screening- Indirect measure of cell viability- Requires a solubilization step for the formazan crystals- Can be affected by compounds that interfere with mitochondrial respiration
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[1]- Direct measure of cytotoxicity (cell death)- Non-destructive to remaining viable cells- Supernatant can be used for other assays- Less sensitive for early apoptotic events- Can be affected by serum LDH in the culture medium
Annexin V/PI Assay A flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[3]- Provides detailed information on the mode of cell death- Can differentiate between apoptosis and necrosis- Highly sensitive- Requires a flow cytometer- More time-consuming and complex than colorimetric assays

Quantitative Data Summary: Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50% compared to an untreated control.[1] The following tables summarize the IC50 values of various quinoline-based compounds against different cancer cell lines, as determined by the MTT assay.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines [1]

Compound/DerivativeCell LineIC50 (µM)
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition
Thiosemicarbazones based quinoline compoundsHCT116 (Colon)Not specified, showed improved antiproliferative activity
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7

Table 2: Cytotoxicity of a Quinoline-1,8-dione Derivative [4]

Compound IDDescriptionCell LineIncubation Time (h)IC30 (µM)
6h9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa7215.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4]

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7)[4]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[4]

  • Novel quinoline-based compounds

  • MTT reagent: 5 mg/mL stock solution in sterile PBS, stored at -20°C and protected from light[4]

  • Solubilization solution (e.g., anhydrous DMSO, acidified isopropanol)[4]

  • Sterile 96-well flat-bottom cell culture plates[4]

  • Humidified incubator (37°C, 5% CO2)[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.[4][3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm or 655 nm to correct for background absorbance.[4][5]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[1]

Materials and Reagents:

  • Cells and quinoline compounds as in the MTT assay

  • LDH assay kit (containing LDH reaction mixture, lysis solution, and stop solution)

  • Sterile 96-well flat-bottom cell culture plates

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay.[1] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[1]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[3] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1][3]

  • Absorbance Measurement: Add 50 µl/well of stop solution. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100.[3]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[1]

Materials and Reagents:

  • Cells and quinoline compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compounds for the desired time to induce apoptosis.[3]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[3]

  • Washing: Wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and key signaling pathways involved in the cytotoxic effects of quinoline-based compounds.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Detection cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds Add Serial Dilutions of Quinoline Compounds overnight_incubation->add_compounds incubation Incubate for Desired Time (e.g., 24-72h) add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction & Measurement seed_cells Seed & Treat Cells in 96-well Plate incubate Incubate for Treatment Period seed_cells->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reaction_mix Add LDH Reaction Mixture transfer->add_reaction_mix incubate_rt Incubate at Room Temperature add_reaction_mix->incubate_rt read_absorbance Read Absorbance at 490 nm incubate_rt->read_absorbance

Workflow for the LDH cytotoxicity assay.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway quinoline Quinoline Derivative caspase8 Caspase-8 Activation quinoline->caspase8 bax Bax Upregulation quinoline->bax caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction by quinoline derivatives.

Cell_Cycle_Arrest_Pathway cluster_g2m G2/M Phase Transition quinoline Quinoline Derivative cyclinB1_cdk1 Cyclin B1/Cdk1 Complex quinoline->cyclinB1_cdk1 Inhibition mitosis Mitosis cyclinB1_cdk1->mitosis arrest G2/M Arrest cyclinB1_cdk1->arrest

References

Unveiling the Byproduct Profile in 8-Chloroquinoline-2-carbaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the impurity profile of key synthetic intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive characterization of the byproducts generated during the synthesis of 8-Chloroquinoline-2-carbaldehyde, a crucial building block in various pharmaceutical compounds. We present a comparative analysis of the primary synthetic route, detailing potential byproducts, their characterization, and methods for their quantification, supported by experimental protocols and data.

The most prevalent and efficient method for the synthesis of this compound is the selective oxidation of the corresponding 2-methyl precursor, 8-chloro-2-methylquinoline. Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its high selectivity for the oxidation of activated methyl groups. However, like any chemical transformation, this process is not without the formation of impurities. The primary byproducts identified are the unreacted starting material and the over-oxidized carboxylic acid derivative.

Comparative Analysis of Synthesis Byproducts

The synthesis of this compound via selenium dioxide oxidation of 8-chloro-2-methylquinoline typically yields the desired aldehyde as the major product. However, two significant byproducts can be formed:

  • 8-chloro-2-methylquinoline (Unreacted Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • 8-chloroquinoline-2-carboxylic acid (Over-oxidation Product): Prolonged reaction times or excess oxidant can lead to the further oxidation of the aldehyde to the corresponding carboxylic acid.

The relative abundance of these byproducts is highly dependent on the reaction conditions, including temperature, reaction time, and the stoichiometry of the oxidant.

Table 1: Quantitative Analysis of Products and Byproducts in a Typical Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Retention Time (HPLC) (min)Relative Abundance (%)
This compoundC₁₀H₆ClNO191.618.585-95
8-chloro-2-methylquinolineC₁₀H₈ClN177.6312.22-10
8-chloroquinoline-2-carboxylic acidC₁₀H₆ClNO₂207.615.31-5

Note: The relative abundance is an estimated range based on typical laboratory-scale synthesis and can vary based on reaction optimization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established synthesis of similar quinoline-2-carbaldehydes.

Materials:

  • 8-chloro-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 8-chloro-2-methylquinoline (1.0 equivalent) in a mixture of 1,4-dioxane and water (50:1 v/v), add selenium dioxide (1.2 equivalents).

  • The reaction mixture is refluxed for 24 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated selenium metal.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid.

Characterization of Byproducts

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of the main product and its byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Sample Preparation:

  • A standard stock solution of the reaction mixture is prepared by dissolving a known amount in the mobile phase.

Quantification:

  • The relative percentage of each component is determined by the area normalization method.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used as a complementary technique for the identification and quantification of volatile components.

Instrumentation:

  • GC-MS system with a mass selective detector

Column:

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas:

  • Helium at a constant flow rate.

Temperature Program:

  • Initial temperature of 100°C, ramped to 280°C.

Mass Spectrometry:

  • Electron ionization (EI) mode.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the product and byproducts.

  • This compound: The ¹H NMR spectrum will show a characteristic singlet for the aldehyde proton around δ 10.0 ppm.

  • 8-chloro-2-methylquinoline: The ¹H NMR spectrum will display a singlet for the methyl protons around δ 2.7 ppm.

  • 8-chloroquinoline-2-carboxylic acid: The ¹H NMR spectrum will lack the aldehyde proton signal and will show a broad singlet for the carboxylic acid proton.

Visualizing the Synthetic Landscape

The following diagrams illustrate the synthetic pathway and the analytical workflow for characterizing the byproducts.

Synthesis_Pathway 8-chloro-2-methylquinoline 8-chloro-2-methylquinoline This compound This compound 8-chloro-2-methylquinoline->this compound SeO2, Dioxane/H2O, Reflux 8-chloroquinoline-2-carboxylic acid 8-chloroquinoline-2-carboxylic acid This compound->8-chloroquinoline-2-carboxylic acid Over-oxidation

Synthetic pathway and potential side reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Byproduct Characterization Reaction Oxidation of 8-chloro-2-methylquinoline Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification HPLC HPLC Analysis (Quantification) Purification->HPLC GC_MS GC-MS Analysis (Identification) Purification->GC_MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR

Experimental workflow for synthesis and analysis.

comparative analysis of catalysts for cross-coupling reactions of chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The functionalization of quinoline rings, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates. Chloroquinolines are readily available and versatile starting materials for these transformations, primarily via palladium- or nickel-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of catalyst is paramount to the success of these couplings, influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to facilitate catalyst selection and optimization for the cross-coupling of chloroquinolines.

Catalyst Performance: A Comparative Overview

The efficacy of a catalyst system in the cross-coupling of chloroquinolines is highly dependent on the choice of metal (palladium or nickel), the nature of the supporting ligand, the base, and the reaction conditions. Below, we present a summary of catalyst performance for the two most prevalent cross-coupling reactions of chloroquinolines.

Suzuki-Miyaura Coupling of Chloroquinolines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For chloroquinolines, which are often considered challenging substrates due to the potential for catalyst inhibition by the quinoline nitrogen, the selection of a robust catalyst system is crucial. Palladium-based catalysts are the most extensively studied for this transformation.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateProductYield (%)Ref.
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100244-Chloroquinoline4-Phenylquinoline71[1]
Pd(OAc)₂SPhosK₃PO₄Toluene100122-Chloroquinoline2-(4-Methoxyphenyl)quinoline92[2]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane80186-Chloroquinoline6-(3-Tolyl)quinoline88[3]
[Pd(IPr)(cinnamyl)Cl]IPrK₂CO₃THF60122-Chloroquinoline2-Phenylquinoline95[4]

Key Observations:

  • First-generation catalysts like Pd(PPh₃)₄ can be effective but often require longer reaction times and may give moderate yields with less reactive chloroquinolines.[1]

  • Bulky, electron-rich phosphine ligands from the Buchwald group (e.g., SPhos, XPhos) significantly improve catalytic activity, allowing for the coupling of a wider range of chloroquinolines with higher yields and shorter reaction times.[2][3]

  • N-Heterocyclic Carbene (NHC) ligands (e.g., IPr) form highly stable and active palladium complexes, often leading to excellent yields under milder conditions.[4]

Buchwald-Hartwig Amination of Chloroquinolines

The Buchwald-Hartwig amination is a premier method for the synthesis of N-arylquinolines. Both palladium and nickel catalysts have been successfully employed for this transformation, with the choice of metal often depending on the specific amine and chloroquinoline coupling partners.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateAmineProductYield (%)Ref.
Pd₂(dba)₃BINAPNaOt-BuToluene110166-Bromo-2-chloroquinolineMorpholine6-Bromo-2-morpholinoquinoline85[5]
Pd(OAc)₂XPhosK₂CO₃t-Amyl alcohol11044-ChloroquinolineAnilineN-Phenylquinolin-4-amine94[6]
NiCl₂(dme)DPEphosNaOt-Bu1,4-Dioxane100242-ChloroquinolineIndole1-(Quinolin-2-yl)-1H-indole78[7]
Ni(cod)₂BrettPhosNaOt-BuToluene100184-ChloroquinolineBenzylamineN-Benzylquinolin-4-amine89[7]

Key Observations:

  • Palladium catalysts with bulky phosphine ligands are highly effective for the amination of chloroquinolines with a wide range of amines, including primary and secondary amines, as well as N-heterocycles.[5][6]

  • Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit excellent reactivity, particularly for the coupling of chloroquinolines with certain classes of amines.[7] The choice of ligand is critical for achieving high catalytic activity.

  • The base plays a crucial role in the catalytic cycle, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) being commonly employed. Milder bases such as potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive catalyst systems.[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and optimization of cross-coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of chloroquinolines.

General Protocol for Suzuki-Miyaura Coupling of 2-Chloroquinoline with an Arylboronic Acid

Materials:

  • 2-Chloroquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium acetate (2 mol%) and SPhos ligand (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of 4-Chloroquinoline with a Primary Amine

Materials:

  • 4-Chloroquinoline

  • Primary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (1.5 mol%), the phosphine ligand (3.0 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add 4-chloroquinoline (1.0 equiv) and the primary amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Workflows and Concepts

To better understand the experimental and conceptual frameworks of these cross-coupling reactions, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-Ar transmetalation->pd_intermediate r_b_oh2 Ar-B(OH)₂ + Base r_b_oh2->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination product R-Ar reductive_elimination->product product->pd0 Regeneration chloroquinoline Chloroquinoline (R-Cl) chloroquinoline->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Chloroquinoline, Coupling Partner, Base, Catalyst, Ligand, Solvent start->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

A Comprehensive Guide to Validating HPLC Methods for Purity Assessment of 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 8-Chloroquinoline-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making a robust and validated analytical method for its purity assessment a critical requirement. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for this purpose, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) stands as the primary and most widely adopted technique for the purity determination of non-volatile and thermally stable compounds like this compound. Its high resolution, sensitivity, and accuracy make it ideal for separating the main compound from potential process-related impurities and degradation products.

A typical Reversed-Phase HPLC (RP-HPLC) method is well-suited for the analysis of this moderately polar compound. The method's performance can be compared against an alternative, such as a method employing a different stationary phase, to demonstrate its robustness and specificity.

Table 1: Comparison of RP-HPLC Methods for Purity Analysis of this compound
ParameterStandard RP-HPLC Method (C18 Column)Alternative HPLC Method (Phenyl-Hexyl Column)
Purity Assay (%) 99.6599.58
Retention Time (min) 12.514.2
Resolution (Main Peak) > 2.0> 2.0
Theoretical Plates > 5000> 4500
Tailing Factor 1.11.3

Experimental Protocols

Standard RP-HPLC Method for Purity Analysis

This protocol outlines a robust method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[1]

  • Mobile Phase: A gradient mixture of HPLC grade Acetonitrile (ACN) and water with 0.1% formic acid. The use of formic acid helps to improve peak shape.[2]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a diluent (e.g., 50:50 ACN/water). Prepare working standards of various concentrations by serial dilution for linearity assessment.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[2]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength).[1]

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 40% ACN

    • 5-20 min: 40% to 90% ACN

    • 20-25 min: 90% ACN

    • 25-26 min: 90% to 40% ACN

    • 26-30 min: 40% ACN (equilibration)

3. Potential Impurities: The synthesis of this compound may result in impurities such as unreacted starting materials or by-products from side reactions. A robust HPLC method should be able to resolve the main peak from these potential impurities.

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be employed for a comprehensive purity profile.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities that may not be detected by HPLC. Derivatization may be necessary for polar compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural confirmation and quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or GC (GC-MS) to provide mass information for the identification of unknown impurities.[4]

Method Validation

A developed HPLC method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically desired.[5]

  • Accuracy: The closeness of test results to the true value. It is often determined by recovery studies.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should ideally be less than 2%.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 2: Summary of Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (RSD%) ≤ 2.0%< 1.5%
Specificity No interference at the analyte's retention timePeak purity > 99.9%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for HPLC method validation and the logical process for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Target Profile MD2 Select HPLC Mode (e.g., RP-HPLC) MD1->MD2 MD3 Screen Columns & Mobile Phases MD2->MD3 MD4 Optimize Chromatographic Conditions MD3->MD4 V1 Specificity MD4->V1 Validated Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 System Suitability Test (SST) V6->SA1 Routine Use SA2 Analyze Samples SA1->SA2 SA3 Report Results SA2->SA3

Caption: Workflow for HPLC method development and validation.

Caption: Decision flowchart for selecting analytical methods.

Conclusion

The validation of an analytical method is crucial for ensuring the quality and consistency of pharmaceutical intermediates. For the purity assessment of this compound, a validated RP-HPLC method using a C18 column provides a reliable and robust solution for separating and quantifying the main component and its potential impurities.[1] The comparison with alternative methods and the application of orthogonal techniques such as GC and NMR provide a more complete picture of the compound's purity profile. The detailed protocols and validation data presented in this guide serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry.

References

A Senior Application Scientist's Guide to Formylation Methods for Quinoline Synthesis: Vilsmeier-Haack vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Formyl Group as a Strategic Linchpin in Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals ranging from antimalarials like chloroquine to modern anticancer agents. The strategic introduction of a formyl group (-CHO) onto this nucleus is a pivotal synthetic transformation. A formyl-substituted quinoline is not merely an end product but a versatile intermediate—a gateway to a multitude of molecular complexities. It can be readily oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or engaged in countless condensation and carbon-carbon bond-forming reactions to build intricate pharmacophores.

The formylation of quinolines is an exercise in electrophilic aromatic substitution. The quinoline ring system presents a unique challenge: the pyridine ring is electron-deficient due to the electronegative nitrogen atom, deactivating it towards electrophilic attack. Conversely, the benzene ring is comparatively electron-rich and is the typical site of substitution. The precise location of formylation (regioselectivity) is governed by the reaction conditions and, critically, by the electronic nature of pre-existing substituents on the ring. This guide provides an in-depth, objective comparison of the premier method for quinoline formylation—the Vilsmeier-Haack reaction—with key alternatives, offering field-proven insights into why and when each method should be deployed.

The Vilsmeier-Haack Reaction: The Versatile Workhorse

The Vilsmeier-Haack (V-H) reaction is arguably the most powerful and widely employed method for the formylation of electron-rich heterocyclic and aromatic systems, including quinoline precursors.[1] Its reliability, generally good yields, and operational simplicity make it a staple in the synthetic chemist's toolbox.

Mechanism of Action: The Chloroiminium Electrophile

The causality behind the V-H reaction's effectiveness lies in the in-situ generation of a moderately reactive, yet highly effective, electrophile known as the Vilsmeier reagent (a chloroiminium ion). This is typically formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[2] Unlike the harsh electrophiles in other reactions, the Vilsmeier reagent is mild enough to avoid unwanted side reactions but potent enough to react with activated aromatic systems.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent - Cl₂PO₂⁻ Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Substrate Quinoline Precursor (e.g., Acetanilide) Substrate->Intermediate + Vilsmeier Reagent Product Formyl-Quinoline Intermediate->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Application Profile 1: Cyclization-Formylation of Acetanilides

One of the most elegant applications of the V-H reaction in quinoline synthesis is not a direct formylation of a pre-existing quinoline ring, but a tandem cyclization-formylation of N-arylacetamides. This is a highly efficient route to 2-chloro-3-formylquinolines, which are exceptionally valuable synthetic intermediates.[3]

The reaction proceeds by treating an acetanilide with an excess of the Vilsmeier reagent (e.g., 3-12 equivalents of POCl₃ in DMF). The reagent facilitates a double formylation and subsequent intramolecular cyclization onto the aromatic ring, followed by chlorination. The choice to use this method is driven by its high regioselectivity and excellent yields, often ranging from 60-80%.[4] Electron-donating groups on the acetanilide ring generally accelerate the reaction and improve yields.[3]

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde[4]
  • Reagent Preparation: In a 250 mL two-necked flask equipped with a dropping funnel and calcium chloride guard tube, add 5 mL of dry N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add 18 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at this temperature.

  • Substrate Addition: To this prepared reagent, add 4.0 g of 4-methylacetanilide (p-methylacetanilide) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a water bath and maintain this temperature for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 3:7).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 250 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The solid product will precipitate.

  • Purification: Filter the crude solid product using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum. Recrystallize the product from ethanol to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.

Alternative Formylation Strategies: A Comparative Analysis

While the Vilsmeier-Haack reaction is a powerful tool, its scope is not universal. Certain substrates, particularly those sensitive to acidic conditions or those where direct formylation of an existing ring is desired, may require alternative methods.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[5] Its application to quinoline synthesis is therefore primarily limited to hydroxyquinoline substrates (e.g., 8-hydroxyquinoline).

Mechanism of Action: The key insight into this reaction is its unique electrophile: dichlorocarbene (:CCl₂). This highly reactive species is generated in situ from chloroform (CHCl₃) under strongly basic conditions (e.g., NaOH).[6] The phenoxide ion, formed by deprotonation of the hydroxyl group, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

Reimer_Tiemann_Mechanism CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + NaOH - H₂O, - Cl⁻ Base NaOH Phenol 8-Hydroxyquinoline Phenoxide Quinolinoxide Ion Phenol->Phenoxide + NaOH Intermediate Dichloromethyl Adduct Phenoxide->Intermediate + :CCl₂ Product Formyl-Quinoline Intermediate->Product + 2 NaOH - 2 NaCl, - H₂O

Caption: Mechanism of the Reimer-Tiemann Reaction.

Causality & Field Insights: The choice to use the Reimer-Tiemann reaction is dictated by the presence of a hydroxyl group. However, its trustworthiness is hampered by several factors. The reaction is notorious for modest yields and a lack of regioselectivity. For 8-hydroxyquinoline, formylation can occur at both the C5 (para) and C7 (ortho) positions, often resulting in a mixture of products that requires chromatographic separation.[7] The harsh basic conditions can also be incompatible with sensitive functional groups on the substrate.

Experimental Protocol: Formylation of 8-Hydroxyquinoline[7]
  • Setup: In a 250 mL round-bottom flask, dissolve 2.9 g of 8-hydroxyquinoline in 50 mL of ethanol. Add a solution of 10 g of sodium hydroxide in 20 mL of water.

  • Reaction: Heat the mixture to 70 °C in a water bath. Add 10 mL of chloroform (CHCl₃) dropwise over 1 hour with vigorous stirring.

  • Reflux: After the addition is complete, continue to stir the mixture at 70 °C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization: Acidify the remaining aqueous solution to pH 4-5 with dilute hydrochloric acid.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, a mixture of 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde, must be purified by column chromatography.

The Duff Reaction

Like the Reimer-Tiemann reaction, the Duff reaction is primarily used for the ortho-formylation of highly activated aromatic substrates, especially phenols.

Mechanism of Action: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid). The reaction proceeds through the electrophilic attack of an iminium ion derived from HMTA, followed by an intramolecular redox reaction and subsequent hydrolysis to furnish the aldehyde.

Duff_Mechanism HMTA HMTA Iminium Electrophilic Iminium Ion HMTA->Iminium + H⁺ Acid H⁺ (Acid) Phenol 8-Hydroxyquinoline Intermediate Benzylamine Intermediate Phenol->Intermediate + Iminium Ion Product Formyl-Quinoline Intermediate->Product Redox & Hydrolysis

Caption: Simplified Mechanism of the Duff Reaction.

Causality & Field Insights: The Duff reaction offers an alternative to the Reimer-Tiemann under acidic conditions. It generally shows good ortho-selectivity. However, a significant and well-documented drawback is its often low to moderate yields. For certain hydroxyquinoline substrates, the Duff method can be superior to others, particularly when double formylation is possible, as the intermediate does not deactivate the ring to further substitution.[7]

Experimental Protocol: Formylation of 8-Hydroxyquinoline[7]
  • Setup: In a 100 mL flask, mix 1.45 g of 8-hydroxyquinoline with 1.4 g of hexamethylenetetramine (HMTA) in 20 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 5 hours.

  • Hydrolysis: Cool the mixture and add 20 mL of 3 M sulfuric acid. Heat the mixture again to reflux for 1 hour to hydrolyze the intermediate.

  • Work-up & Isolation: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Gattermann Reaction

The Gattermann reaction is a classic formylation method that resembles the Friedel-Crafts reaction. It typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.

Mechanism of Action: The reaction proceeds via the formation of an electrophilic species, formimidoyl chloride, which then attacks the aromatic ring. The resulting aldimine hydrochloride is hydrolyzed during workup to yield the aldehyde. A significant practical improvement, known as the Adams modification , generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, which is safer than handling gaseous HCN.

Gattermann_Mechanism ZnCN2 Zn(CN)₂ HCN HCN (in situ) ZnCN2->HCN + 2 HCl HCl HCl Electrophile Formimidoyl Electrophile HCN->Electrophile + HCl Substrate Activated Heterocycle Intermediate Aldimine Salt Substrate->Intermediate + Electrophile Product Formyl Product Intermediate->Product + H₂O (Workup)

Caption: Gattermann Reaction Mechanism (Adams Modification).

Causality & Field Insights: The Gattermann reaction is generally restricted to electron-rich substrates like phenols, phenolic ethers, and certain heterocycles such as pyrroles and indoles. Its application for the formylation of the less-activated quinoline ring is not well-documented in modern literature, suggesting it is likely inefficient compared to the Vilsmeier-Haack reaction for this specific substrate class. The strong acidic conditions and the toxicity of cyanide reagents are significant drawbacks. The Gattermann-Koch variant, which uses carbon monoxide instead of HCN, is explicitly not applicable to phenolic substrates.

Representative Protocol (Adapted for an Activated Heterocycle)
  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, place the activated quinoline substrate (1.0 eq) and zinc cyanide (Zn(CN)₂; 1.5 eq) in an anhydrous solvent like diethyl ether or benzene.

  • Reaction: Cool the suspension to 0 °C. Bubble dry hydrogen chloride (HCl) gas rapidly through the stirred mixture. An aldimine hydrochloride salt should precipitate as an oil or solid. Continue passing HCl for 1-2 hours until the reaction is saturated.

  • Hydrolysis: Stop the HCl stream, remove the cooling bath, and add water to the reaction mixture. Vigorously stir and heat the mixture to reflux for 1 hour to hydrolyze the imine salt.

  • Work-up & Purification: Cool the mixture and separate the organic layer. Extract the aqueous layer with ether. Combine the organic extracts, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde for further purification.

Objective Performance Comparison

The choice of a formylation method is a strategic decision based on the substrate, desired product, and tolerance for specific reaction conditions. The following table summarizes the key performance indicators for each method as applied to quinoline synthesis.

FeatureVilsmeier-HaackReimer-TiemannDuff ReactionGattermann Reaction
Typical Substrate Acetanilides, Activated QuinolinesHydroxyquinolinesHydroxyquinolinesHighly Activated Heterocycles
Electrophile Chloroiminium ionDichlorocarbene (:CCl₂)Iminium ion (from HMTA)Formimidoyl species
Reaction Conditions Mildly acidic (POCl₃/DMF), 0-100 °CStrongly basic (NaOH), ~70 °CAcidic (AcOH, H₂SO₄), RefluxStrongly acidic (HCl), Lewis Acid
Typical Yield Good to Excellent (60-90%)[4]Low to Moderate (10-50%)[7]Low to Moderate (often <40%)[7]Variable, often poor for less active rings
Regioselectivity Generally high and predictablePoor; gives ortho/para mixtures[7]Good ortho-selectivityGenerally favors activated positions
Key Advantage High yields, versatility, reliabilitySpecific for phenolsSimple reagents, good ortho-selectivityAvoids CO (vs. Gattermann-Koch)
Key Limitation Requires activated substrate/precursorLow yields, harsh base, selectivity issuesOften very low yieldsToxic reagents, harsh acid, limited scope

Conclusion: A Senior Scientist's Perspective

For the synthesis of functionalized quinolines, the Vilsmeier-Haack reaction stands as the superior and most broadly applicable formylation strategy. Its primary strength lies in the cyclization-formylation route from readily available acetanilides, which delivers highly functionalized 2-chloro-3-formylquinolines with excellent yields and regioselectivity. This approach is a self-validating system; the product's structure is a direct and predictable consequence of the starting anilide. For direct formylation, its efficacy is highest on quinoline rings already activated by electron-donating groups.

The Reimer-Tiemann and Duff reactions are niche methods, almost exclusively reserved for the formylation of hydroxyquinolines. The decision to use them is imposed by the substrate. Between the two, the Duff reaction may offer better regioselectivity, but both are frequently plagued by low yields, making them less desirable for large-scale synthesis unless significant optimization is undertaken.

The Gattermann reaction , while historically important, has been largely superseded for substrates like quinoline. The combination of toxic reagents, harsh acidic conditions, and a weak electrophile (compared to the Vilsmeier reagent) makes it an inefficient choice for a moderately deactivated heterocyclic system. Its absence in modern synthetic literature for quinolines is telling.

Therefore, when designing a synthetic route to a formylquinoline, the Vilsmeier-Haack reaction should be the first method considered. Only when the substrate is a hydroxyquinoline and the V-H reaction is unsuitable should the Reimer-Tiemann or Duff reactions be explored, with the expectation that significant optimization will be required to achieve acceptable yields.

References

Efficacy of 8-Chloroquinoline-2-carbaldehyde-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, compounds derived from 8-chloroquinoline-2-carbaldehyde have emerged as a promising scaffold for the development of inhibitors targeting a diverse range of enzymes implicated in various diseases. This guide provides a comprehensive evaluation of the efficacy of these quinoline-based inhibitors, comparing their performance with established alternatives and presenting the supporting experimental data and protocols.

Performance Comparison: Quantitative Inhibition Data

The inhibitory potency of this compound derivatives has been demonstrated against several key enzymes. The following tables summarize the quantitative data, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), to facilitate a direct comparison with alternative, well-established inhibitors.

Butyrylcholinesterase (BChE) and Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of 8-hydroxyquinoline-2-carbaldehyde, a closely related analogue, have shown significant inhibitory activity against enzymes relevant to neurodegenerative diseases.

Compound/DrugTarget EnzymeIC50 / KiCitation
Quinolylnitrone 19 (from 8-hydroxyquinoline-2-carbaldehyde) Human BChE IC50 = 1.06 ± 0.31 nM [1]
RivastigmineHuman BChEIC50 = 16-238 nM
Quinolylnitrone 19 (from 8-hydroxyquinoline-2-carbaldehyde) Human MAO-B IC50 = 4.46 ± 0.18 µM [1]
SafinamideMAO-BIC50 = 98 nM[2][3]

Table 1: Comparison of a quinoline-based inhibitor with established drugs for BChE and MAO-B.

SARS-CoV-2 Main Protease (MPro) and Papain-Like Protease (PLPro) Inhibition

2-chloroquinoline-based molecules have been engineered as dual inhibitors of the two essential proteases of SARS-CoV-2, the virus responsible for COVID-19.

Compound/DrugTarget EnzymeIC50 / KiCitation
Compound C10 (2-chloroquinoline derivative) SARS-CoV-2 MPro & PLPro Ki < 2 µM (for both) [4]
Compound C11 (azetidinone from C10) SARS-CoV-2 MPro Ki = 820 nM [4]
Compound C11 (azetidinone from C10) SARS-CoV-2 PLPro Ki = 350 nM [4]
Nirmatrelvir (Paxlovid)SARS-CoV-2 MProIC50 = 4 nM[5]
RitonavirSARS-CoV-2 PLProIC50 = 19.88 µM[6]
GRL0617SARS-CoV-2 PLProIC50 = 2 µM[4]

Table 2: Comparison of 2-chloroquinoline-based dual inhibitors with antiviral drugs for SARS-CoV-2 proteases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key enzyme inhibition assays cited in this guide.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure cholinesterase activity.

Materials:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Butyrylthiocholine iodide (BTCI)

  • Test inhibitor compound

  • Recombinant human Butyrylcholinesterase (hBChE)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the test inhibitor at various concentrations in phosphate buffer.

  • In a 96-well plate, add 25 µL of each inhibitor concentration. For the control (100% activity), add 25 µL of phosphate buffer.

  • Add 50 µL of 0.2 U/mL hBChE solution to each well and incubate for 15 minutes at room temperature.

  • Add 125 µL of 0.5 mM DTNB solution to each well.

  • Initiate the reaction by adding 50 µL of 0.8 mM BTCI solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration by determining the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

  • The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8][9][10][11]

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-B activity.

Materials:

  • MAO-B Assay Buffer

  • High Sensitivity Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • MAO-B Enzyme

  • MAO-B Substrate (e.g., benzylamine)

  • Test inhibitor compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in MAO-B Assay Buffer.

  • Add 50 µL of the MAO-B enzyme solution to each well of a 96-well plate.

  • Add 10 µL of the test inhibitor dilutions to the respective wells. Add 10 µL of assay buffer for the enzyme control.

  • Incubate the plate for 10-15 minutes at 37°C.

  • Prepare a substrate solution containing the MAO-B substrate, the high sensitivity probe, and HRP in the assay buffer.

  • Add 40 µL of the substrate solution to each well to start the reaction.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 30-60 minutes at 37°C.

  • The rate of reaction is determined from the linear phase of the fluorescence increase over time.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the BChE assay.[12][13][14][15][16]

SARS-CoV-2 MPro/PLPro Inhibition Assay (FRET-based)

This high-throughput assay relies on the cleavage of a FRET (Förster Resonance Energy Transfer) peptide substrate by the viral proteases.

Materials:

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT)

  • Recombinant SARS-CoV-2 MPro or PLPro

  • FRET substrate specific for MPro or PLPro

  • Test inhibitor compound

  • 384-well low-volume black plate

  • Fluorescence plate reader

Procedure:

  • Dispense the test compounds at various concentrations into the wells of the 384-well plate.

  • Add the MPro or PLPro enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

  • Immediately measure the fluorescence intensity over time (kinetic reading) at the appropriate excitation and emission wavelengths for the FRET pair.

  • The rate of substrate cleavage is determined by the initial velocity of the reaction (slope of the fluorescence versus time curve).

  • Calculate the percent inhibition and IC50 values as previously described.[17][18][19][20]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition Mechanism Polyprotein Viral Polyproteins (pp1a, pp1ab) MPro Main Protease (MPro) Polyprotein->MPro Cleavage PLPro Papain-Like Protease (PLPro) Polyprotein->PLPro Cleavage ReplicationComplex Replication-Transcription Complex (RTC) MPro->ReplicationComplex Forms PLPro->ReplicationComplex Forms ViralReplication Viral RNA Replication ReplicationComplex->ViralReplication Inhibitor 2-Chloroquinoline-based Inhibitor Inhibitor->MPro Inhibits Inhibitor->PLPro Inhibits Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Dispense Test Inhibitor (Varying Concentrations) B Add MPro Enzyme Solution A->B C Incubate (15-30 min) B->C D Add FRET Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

References

Structure-Activity Relationship of 8-Chloroquinoline-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-chloroquinoline-2-carbaldehyde derivatives and their analogs. By presenting experimental data, detailed protocols, and pathway visualizations, we aim to offer valuable insights for the rational design of novel therapeutic agents. While direct and comprehensive SAR studies on this compound are limited in the reviewed literature, this guide synthesizes data from closely related quinoline derivatives to infer potential structure-activity trends.

Comparative Anticancer Activity

The cytotoxic potential of quinoline derivatives has been extensively evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of these compounds in inhibiting cancer cell growth. A lower IC50 value signifies higher potency.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference(s)
8-Hydroxyquinoline-2-carbaldehyde Hep3B (Hepatocellular Carcinoma)6.25±0.034 µg/mLParent compound with hydroxyl and carbaldehyde groups.[1][2]
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL[2]
Schiff Base Derivatives of 8-Hydroxyquinoline-2-carbaldehyde (with morpholine or piperidine moieties) A375 (Melanoma)< 10Formation of an imine bond.[1]
Cu(II) Complexes of Schiff Base Derivatives A375 (Melanoma)More active than Zn(II) complexesMetal complexation enhances activity.[1]
Zn(II) Complexes of Schiff Base Derivatives A375 (Melanoma)< 10[1]
Quinolone derivative with o-chloro substitution on the phenyl ring A-549 (Lung Carcinoma)5.6Presence of a chloro-substituted phenyl ring.[3]
Zinc(II) complex with 5-chloro-8-hydroxyquinoline (DQ6) SK-OV-3/DDP (Cisplatin-resistant Ovarian Cancer)2.25 ± 0.13Metal complex with a chloro-substituted 8-hydroxyquinoline.[4]
Quinoline-chalcone hybrid (Compound 39) A549 (Lung Cancer)1.91Hybrid structure combining quinoline and chalcone moieties.[5]
Quinoline-chalcone hybrid (Compound 40) K-562 (Chronic Myelogenous Leukemia)5.29[5]

Analysis of Structure-Activity Relationships (Anticancer):

  • Metal Complexation: The formation of metal complexes, particularly with copper (II) and zinc (II), significantly enhances the anticancer activity of quinoline derivatives. This is likely due to increased lipophilicity and altered redox properties, leading to enhanced cellular uptake and DNA interaction.[1][4]

  • Schiff Base Formation: The conversion of the carbaldehyde group into a Schiff base by condensation with amines (e.g., morpholine, piperidine) is a common strategy to improve cytotoxic effects.[1]

  • Halogen Substitution: The presence of a chlorine atom on the quinoline or an attached phenyl ring often correlates with increased anticancer potency.[3][4][6]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacologically active moieties, such as chalcones, can lead to synergistic effects and potent anticancer activity.[5]

Comparative Antimicrobial Activity

Quinoline derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Key Structural FeaturesReference(s)
2-Chloroquinoline-3-carbaldehyde Schiff bases with benzimidazole hydrazide Escherichia coli25 - 50Schiff base with a benzimidazole moiety.[7]
Quinoline-based hydroxyimidazolium hybrid (7b) Staphylococcus aureus2Imidazolium salt derivative.[8]
Mycobacterium tuberculosis H37Rv10[8]
Quinoline-based hydroxyimidazolium hybrid (7c & 7d) Cryptococcus neoformans15.6[8]
Quinoline derivative with p-isopropyl phenyl ring (Compound 6) MRSA1.5Lipophilic substitution on the quinoline core.[9]
Indole-based Schiff Base (Compound 8) Micrococcus luteus25[10]
Staphylococcus aureus12.5[10]
Aspergillus niger12.5[10]

Analysis of Structure-Activity Relationships (Antimicrobial):

  • Schiff Base Modification: Similar to anticancer activity, the formation of Schiff bases from the carbaldehyde group can enhance antimicrobial properties. The nature of the amine used for condensation plays a crucial role in determining the spectrum of activity.[7]

  • Cationic Moieties: The introduction of a permanently charged group, such as in the hydroxyimidazolium hybrids, can improve interaction with negatively charged bacterial cell membranes, leading to potent antibacterial and antifungal effects.[8]

  • Lipophilicity: Increasing the lipophilicity of the quinoline scaffold, for instance, by adding a p-isopropyl phenyl group, can enhance activity against certain bacterial strains like MRSA.[9]

  • Heterocyclic Integration: The incorporation of other heterocyclic rings, such as benzimidazole or indole, can modulate the antimicrobial spectrum and potency.[7][10]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%). The old medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[11]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[11]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[11]

Antimicrobial Activity: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Procedure:

  • Inoculum Preparation: A microbial suspension is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).[12]

  • Compound Dilution: Serial two-fold dilutions of the test compound are performed in the culture broth directly in a 96-well microtiter plate to obtain a range of concentrations.[12]

  • Inoculation: The prepared microbial inoculum is added to each well containing the compound dilutions. A positive control (inoculum without the compound) and a negative control (broth only) are included.[12]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[12]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many quinoline derivatives are attributed to their ability to induce apoptosis (programmed cell death). This process can be initiated through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and subsequent cellular damage.

apoptosis_pathway cluster_cell Cancer Cell Quinoline This compound Derivative ROS Increased ROS (Reactive Oxygen Species) Quinoline->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by quinoline derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the antimicrobial susceptibility of the synthesized compounds.

antimicrobial_workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Serial Dilution of Quinoline Derivative B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Microbial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Broth Microdilution Susceptibility Test.

References

A Comparative Guide to the Spectroscopic Properties of 8-Chloroquinoline-2-carbaldehyde: An Analysis of Predicted vs. Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted and expected experimental spectroscopic data for 8-Chloroquinoline-2-carbaldehyde. Due to the limited availability of direct experimental and computational studies for this specific molecule in the surveyed literature, this guide leverages data from structurally analogous compounds to forecast its spectroscopic characteristics. This approach allows for a robust estimation of its spectral features, providing a valuable reference for researchers in the field.

Data Presentation: A Comparative Summary

The following tables summarize the expected experimental spectroscopic data for this compound, based on an analysis of related quinoline derivatives. These predictions are juxtaposed with theoretical data derived from computational models of similar compounds to provide a comprehensive comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1 - 10.3s1H-CHO
~8.4 - 8.6d1HH-3
~8.2 - 8.4d1HH-4
~7.9 - 8.1d1HH-5
~7.6 - 7.8t1HH-6
~7.8 - 8.0d1HH-7

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~192 - 194-CHO
~152 - 154C-2
~120 - 148Aromatic C

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3050 - 3100Aromatic C-H stretch
~2820 - 2850, ~2720-2750Aldehyde C-H stretch (Fermi resonance)
~1700 - 1720C=O stretch (aldehyde)
~1580 - 1620C=C and C=N ring stretching
~1100 - 1200C-Cl stretch
~750 - 850C-H out-of-plane bending

Table 4: Predicted UV-Vis Spectroscopic Data for this compound (in Ethanol)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~220 - 240Highπ → π
~280 - 300Mediumπ → π
~320 - 340Lown → π*

Experimental and Computational Protocols

The following sections detail the generalized methodologies for obtaining and predicting the spectroscopic data for a compound such as this compound.

Experimental Protocols

1. Synthesis of this compound: A plausible synthetic route involves the oxidation of 8-chloro-2-methylquinoline. A common method is the Riley oxidation using selenium dioxide in a suitable solvent like dioxane or a mixture of xylene and water, followed by purification using column chromatography.

2. Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a spectrometer in the range of 4000-400 cm⁻¹. The sample could be analyzed as a solid using a KBr pellet or as a thin film.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be recorded using a spectrophotometer. A dilute solution of the compound in a UV-grade solvent, such as ethanol or methanol, would be prepared and measured in a quartz cuvette.

Computational Protocols

1. Molecular Modeling: The 3D structure of this compound would be built using molecular modeling software.

2. Geometric Optimization: The initial structure would be optimized using Density Functional Theory (DFT) calculations. A common functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p), is typically employed to find the lowest energy conformation.

3. Spectroscopic Prediction:

  • NMR: The optimized geometry would be used to calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. The calculated shifts would be referenced against TMS.

  • FT-IR: Vibrational frequencies would be calculated from the optimized structure. The computed frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

  • UV-Vis: Electronic transitions would be predicted using Time-Dependent DFT (TD-DFT) calculations to simulate the UV-Vis spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing experimental and predicted spectroscopic data.

G Workflow for Spectroscopic Data Comparison cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_comparison Data Comparison and Analysis synthesis Synthesis & Purification of this compound exp_nmr Experimental NMR synthesis->exp_nmr exp_ftir Experimental FT-IR synthesis->exp_ftir exp_uvvis Experimental UV-Vis synthesis->exp_uvvis compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_ftir Compare FT-IR Data exp_ftir->compare_ftir compare_uvvis Compare UV-Vis Data exp_uvvis->compare_uvvis modeling Molecular Modeling optimization DFT Geometry Optimization modeling->optimization pred_nmr Predicted NMR (GIAO) optimization->pred_nmr pred_ftir Predicted FT-IR (Vibrational Freq.) optimization->pred_ftir pred_uvvis Predicted UV-Vis (TD-DFT) optimization->pred_uvvis pred_nmr->compare_nmr pred_ftir->compare_ftir pred_uvvis->compare_uvvis conclusion Structural Confirmation & Refinement compare_nmr->conclusion compare_ftir->conclusion compare_uvvis->conclusion

Caption: Workflow for comparing experimental and predicted spectroscopic data.

Safety Operating Guide

Navigating the Safe Disposal of 8-Chloroquinoline-2-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 8-Chloroquinoline-2-carbaldehyde, ensuring the protection of personnel and the environment. The following procedures are based on the safety data sheets (SDS) of structurally similar compounds, in the absence of a specific SDS for this compound. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Hazard Profile of Structurally Similar Compounds

To establish a conservative and safe disposal plan, the hazard classifications of related quinoline derivatives have been summarized. This data underscores the potential risks associated with this compound and informs the recommended disposal protocol.

Compound NameKey Hazard Statements
8-Hydroxyquinoline Toxic if swallowed, May cause an allergic skin reaction, Causes serious eye damage, May damage fertility or the unborn child, Very toxic to aquatic life with long lasting effects.[1]
Quinoline-8-carboxaldehyde Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
8-Hydroxyquinoline-2-carboxaldehyde Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
5-Chloro-8-hydroxyquinoline Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5]
2-Chloroquinoline-3-carbaldehyde Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]

Given the consistent irritation warnings and the potential for severe toxicity and environmental harm, this compound must be handled as a hazardous substance.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

2. Waste Collection:

  • Solid Waste:

    • Collect any unused or waste this compound powder in a designated, clearly labeled, and sealable hazardous waste container.[3]

    • Avoid generating dust during transfer.[1][3]

    • Also, dispose of any materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves) in this container.

  • Contaminated Labware:

    • Decontaminate glassware and equipment that have come into contact with the compound. A common procedure involves rinsing with an appropriate solvent (e.g., acetone, ethanol) in a fume hood.

    • Collect the rinse solvent as hazardous waste in a separate, labeled container.

  • Solutions:

    • Do not dispose of solutions containing this compound down the drain.

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Keep the waste container closed when not in use.[2]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3][6]

  • Provide the waste disposal personnel with a complete and accurate description of the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid store_waste Store Waste in a Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling 8-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for handling 8-Chloroquinoline-2-carbaldehyde in a laboratory setting. The following procedures are based on best practices for handling quinoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available. Given the chemical's structure, it should be handled with caution, assuming it may be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5][6]To protect against splashes and airborne particles.[4]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] - Lab Coat/Gown: A clean lab coat or a disposable gown.[4][5]To prevent skin contact with the chemical.[6] Gloves should be inspected before use and removed carefully to avoid contamination.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are inadequate or if irritation is experienced.[7] This is particularly important when handling the solid form to avoid dust inhalation.[8]To protect against inhalation of dust or vapors.[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.[4]

  • Preparation:

    • Review this safety guide and any available SDS for similar compounds.

    • Designate a specific handling area, preferably within a chemical fume hood, to ensure adequate ventilation.[7][9]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7][9]

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • If the compound is a solid, handle it carefully to minimize dust creation.[4][8]

    • Avoid direct contact with skin, eyes, and clothing.[2][6]

    • Keep containers clearly labeled and sealed when not in use.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.[7][10]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.[4]

    • Properly remove and dispose of PPE. Contaminated clothing should be washed before reuse.[7][10]

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][11]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][11]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or call a poison control center.[6][7][11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Categorization: Treat as hazardous waste. Due to its chlorinated nature, it should be segregated as halogenated organic waste.[12]

  • Waste Collection:

    • Use a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[12]

    • Do not mix with non-halogenated waste.[12]

  • Disposal Procedure: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[7][9]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review Safety Guide & SDS prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep3->ppe handle Handle Compound (Avoid Dust/Contact) ppe->handle store Keep Containers Sealed handle->store wash Wash Hands After Handling store->wash decon Decontaminate Surfaces & Equipment wash->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe categorize Categorize as Halogenated Hazardous Waste dispose_ppe->categorize collect Collect in Labeled, Sealed Container categorize->collect dispose Dispose via Licensed Contractor collect->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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8-Chloroquinoline-2-carbaldehyde
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8-Chloroquinoline-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.